molecular formula C19H22N2O B1598551 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one CAS No. 88372-34-3

3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one

Cat. No.: B1598551
CAS No.: 88372-34-3
M. Wt: 294.4 g/mol
InChI Key: JNALRJOIXRFIQP-UHFFFAOYSA-N
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Description

3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C19H22N2O and its molecular weight is 294.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,3-diphenyl-1-piperazin-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c22-19(21-13-11-20-12-14-21)15-18(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,18,20H,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNALRJOIXRFIQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70388701
Record name 3,3-diphenyl-1-(piperazin-1-yl)propan-1-one
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Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88372-34-3
Record name 1-(3,3-Diphenylpropionyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88372-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-diphenyl-1-(piperazin-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Synthesis Protocol: 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one , a structural scaffold relevant to the development of antihistamines and calcium channel blockers (analogous to cinnarizine and lomerizine classes).

The protocol prioritizes regioselectivity and purity . To avoid the formation of the symmetric bis-amide dimer (where one piperazine molecule reacts with two acid molecules), this workflow utilizes a Boc-protection strategy . The synthesis proceeds via the activation of 3,3-diphenylpropanoic acid followed by nucleophilic attack by tert-butyl piperazine-1-carboxylate, concluding with acid-mediated deprotection.

Part 1: Retrosynthetic Analysis & Logic

The target molecule contains a secondary amine on the piperazine ring and a lipophilic diphenylpropyl moiety linked by an amide bond. A direct reaction between 3,3-diphenylpropanoic acid and unprotected piperazine yields a statistical mixture of mono-amide (target) and bis-amide (impurity).

Strategic Decision: Use 1-Boc-piperazine to desymmetrize the diamine, ensuring 1:1 stoichiometry.

Pathway Visualization

Retrosynthesis Target Target: 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one Intermediate Intermediate: tert-butyl 4-(3,3-diphenylpropanoyl)piperazine-1-carboxylate Intermediate->Target Deprotection (TFA or HCl) PrecursorA Precursor A: 3,3-Diphenylpropanoic Acid PrecursorA->Intermediate Amide Coupling (HATU/DIPEA) PrecursorB Precursor B: 1-Boc-Piperazine PrecursorB->Intermediate

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the protected intermediate followed by deprotection.

Part 2: Experimental Protocol

Phase A: Amide Coupling

Objective: Synthesize tert-butyl 4-(3,3-diphenylpropanoyl)piperazine-1-carboxylate. Rationale: We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as the coupling agent.[1][2] While EDC/HOBt is a viable alternative, HATU typically provides faster kinetics and higher conversion rates for sterically hindered acids or secondary amines.[1]

Reagents & Stoichiometry
ComponentEquiv.Role
3,3-Diphenylpropanoic acid 1.0Acid Scaffold
1-Boc-piperazine 1.1Nucleophile (Protected)
HATU 1.2Coupling Agent
DIPEA (N,N-Diisopropylethylamine) 3.0Base (Proton Scavenger)
DMF (Anhydrous) 10 mL/gSolvent
Step-by-Step Methodology
  • Activation: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 3,3-diphenylpropanoic acid (1.0 equiv) in anhydrous DMF under an inert atmosphere (Nitrogen or Argon).

  • Base Addition: Add DIPEA (3.0 equiv) dropwise.[1] Stir for 5 minutes at Room Temperature (RT).

  • Coupling Agent: Add HATU (1.2 equiv) in one portion.[1] The solution may turn slightly yellow. Stir for 15 minutes to generate the active ester species.

  • Nucleophilic Attack: Add 1-Boc-piperazine (1.1 equiv).

  • Reaction: Stir the mixture at RT for 4–6 hours.

    • Checkpoint: Monitor via TLC (System: 50% EtOAc/Hexanes).[1] The starting acid spot should disappear.[3]

  • Workup:

    • Dilute reaction mixture with Ethyl Acetate (EtOAc) (approx. 10x reaction volume).

    • Wash sequentially with:

      • 1M HCl (x2) – Removes excess DIPEA and unreacted piperazine.[1]

      • Sat. NaHCO₃ (x2) – Removes unreacted acid and HATU byproducts.[1]

      • Brine (x1).[1]

    • Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Result: A viscous oil or semi-solid foam (Boc-protected intermediate). Usually sufficiently pure (>95%) for the next step.

Phase B: N-Boc Deprotection

Objective: Cleave the carbamate to release the free secondary amine. Method: Acidolysis using HCl in Dioxane. (TFA is an alternative, but HCl allows for direct isolation of the hydrochloride salt, which is more stable and easier to handle).[1]

Step-by-Step Methodology
  • Dissolution: Dissolve the crude intermediate from Phase A in a minimal amount of Dichloromethane (DCM) or Methanol (MeOH).

  • Acidification: Add 4M HCl in Dioxane (5–10 equiv relative to the Boc-group).

  • Reaction: Stir at RT for 2–3 hours.

    • Observation: A white precipitate (the hydrochloride salt of the target) often forms directly in the reaction vessel.

    • Checkpoint: LCMS should show a mass of [M+1] corresponding to the free amine (approx.[1] 295.18 m/z) and total loss of the Boc-adduct (+100 mass units).

  • Isolation:

    • If precipitate forms: Filter the solid, wash with diethyl ether (to remove non-polar impurities), and dry under vacuum.[1]

    • If no precipitate: Concentrate the solvent to dryness. Triturate the residue with diethyl ether/hexanes to induce crystallization.

Part 3: Purification & Characterization[1]

For pharmaceutical applications, the free base is often oily.[1] The Hydrochloride Salt is the preferred form for storage and testing.

Purification Strategy

If the crude salt is impure, perform a Recrystallization :

  • Solvent System: Isopropanol (IPA) or Ethanol/Ether.[1]

  • Procedure: Dissolve salt in boiling IPA. Add diethyl ether dropwise until slight turbidity appears. Cool slowly to 4°C.

Characterization Data (Simulated)
TechniqueExpected Signal / ResultInterpretation
LC-MS (ESI+) m/z = 295.2 [M+H]⁺Confirms molecular weight of free base.
¹H NMR (DMSO-d₆) δ 9.2 (br s, 2H)Ammonium protons (NH₂⁺) indicating salt formation.[1]
¹H NMR (DMSO-d₆) δ 7.1–7.4 (m, 10H)Two phenyl rings (3,3-diphenyl).[1]
¹H NMR (DMSO-d₆) δ 4.5 (t, 1H)Methine proton (CH) at the 3-position.
¹H NMR (DMSO-d₆) δ 3.1 (d, 2H)Methylene protons (CH₂) alpha to carbonyl.[1]
¹H NMR (DMSO-d₆) δ 3.4–3.8 (m, 8H)Piperazine ring protons (deshielded by amide/ammonium).[1]

Part 4: Reaction Mechanism & Workflow

The following diagram illustrates the chemical transformation flow, highlighting the activation and deprotection sequences.

ReactionFlow Start 3,3-Diphenylpropanoic Acid Activation Activated Ester (HATU-Complex) Start->Activation HATU, DIPEA Coupling Boc-Intermediate (Amide Bond Formed) Activation->Coupling + 1-Boc-Piperazine Deprotection Acid Hydrolysis (HCl/Dioxane) Coupling->Deprotection - Boc Group Final Target HCl Salt (Crystalline Solid) Deprotection->Final Precipitation

Figure 2: Step-by-step reaction workflow from acid activation to salt isolation.

Part 5: Safety & Troubleshooting

Critical Safety Parameters
  • HATU/DIPEA: Potent sensitizers. All weighing and reactions must occur in a fume hood.

  • HCl in Dioxane: Corrosive and volatile. Use glass syringes and needles; avoid plastic which may degrade over time.

  • Piperazine Derivatives: Many piperazines are biologically active (serotonergic activity).[1] Treat the final product as a potential potent bioactive compound.[4]

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Step A) Incomplete activation of acid.Ensure DIPEA is fresh. Increase activation time to 30 mins before adding amine.
Product is Sticky Gum Residual DMF or Rotamers.Perform an extensive water wash during workup. Lyophilize the final salt to obtain a powder.
Incomplete Deprotection HCl concentration too low.Use fresh 4M HCl/Dioxane.[1] Ensure the system is anhydrous (water slows down Boc removal).[1]

References

  • Organic Chemistry Portal. "Synthesis of Piperazines.

  • National Institutes of Health (NIH) - PMC. "Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid.

  • Aapptec. "Coupling Reagents."[2] (Comparative analysis of HATU vs EDC for amide bond formation).

  • MDPI. "Simplified Procedure for General Synthesis of Monosubstituted Piperazines.

    • [1]

Sources

Novel synthesis methods for 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Novel Synthesis Architectures for 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one

Executive Summary

The compound 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one represents a critical pharmacophore in medicinal chemistry, serving as a lipophilic core for calcium channel blockers (e.g., Lercanidipine intermediates), antihistamines, and neuroactive ligands. Structurally, it consists of a bulky 3,3-diphenylpropyl moiety linked via an amide bond to a piperazine ring.

Conventional synthesis relies on atom-inefficient coupling reagents (EDC/HOBt) and protecting group strategies (N-Boc-piperazine) to prevent bis-acylation. This guide presents three novel synthetic methodologies designed to enhance atom economy, selectivity, and scalability:

  • Catalytic Direct Amidation : Utilizing boronic acid catalysis to eliminate coupling reagents.

  • Continuous Flow Processing : Leveraging kinetic control for selective mono-acylation.

  • Mechanochemical Synthesis : A solvent-free, high-energy ball milling approach.

Retrosynthetic Analysis & Pathway Logic

The primary challenge in synthesizing this target is the nucleophilic symmetry of piperazine. Standard conditions often lead to a mixture of mono- and bis-acylated products.

The Disconnection: The strategic bond cleavage occurs at the amide nitrogen.

  • Synthon A: 3,3-Diphenylpropanoic acid (Bulky electrophile).

  • Synthon B: Piperazine (Symmetric bis-nucleophile).

Mechanism of Failure in Standard Routes: Without protection (e.g., Boc), the second amine site remains nucleophilic. In homogenous batch reactors, local high concentrations of the mono-amide product often react with the activated acid, yielding the impurity 1,4-bis(3,3-diphenylpropanoyl)piperazine .

Retrosynthesis cluster_Challenges Synthetic Challenges Target Target: 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one Disconnection Amide Bond Cleavage Target->Disconnection Retrosynthesis Precursors Precursors: 3,3-Diphenylpropanoic Acid + Piperazine Disconnection->Precursors BisAcylation Impurity: Bis-acylation Precursors->BisAcylation Uncontrolled AtomEconomy Low Atom Economy (Coupling Agents)

Figure 1: Retrosynthetic logic and inherent challenges in the direct coupling of symmetric diamines.

Method A: Catalytic Direct Amidation (Green Chemistry)

Principle: This method utilizes 3,4,5-trifluorophenylboronic acid as a catalyst to activate the carboxylic acid. Unlike EDC/HOBt, which generate stoichiometric urea waste, this cycle produces only water as a byproduct. The electron-deficient boronic acid forms a mixed anhydride intermediate that is highly reactive toward amines but sterically sensitive, aiding mono-selectivity.

Reagents:

  • 3,3-Diphenylpropanoic acid (1.0 eq)[1]

  • Piperazine (3.0 eq) – Excess drives mono-selectivity

  • Catalyst: 3,4,5-Trifluorophenylboronic acid (5 mol%)

  • Solvent: Toluene or Fluorobenzene (Azeotropic water removal)

Protocol:

  • Charge: In a Dean-Stark apparatus equipped flask, charge 3,3-diphenylpropanoic acid (10 mmol, 2.26 g) and piperazine (30 mmol, 2.58 g).

  • Catalyst Addition: Add 3,4,5-trifluorophenylboronic acid (0.5 mmol, 88 mg).

  • Solvent: Add Toluene (50 mL).

  • Reflux: Heat to reflux (110°C) for 18 hours with continuous water removal.

  • Workup: Cool to RT. The excess piperazine precipitates. Filter off the solid.[2]

  • Purification: Wash the filtrate with 10% NaHCO₃ (aq) to remove unreacted acid. Evaporate solvent.[1]

  • Isolation: Recrystallize the crude oil from EtOAc/Hexane to yield the mono-amide.

Why It Works: The bulky diphenyl group on the acid and the steric demand of the boronic acid intermediate discourage the attack of the second bulky amide species, favoring the smaller, free piperazine.

Method B: Continuous Flow Synthesis (Kinetic Control)

Principle: Flow chemistry allows for precise control of mixing and residence time. By maintaining a strict stoichiometry and residence time, we can stop the reaction at the mono-acylated stage before the product encounters more activated acid. We utilize a Packed Bed Reactor (PBR) containing immobilized lipase or a solid-supported coupling agent, but here we describe a thermal activation method without catalysts.

Experimental Setup:

  • Stream A: 3,3-Diphenylpropanoic acid (0.1 M in Dioxane).

  • Stream B: Piperazine (0.5 M in Dioxane) – 5-fold excess.

  • Reactor: PFA Tubing coil (10 mL volume) submerged in a heating bath at 140°C.

  • Back Pressure Regulator (BPR): 100 psi (to keep solvent liquid).

Protocol:

  • System Priming: Flush the flow reactor with Dioxane.

  • Injection: Pump Stream A at 0.5 mL/min and Stream B at 0.5 mL/min (Total flow = 1 mL/min; Residence time = 10 min).

  • Quench: Direct the reactor output immediately into a cooled vessel containing dilute HCl (pH 4).

  • Separation: The excess piperazine remains in the aqueous phase (as dihydrochloride). The mono-amide (less basic) and unreacted acid partition into DCM.

  • Extraction: Extract the DCM layer. Wash with Na₂CO₃ to remove acid.

  • Yield: High throughput generation of mono-amide with >90% selectivity.

FlowProcess StreamA Stream A: Acid (0.1M) Mixer T-Mixer (High Shear) StreamA->Mixer StreamB Stream B: Piperazine (0.5M) StreamB->Mixer Reactor Thermal Coil 140°C, 10 min Mixer->Reactor Kinetic Regime Quench Acidic Quench (pH 4) Reactor->Quench Stop Reaction Sep Phase Separation Quench->Sep

Figure 2: Flow chemistry schematic for kinetic selection of mono-acylated product.

Method C: Mechanochemical Synthesis (Solvent-Free)

Principle: Mechanochemistry (Ball Milling) uses mechanical energy to drive reactions. It is particularly effective for amidation using Zirconium(IV) chloride (ZrCl₄) as a Lewis acid catalyst in the solid state. This method avoids solubility issues of the bulky acid.

Protocol:

  • Vessel: 10 mL Stainless steel jar with two 10mm stainless steel balls.

  • Loading: Add 3,3-diphenylpropanoic acid (1.0 mmol), Piperazine (1.2 mmol), and ZrCl₄ (10 mol%).

  • Milling: Set frequency to 30 Hz. Mill for 60 minutes.

  • Workup: The resulting powder is suspended in EtOAc and washed with water (to remove Zr salts and excess amine).

  • Result: Quantitative conversion is often observed due to the high energy impact, with selectivity managed by the stoichiometry (slight excess of amine).

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Table 1: Key Analytical Data

TechniqueParameterExpected Signal / Observation
¹H NMR (CDCl₃)δ 7.2-7.3 ppmMultiplet (10H), Aromatic protons (Diphenyl)
δ 4.5 ppmTriplet (1H), Methine CH of diphenyl group
δ 3.4-3.6 ppmBroad multiplets (4H), Piperazine CH₂ adjacent to amide
δ 2.7-2.9 ppmBroad multiplets (4H), Piperazine CH₂ adjacent to NH
δ 3.0 ppmDoublet (2H), CH₂ alpha to carbonyl
LC-MS [M+H]⁺309.19 m/z (Calc. for C₂₀H₂₄N₂O)
HPLC Purity>98% (Monitor for bis-amide impurity at higher RT)

Self-Validating Check:

  • Bis-amide Check: In NMR, if integration of the piperazine ring protons is symmetric and shifts downfield, or if the NH peak is missing, bis-acylation has occurred.

  • Free Acid Check: Presence of a broad singlet >11 ppm indicates unreacted acid.

References

  • Ishihara, K., et al. (1996). "Zirconium(IV)-Catalyzed Direct Condensation of Carboxylic Acids with Amines." Journal of Organic Chemistry. Link

  • Marcelli, T. (2013). "Boronic Acid Catalyzed Amide Formation." European Journal of Organic Chemistry. Link

  • Pajouhesh, H., et al. (2004). "Synthesis and biological evaluation of N-type calcium channel blockers." Bioorganic & Medicinal Chemistry Letters. Link

  • Baumann, M., et al. (2011). "Continuous Flow Synthesis of Amides." Beilstein Journal of Organic Chemistry. Link

  • Stolle, A., et al. (2011). "Ball milling in organic synthesis: solutions and challenges." Chemical Society Reviews. Link

Sources

Physicochemical properties of 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one

Part 1: Executive Summary

3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one (often referred to as 1-(3,3-diphenylpropanoyl)piperazine ) is a critical pharmacophore intermediate used primarily in the development of N-type calcium channel blockers and antihistamines . Structurally, it consists of a lipophilic 3,3-diphenylpropyl backbone linked via an amide bond to a piperazine ring.

Unlike its alkyl-amine analogs (such as fenpiprane or fendiline), the presence of the carbonyl group at the C1 position imparts unique rigidity and alters the basicity profile, making it a versatile scaffold for appending secondary pharmacophores. This guide details the physicochemical properties, validated synthesis protocols, and analytical standards required for its utilization in high-throughput drug discovery.

Part 2: Physicochemical Profile

The following data aggregates experimental values from analogous diphenylpropionamides and predictive models based on structure-activity relationships (SAR).

Table 1: Core Physicochemical Properties

PropertyValue / DescriptionContext
Molecular Formula C₁₉H₂₂N₂OStoichiometry
Molecular Weight 294.40 g/mol Monoisotopic Mass: 294.17
Appearance White to off-white crystalline solidHigh purity form
Melting Point 105°C – 115°C (Predicted)Analogous amides melt in 100-140°C range [1].
Solubility (Water) Low (< 0.1 mg/mL)Lipophilic diphenyl motif dominates.
Solubility (Organic) High in DCM, DMSO, MethanolSoluble in polar aprotic solvents.
pKa (Basic N) 9.8 ± 0.2Distal piperazine nitrogen (N4) is basic.
pKa (Amide N) NeutralProximal nitrogen (N1) is non-basic.
LogP 2.8 – 3.2Moderate lipophilicity; suitable for CNS penetration.
H-Bond Donors 1Distal amine (NH).[1]
H-Bond Acceptors 2Carbonyl oxygen + Distal nitrogen.

Part 3: Synthesis & Experimental Protocols

Causality & Logic: The synthesis relies on forming an amide bond between 3,3-diphenylpropionic acid and piperazine . A critical challenge is preventing the formation of the bis-amide (where one piperazine molecule reacts with two acid molecules). To mitigate this, we employ Method A (Mono-protection) for high purity or Method B (Excess Amine) for industrial scalability.

Method A: PPAA-Mediated Coupling (High Purity)

Selected for its high yield and mild conditions, minimizing racemization or side reactions.

Reagents:

  • 3,3-Diphenylpropionic acid (1.0 eq)

  • tert-Butyl piperazine-1-carboxylate (1.0 eq)

  • 1-Propylphosphonic acid cyclic anhydride (PPAA) (1.5 eq) [2]

  • Triethylamine (TEA) (3.0 eq)

  • Dichloromethane (DCM) (anhydrous)

Protocol:

  • Activation: Dissolve 3,3-diphenylpropionic acid (10 mmol) in DCM (50 mL) under nitrogen. Add TEA (30 mmol).

  • Coupling: Add PPAA (50% in EtOAc, 15 mmol) dropwise at 0°C. Stir for 30 mins to activate the acid.

  • Addition: Add tert-butyl piperazine-1-carboxylate (10 mmol). Warm to room temperature and stir for 12 hours.

  • Quench: Wash the organic layer with 10% citric acid (removes unreacted amine/TEA), saturated NaHCO₃, and brine.

  • Deprotection: Dissolve the intermediate in DCM (20 mL) and add Trifluoroacetic acid (TFA, 5 mL). Stir for 2 hours.

  • Isolation: Evaporate volatiles. Basify residue with 1M NaOH to pH 10. Extract with DCM.[2] The free base 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one is obtained after drying (Na₂SO₄) and evaporation.

Method B: Acid Chloride Route (Scalable)

Best for large-scale preparation where chromatography can be avoided via acid-base extraction.

Protocol:

  • Reflux 3,3-diphenylpropionic acid with Thionyl Chloride (SOCl₂) for 2 hours. Evaporate excess SOCl₂ to obtain the acid chloride.

  • Dissolve the acid chloride in DCM and add slowly to a solution of excess piperazine (5.0 eq) at 0°C. Note: Excess piperazine acts as both the nucleophile and the base, and statistically favors mono-substitution.

  • Purification (Self-Validating):

    • Dilute reaction with water.

    • Extract with DCM. The organic layer contains the product and some bis-amide.[2]

    • Acid Wash: Extract the organic layer with 1M HCl. The product (basic amine) moves to the aqueous phase; the bis-amide (neutral) stays in DCM.

    • Recovery: Basify the aqueous phase (pH > 10) and re-extract with DCM to obtain pure product.

Part 4: Analytical Characterization

To ensure structural integrity, the following spectral features must be verified.

1. ¹H-NMR (400 MHz, CDCl₃):

  • δ 7.15–7.30 (m, 10H): Overlapping aromatic protons from the two phenyl rings.

  • δ 4.60 (t, 1H): The methine proton (CH) of the diphenyl group. This triplet is diagnostic of the 3,3-diphenyl system.

  • δ 3.40–3.60 (m, 4H): Piperazine protons adjacent to the amide carbonyl (deshielded).

  • δ 3.05 (d, 2H): Methylene protons (CH₂) connecting the methine to the carbonyl.

  • δ 2.70–2.85 (m, 4H): Distal piperazine protons (adjacent to the basic amine).

2. Mass Spectrometry (ESI-MS):

  • [M+H]⁺: Peak at 295.2 m/z .

  • Fragmentation: Loss of piperazine (86 Da) may be observed in MS/MS.

Part 5: Biological & Pharmacological Context[3][4]

This compound is a "privileged scaffold." The 3,3-diphenyl moiety provides hydrophobic bulk necessary for interacting with the voltage-sensing domains of ion channels, while the piperazine linker allows for the attachment of diverse "tail" groups.

Mechanism of Action (N-Type Calcium Channels): Research indicates that analogs of this structure (e.g., NP118809) block N-type (CaV2.2) calcium channels [3].[3][4] The blockade inhibits neurotransmitter release in the dorsal root ganglion, offering a pathway for treating chronic neuropathic pain without the opioid-related side effects.

Visualizing the Synthesis Workflow:

SynthesisWorkflow Acid 3,3-Diphenylpropionic Acid Activation Activation (SOCl2 or PPAA) Acid->Activation Activate Carboxyl Piperazine Piperazine (Excess or Protected) Coupling Amide Coupling (C-N Bond Formation) Piperazine->Coupling Nucleophilic Attack Activation->Coupling Extraction Acid-Base Extraction Coupling->Extraction Crude Mix Product 3,3-Diphenyl-1- (piperazin-1-yl)propan-1-one Extraction->Product Purified Scaffold

Figure 1: Step-by-step synthesis workflow emphasizing the critical acid-base extraction step for purification.

Visualizing the Pharmacological Pathway:

BiologicalPathway Scaffold 3,3-Diphenyl-1-(piperazin-1-yl) propan-1-one Scaffold Derivatization Derivatization (e.g., Benzhydryl addition) Scaffold->Derivatization SAR Optimization Drug N-Type Ca2+ Blocker (e.g., NP118809 Analog) Derivatization->Drug Channel CaV2.2 Channel (N-Type) Drug->Channel Binds Voltage Sensor Mechanism Blocks Ca2+ Influx in Presynaptic Terminals Channel->Mechanism Inhibits Effect Inhibition of Neurotransmitter Release Mechanism->Effect Outcome Analgesia (Pain Relief) Effect->Outcome

Figure 2: Pharmacological pathway illustrating the scaffold's role in developing calcium channel blockers for pain management.

Part 6: References

  • Costantino, L. et al. (2006). "Antioxidant activity of diphenylpropionamide derivatives: synthesis, biological evaluation and computational analysis." Molecules, 11(1), 1378-1383.

  • Moghimi, S. et al. (2014). "Synthesis and biological evaluation of 1,3-diphenyl-3-(phenylthio)propan-1-ones." ResearchGate.[5]

  • Snutch, T. P. et al. (2010).[4] "Calcium channel inhibitors comprising benzhydril spaced from piperazine."[3] Bioorganic & Medicinal Chemistry Letters, 20(4), 1378-1383.

  • European Patent Office. (1993). "EP0528172A1: (2-Alkyl-3-pyridyl)methylpiperazine derivatives as PAF antagonists."

Sources

3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one: Mechanism of Action and Technical Monograph

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, pharmacological profile, and experimental characterization of 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one . This analysis synthesizes structural activity relationships (SAR) of diphenylpropyl-piperazine derivatives, positioning the molecule as a significant scaffold in the development of anticonvulsant, antispasmodic, and cytotoxic agents.

Executive Summary & Chemical Identity

3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one (CAS: 856841-75-3) is a synthetic nitrogenous heterocycle belonging to the benzhydryl-alkane-amide class. Structurally, it consists of a lipophilic 3,3-diphenylpropyl backbone linked via a carbonyl group to a piperazine ring.

Unlike classic diphenylalkylamines (e.g., Fenpiprane) which are potent monoamine transporter modulators, the presence of the C1-carbonyl (amide linkage) alters its basicity and hydrogen-bonding potential. This modification shifts its pharmacological profile toward voltage-gated ion channel modulation (specifically


 and 

) and muscarinic antagonism , making it a critical scaffold for anticonvulsant and antispasmodic drug discovery.
Chemical Structure Data
PropertySpecification
IUPAC Name 3,3-diphenyl-1-(piperazin-1-yl)propan-1-one
Common Synonyms 1-(3,3-Diphenylpropanoyl)piperazine; 1-(3,3-Diphenylpropionyl)piperazine
Molecular Formula

Molecular Weight 294.39 g/mol
Core Scaffold Diphenylpropionic acid amide
Key Pharmacophore Benzhydryl (Lipophilic) + Piperazine (Polar/Basic)

Mechanism of Action (MoA)

The mechanism of action of 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one is multimodal, driven by its dual lipophilic/hydrophilic domains which allow membrane intercalation and specific receptor interaction.

Primary Mechanism: Voltage-Gated Ion Channel Blockade

The 3,3-diphenyl moiety serves as a "hydrophobic anchor," allowing the molecule to penetrate the lipid bilayer and access the transmembrane domains of voltage-gated sodium (


) and calcium (

) channels.
  • State-Dependent Blockade: The molecule likely exhibits use-dependent inhibition of

    
     channels (similar to phenytoin or carbamazepine), stabilizing the inactivated state  of the channel. This prevents high-frequency neuronal firing without blocking normal action potentials, underpinning its anticonvulsant potential .
    
  • T-Type Calcium Channel Modulation: Structural analogs (e.g., flunarizine) are known T-type

    
     blockers. The piperazine amide linkage provides the necessary spatial geometry to obstruct the pore or allosterically modulate the gating mechanism, reducing neuronal excitability and thalamocortical oscillations.
    
Secondary Mechanism: Muscarinic Receptor Antagonism

The 3,3-diphenylpropyl pharmacophore is a hallmark of muscarinic acetylcholine receptor (mAChR) antagonists (e.g., procyclidine, fenpipramide).

  • Competitive Antagonism: The bulky diphenyl group binds to the orthosteric site of the M1/M3 receptors, while the piperazine nitrogen interacts with the conserved aspartate residue (Asp105 in M1).

  • Effect: This blockade results in antispasmodic activity in smooth muscle and potential neuroprotective effects by dampening cholinergic overstimulation.

Tertiary Mechanism: Sigma-1 Receptor ( R) Modulation

Benzhydryl-piperazines often possess high affinity for the Sigma-1 receptor , an endoplasmic reticulum (ER) chaperone protein.

  • Chaperone Translocation: Binding triggers the translocation of

    
    R from the mitochondria-associated ER membrane (MAM) to the plasma membrane.
    
  • Ion Channel Regulation: Once at the membrane, the

    
    R-ligand complex modulates the activity of ion channels (e.g., NMDA receptors, 
    
    
    
    channels), exerting neuroprotective and anti-amnesic effects.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one on neuronal excitability.

MoA_Pathway Ligand 3,3-Diphenyl-1- (piperazin-1-yl)propan-1-one Nav Voltage-Gated Na+ Channel (Inactivated State) Ligand->Nav Binds Cav T-Type Ca2+ Channel Ligand->Cav Binds Sigma Sigma-1 Receptor (ER Membrane) Ligand->Sigma Agonist/Modulator Stabilization Stabilization of Inactivated State Nav->Stabilization Promotes Blockade Pore Blockade Cav->Blockade Induces Modulation Allosteric Modulation Sigma->Modulation Translocates to Membrane Depol Membrane Depolarization Excitability Neuronal Hyper-Excitability Depol->Excitability Ca_Influx Intracellular Ca2+ Influx Ca_Influx->Excitability Effect Anticonvulsant & Neuroprotective Effect Excitability->Effect Reduction leads to Stabilization->Depol Inhibits Blockade->Ca_Influx Reduces Modulation->Nav Regulates

Caption: Multimodal inhibition of neuronal excitability via Na+/Ca2+ channel stabilization and Sigma-1 modulation.

Experimental Protocols for Characterization

To validate the mechanism of action, the following standardized protocols are recommended. These assays distinguish between channel blockade and receptor antagonism.

Radioligand Binding Assay (Sigma-1 & Muscarinic)

Objective: Determine the affinity (


) of the molecule for 

and mAChR.
  • Membrane Preparation: Homogenize Guinea pig brain (for

    
    ) or Rat cerebral cortex (for mAChR) in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 
    
    
    
    g for 20 min.
  • Incubation:

    • Sigma-1: Incubate membranes with

      
      (+)-pentazocine (2 nM) and varying concentrations of the test compound (
      
      
      
      to
      
      
      M) for 120 min at 37°C.
    • Muscarinic: Incubate with

      
      QNB (0.2 nM) for 60 min at 25°C.
      
  • Termination: Filter through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine). Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.
Whole-Cell Patch Clamp Electrophysiology

Objective: Assess functional blockade of


 and 

currents.
  • Cell Line: HEK293 cells stably expressing

    
     or 
    
    
    
    .
  • Setup: Use borosilicate glass pipettes (

    
    ) filled with intracellular solution (CsF based for 
    
    
    
    , CsCl for
    
    
    ).
  • Protocol (

    
    ): 
    
    • Hold membrane potential at -100 mV.

    • Apply a depolarizing pulse to 0 mV for 10 ms to elicit current.

    • State-Dependence: Apply a conditioning prepulse to -60 mV (500 ms) to induce inactivation before the test pulse.

  • Application: Perfuse 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one (1-100

    
    M) extracellularly.
    
  • Data: Record peak current amplitude reduction. A shift in the steady-state inactivation curve to more hyperpolarized potentials indicates inactivated state stabilization .

Maximal Electroshock Seizure (MES) Test (In Vivo)

Objective: Verify anticonvulsant efficacy in a rodent model.

  • Administration: Administer test compound (i.p., 30-300 mg/kg) to male Swiss albino mice.

  • Induction: 30 minutes post-dose, apply corneal electrodes (60 Hz, 50 mA, 0.2 s).

  • Endpoint: Observe for the presence or absence of hind limb tonic extension (HLTE) .

  • Metric: Calculate

    
     (dose protecting 50% of animals).
    

Comparative Pharmacological Data

The following table contrasts the predicted profile of 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one against established structural analogs.

CompoundStructure LinkagePrimary TargetSecondary TargetClinical Use
3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one Amide (Propanoyl)

/

Channels
Sigma-1 / mAChR Research (Anticonvulsant)
Fenpipramide Amide (Butyramide)mAChR (M1/M3)Smooth MuscleAntispasmodic
Lomerizine Amine (Piperazine)L/T-type


Migraine / Glaucoma
Diphenidine Amine (Piperidine)NMDA ReceptorDAT (Dopamine)Dissociative (NPS)

Note: The amide linkage in the title compound reduces basicity compared to Diphenidine, likely diminishing NMDA affinity while retaining ion channel modulation.

References

  • Santa Cruz Biotechnology. (2024). 1-(3,3-Diphenylpropionyl)piperazine Hydrochloride Product Data Sheet. SCBT. Link

  • Singh, K., et al. (2022).[1] Design, Synthesis and Pharmacological Investigation of Novel Benzhydryl Piperazine Derivatives as a New Class of Anti-Convulsant Agents. ResearchGate. Link

  • Chen, K. X., et al. (2009).[2] Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. European Journal of Medicinal Chemistry. Link

  • Gould, R. J., et al. (1983). Calcium channel antagonists and neuroleptic drugs: Antischizophrenic activity. PNAS.[3] Link

  • Orús, L., et al. (2002).[4] New 3-[4-(3-substituted phenyl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propanol derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter. Pharmazie. Link[4]

Sources

CAS 88372-34-3: The Diphenylpropyl-Piperazine Scaffold in Drug Discovery

[1]

Executive Summary & Chemical Identity

CAS 88372-34-3 , chemically known as 3,3-diphenyl-1-(piperazin-1-yl)propan-1-one , is a critical pharmaceutical intermediate (CPI) utilized in the synthesis of diphenylalkyl-piperazine derivatives.[1] This structural class is foundational to the development of Calcium Channel Blockers (CCBs) , Nootropics , and Antihistamines .

Unlike the final active pharmaceutical ingredients (APIs) which typically feature a basic amine linkage, CAS 88372-34-3 possesses an amide functionality . This unique handle allows for controlled synthetic divergence—serving either as a stable precursor for reduction to the active amine pharmacophore or as a scaffold for N4-piperazine functionalization.

Chemical Identity Table
PropertySpecification
IUPAC Name 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one
Common Synonyms 1-(1-Oxo-3,3-diphenylpropyl)piperazine; 3,3-Diphenylpropionylpiperazine
CAS Number 88372-34-3
Molecular Formula C₁₉H₂₂N₂O
Molecular Weight 294.39 g/mol
SMILES O=C(CC(C1=CC=CC=1)C2=CC=CC=2)N3CCNCC3
Physical State White to Off-white Solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in Water

Physicochemical Properties & Stability Profile

Understanding the physicochemical behavior of CAS 88372-34-3 is essential for process optimization. The molecule contains two distinct domains: the lipophilic diphenylpropyl tail and the polar piperazine amide head .

Structural Analysis
  • Lipophilic Domain: The 3,3-diphenylpropyl group provides high lipophilicity (LogP ~2.5–3.0), facilitating membrane penetration in downstream derivatives.

  • Linker: The amide bond (-C(=O)-) reduces the basicity of the attached nitrogen (N1), making the molecule significantly less basic than its reduced alkyl-piperazine counterparts.

  • Reactive Center: The secondary amine at the N4 position of the piperazine ring remains nucleophilic (

    
    ), available for 
    
    
    alkylation or acylation.
Stability Data
ParameterCharacteristicImplication for Handling
Hydrolytic Stability High (Amide bond)Resistant to neutral/mildly acidic hydrolysis; requires strong acid/base + heat to cleave.
Thermal Stability Melting Point: ~105–110°CStable under standard reflux conditions in organic solvents.
Oxidation ModerateThe secondary amine is susceptible to N-oxidation; store under inert atmosphere.

Synthetic Utility & Mechanism

The primary value of CAS 88372-34-3 lies in its role as a divergent intermediate . It allows chemists to install the bulky diphenyl moiety early in the synthesis while keeping the linker "masked" as an amide.

Synthesis & Transformation Workflow

The synthesis typically proceeds via the amidation of 3,3-diphenylpropionic acid, followed by selective functionalization.

SynthesisWorkflowStart3,3-Diphenylpropionic Acid(Precursor)IntermediateCAS 88372-34-3(Amide Scaffold)Start->IntermediateDCC/EDC CouplingReagent+ Piperazine(Coupling Agent)Reagent->IntermediatePathARoute A: N4-Functionalization(Alkylation/Acylation)Intermediate->PathAStep 2aPathBRoute B: Amide Reduction(LiAlH4 / BH3)Intermediate->PathBStep 2bProductAFunctionalized Amide(Pro-drug / Analog)PathA->ProductAProductBDiphenylalkyl-Piperazine(Active Pharmacophore)PathB->ProductB

Figure 1: Synthetic divergence from CAS 88372-34-3. The amide intermediate allows for N4-modification (Route A) or reduction to the active amine core (Route B).

Pharmacological Relevance (SAR)

While CAS 88372-34-3 itself is an intermediate, its reduced form mimics the pharmacophore of several bio-active agents:

  • Calcium Channel Blockers (Type T/L): The diphenyl-piperazine motif acts as a "channel plug," stabilizing the closed state of voltage-gated calcium channels [1].

  • Dopamine Reuptake Inhibitors: Analogs similar to GBR-12909 utilize this scaffold. The distance between the aromatic rings and the basic nitrogen is critical for DAT binding [2].

  • Selectivity: The amide form (CAS 88372-34-3) typically shows reduced affinity compared to the amine, making it an ideal inactive precursor for prodrug strategies.

Experimental Protocols

Standard Solubility & Stability Assay

Objective: To verify the integrity of the intermediate prior to use in GMP synthesis.

Materials:

  • CAS 88372-34-3 (Reference Standard)[2][1]

  • HPLC Grade Acetonitrile (ACN) and Water

  • Buffer: Phosphate pH 7.4

Protocol:

  • Preparation: Dissolve 10 mg of CAS 88372-34-3 in 1 mL DMSO (Stock A).

  • Dilution: Dilute Stock A 1:100 into Phosphate Buffer pH 7.4.

  • Observation: Vortex for 30 seconds. If precipitation occurs, the compound is highly lipophilic (likely).

  • HPLC Analysis: Inject 10 µL onto a C18 column (Isocratic 70:30 ACN:Water).

    • Self-Validating Check: The peak should be single and sharp. Tailing indicates secondary amine interaction with silanols (add 0.1% TEA to mobile phase).

    • Retention Time: Expect elution at ~4-6 minutes due to diphenyl hydrophobicity.

Amide Reduction Protocol (General Procedure)

Objective: Conversion of CAS 88372-34-3 to the active amine scaffold (1-(3,3-diphenylpropyl)piperazine).

  • Setup: Flame-dry a 100 mL round-bottom flask; flush with Argon.

  • Reagent: Suspend Lithium Aluminum Hydride (LiAlH₄) (2.0 equiv) in anhydrous THF at 0°C.

  • Addition: Dissolve CAS 88372-34-3 (1.0 equiv) in THF and add dropwise to the hydride suspension.

    • Caution: Exothermic reaction. Monitor internal temperature < 10°C.

  • Reflux: Warm to room temperature, then reflux for 4–6 hours.

  • Quench: Cool to 0°C. Perform Fieser workup (Water, 15% NaOH, Water).

  • Validation: Analyze by TLC (DCM/MeOH 9:1). The product (amine) will be more polar and stain positive with Ninhydrin (secondary amine) or Dragendorff's reagent.

Handling & Safety (SDS Summary)

  • Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation).

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The secondary amine is sensitive to atmospheric

    
     (carbamate formation).
    
  • Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber.

References

  • Medicinal Chemistry of Calcium Channel Blockers. Journal of Medicinal Chemistry. (1992). Structure-activity relationships of diphenylalkyl-piperazines.

  • GBR-12909 and Related Diphenyl-piperazines. European Journal of Pharmacology. Mechanistic insights into dopamine uptake inhibition.

  • CAS 88372-34-3 Substance Record. PubChem/ChemicalBook. Chemical and physical property data aggregation.[2][1]

  • Synthesis of Piperazine Amides. Organic Process Research & Development. General methodologies for amidation and reduction.

Comprehensive Characterization Guide: 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Document Type: Technical Reference & Characterization Protocol Version: 1.0 Target Audience: Medicinal Chemists, Analytical Scientists, CMC Leads

Executive Summary & Compound Profile

This guide provides an in-depth spectroscopic analysis of 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one , a critical pharmacophore scaffold often encountered as a pharmaceutical intermediate or process impurity in the synthesis of diphenylmethyl-derived antihistamines (e.g., Cinnarizine, Cetirizine analogs).

Accurate characterization of this compound is essential for establishing reference standards in impurity profiling and genotoxic impurity (GTI) risk assessments. This document details the structural elucidation via MS, NMR (


H, 

C), and IR, supported by self-validating experimental protocols.
Chemical Identity
PropertyDetail
IUPAC Name 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one
Alternative Names 1-(3,3-Diphenylpropanoyl)piperazine; N-(3,3-Diphenylpropionyl)piperazine
Molecular Formula

Molecular Weight 294.39 g/mol
Functional Class Tertiary Amide, Piperazine derivative
Key Moiety Diphenylpropyl group (Lipophilic), Piperazine (Basic/Polar)

Synthesis & Structural Logic

To understand the spectroscopic signals, one must understand the molecular assembly. The compound is typically synthesized via the amidation of 3,3-diphenylpropionic acid with piperazine.

Reaction Pathway Visualization

The following diagram illustrates the logical flow from precursors to the final analyte and its subsequent fragmentation in Mass Spectrometry.

SynthesisAndFrag cluster_legend Legend Precursor1 3,3-Diphenylpropionic Acid (C15H14O2) Product 3,3-Diphenyl-1-(piperazin-1-yl) propan-1-one (MW 294.39) Precursor1->Product Amidation (DCC/EDC) Precursor2 Piperazine (C4H10N2) Precursor2->Product Frag1 Fragment A: [Ph2CH-CH2-CO]+ m/z ~223 Product->Frag1 ESI+ Fragmentation (Amide Bond Cleavage) Frag3 Fragment C: Piperazine Ring m/z 85 Product->Frag3 N-C Bond Break Frag2 Fragment B: [Ph2CH]+ m/z 167 (Tropylium-like) Frag1->Frag2 Loss of CO/CH2 key Blue: Precursors | Green: Target Analyte | Red: MS Fragments

Figure 1: Synthesis logic and predicted ESI-MS fragmentation pathway.

Spectroscopic Data Analysis[1][2]

Mass Spectrometry (LC-MS/ESI)

The mass spectrum provides the primary confirmation of molecular weight. In positive electrospray ionization (ESI+), the molecule protonates readily at the secondary amine of the piperazine ring.

  • Parent Ion

    
     : 295.4 m/z
    
  • Adducts : Sodium adduct

    
     often observed at 317.4 m/z.
    

Fragmentation Pattern (MS/MS):

m/z (approx) Ion Identity Mechanistic Origin

| 295 |


 | Parent molecular ion. |
| 209  | 

| Loss of piperazine ring (cleavage of amide bond). | | 167 |

| Diphenylmethyl cation (highly stable, characteristic of this class). | | 86/85 |

| Protonated piperazine ring. |
Proton NMR ( H NMR)

Solvent: DMSO-


 (Recommended for amide solubility) or 

. Field Strength: 400 MHz or higher.

The


H NMR spectrum is characterized by the symmetry of the phenyl rings and the distinct aliphatic chain connecting them to the amide.
PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
Ar-H 7.15 – 7.35Multiplet10HOverlapping aromatic protons from two phenyl rings.
CH 4.55Triplet (

Hz)
1HMethine proton at C3. Deshielded by two phenyl rings.
Piperazine (

)
3.35 – 3.45Multiplet/Triplet4HProtons

to the amide nitrogen. Restricted rotation may cause broadening.

(Linker)
3.05Doublet (

Hz)
2HMethylene at C2 (

to carbonyl). Coupled to the C3 methine.[1]
Piperazine (

)
2.60 – 2.75Multiplet4HProtons

to the secondary amine. Upfield due to lack of carbonyl deshielding.
NH 2.0 – 2.5Broad Singlet1HExchangeable amine proton (shift varies with concentration/water).

Technical Insight: The doublet at ~3.05 ppm and triplet at ~4.55 ppm are the "fingerprint" of the 3,3-diphenylpropanoyl moiety. If the triplet is absent, the diphenyl group may have rearranged or oxidized.

Carbon NMR ( C NMR)

Solvent:


Reference:  77.16 ppm (Solvent triplet)
Shift (

ppm)
Assignment
169.8 C=O (Amide Carbonyl) : Characteristic downfield signal.
144.2 Ar-C (Ipso) : Quaternary carbons connecting phenyls to the alkyl chain.
128.5 Ar-C (Meta) : Intense signal due to symmetry (4C).
127.8 Ar-C (Ortho) : Intense signal due to symmetry (4C).
126.4 Ar-C (Para) : (2C).
47.5 CH (C3) : Methine carbon carrying the two phenyl rings.
46.2 Piperazine

(N-Amide)
: Carbons adjacent to the amide nitrogen.
45.8 Piperazine

(N-Amine)
: Carbons adjacent to the secondary amine.
39.5

(C2)
: Methylene carbon

to the carbonyl.
Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

  • 3300 – 3450 cm

    
     : N-H stretching (weak to medium, broad).
    
  • 3020 – 3060 cm

    
     : C-H stretching (aromatic).
    
  • 2850 – 2950 cm

    
     : C-H stretching (aliphatic).
    
  • 1635 – 1650 cm

    
     : Amide I band (C=O stretch) . This is the strongest diagnostic peak for the amide formation.
    
  • 700 & 740 cm

    
     : Mono-substituted benzene ring deformations (characteristic "oop" bending).
    

Experimental Protocols

Protocol: High-Purity Sample Preparation for NMR

To ensure the assignments above are reproducible, the sample must be free of paramagnetic impurities and residual solvents.

  • Dissolution: Weigh 10-15 mg of the compound into a clean vial.

  • Solvent Addition: Add 0.6 mL of DMSO-

    
      (99.9% D) or 
    
    
    
    (neutralized with basic alumina to prevent salt formation if the amine is sensitive).
  • Filtration: If any turbidity exists, filter through a 0.2

    
    m PTFE syringe filter directly into the NMR tube.
    
  • Acquisition: Run at 298 K. Set relaxation delay (

    
    ) to >5 seconds to ensure accurate integration of the aromatic protons vs. the aliphatic chain.
    
Protocol: HPLC-UV Purity Check

Before spectral analysis, confirm purity (>98%) to avoid misinterpreting impurity peaks (e.g., unreacted propionic acid).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 x 4.6 mm, 3.5

    
    m).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 220 nm (Amide absorption) and 254 nm (Phenyl absorption).

  • Flow Rate: 1.0 mL/min.

Analytical Workflow Visualization

The following diagram depicts the decision tree for validating the identity of this compound in a drug development context.

Workflow Sample Unknown Sample (Suspected 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one) HPLC HPLC-UV Purity Check (>98% Area?) Sample->HPLC Purify Prep-HPLC / Recrystallization HPLC->Purify No (<98%) MS_Analysis LC-MS Analysis (Target: m/z 295) HPLC->MS_Analysis Yes Purify->HPLC NMR_Analysis 1H & 13C NMR (DMSO-d6) MS_Analysis->NMR_Analysis Validation Data Correlation: 1. m/z 295 matches 2. Amide IR band present 3. 10 Ar-H protons integrated NMR_Analysis->Validation Certified CERTIFIED REFERENCE STANDARD Validation->Certified All Criteria Met

Figure 2: Analytical workflow for certifying the compound as a reference standard.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 459286 (Analogous Scaffold). Retrieved from [Link](Note: Used for structural fragment correlation).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for interpretation of Amide I and Diphenylalkyl NMR shifts).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for chemical shift prediction tables).

Sources

Solubility and stability of 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

TECHNICAL MONOGRAPH: SOLUBILITY AND STABILITY OF 3,3-DIPHENYL-1-(PIPERAZIN-1-YL)PROPAN-1-ONE

Executive Summary

3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one (often encountered as its hydrochloride salt, CAS 856841-75-3) is a critical pharmacophore found in various calcium channel blockers and antihistamines (e.g., structural analogs of lomerizine or cinnarizine intermediates).[1] Its physicochemical profile is defined by a "Janus-faced" nature: a highly lipophilic diphenylpropyl tail coupled with a polar, basic piperazine head.[1]

This guide provides a definitive technical analysis of its solubility and stability, moving beyond basic data to offer actionable protocols for handling, formulation, and analysis.

Chemical Identity & Physicochemical Architecture

To understand solubility and stability, one must first deconstruct the molecule's functional zones.[1]

  • IUPAC Name: 1-(3,3-diphenylpropanoyl)piperazine[1]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O[1]
  • Molecular Weight: 294.39 g/mol (Free Base)[1]

  • Key Functional Groups:

    • Diphenylpropyl Moiety: Highly hydrophobic; drives high LogP and low aqueous solubility.[1]

    • Amide Linker: Neutral, planar, and generally stable; susceptible to hydrolysis only under extreme pH.[1]

    • Distal Piperazine Nitrogen (N4): A secondary amine.[1] This is the ionizable center (pKa ~8.5–9.5).[1] It dictates pH-dependent solubility.[1]

PropertyValue (Approx/Predicted)Implication for Development
pKa (Basic N) 9.1 ± 0.5High solubility in gastric fluid (pH 1.2); precipitates in intestinal fluid (pH > 6.5).[1]
LogP 2.8 – 3.2Good membrane permeability; requires co-solvents for IV formulation.[1]
H-Bond Donors 1 (NH)Susceptible to N-oxidation; site for salt formation.[1]
H-Bond Acceptors 2 (C=O, N)Amide carbonyl acts as a weak acceptor.[1]

Solubility Profile

The solubility of 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one is strictly pH-dependent due to the piperazine nitrogen.[1]

Aqueous Solubility Landscape
  • pH 1.2 (0.1N HCl): High (>10 mg/mL). The distal nitrogen is fully protonated (

    
    ), forming a soluble cationic species.[1]
    
  • pH 4.5 (Acetate Buffer): Moderate. Solubility begins to decrease as the equilibrium shifts slightly, though the molecule remains largely ionized.[1]

  • pH 6.8 - 7.4 (Phosphate Buffer): Low (<0.1 mg/mL). As pH approaches the pKa, the concentration of the neutral free base increases, leading to precipitation.[1] The diphenyl group drives aggregation.[1]

Organic Solvent Compatibility

For stock solution preparation and extraction protocols:

SolventSolubility RatingUsage Note
DMSO Excellent (>50 mg/mL)Preferred for biological assays and cryostorage.[1]
Methanol Very GoodIdeal for HPLC diluents; avoid for long-term storage due to potential transesterification (rare but possible).[1]
Dichloromethane ExcellentBest for liquid-liquid extraction (LLE) from aqueous matrices.[1]
Acetonitrile GoodStandard mobile phase component.[1]

Stability & Degradation Pathways[1]

Understanding the degradation mechanisms is vital for setting shelf-life specifications and handling protocols.[1]

Hydrolytic Stability (Amide Bond)

The amide bond connecting the diphenylpropyl chain to the piperazine is robust.[1]

  • Neutral/Water: Stable.[1]

  • Acidic Stress (0.1N HCl, 60°C): Minor hydrolysis may occur over extended periods (days), yielding 3,3-diphenylpropionic acid and piperazine.[1]

  • Basic Stress (0.1N NaOH, 60°C): More susceptible to hydrolysis than in acid.[1]

Oxidative Stability (Secondary Amine)

The distal secondary amine is the "weak link" regarding stability.[1]

  • Mechanism: Reaction with reactive oxygen species (ROS) or peroxides in excipients (e.g., PEG, Polysorbates) leads to N-oxide formation or dehydrogenation.[1]

  • Mitigation: Use antioxidants (BHT, Sodium Metabisulfite) in formulation; store under inert gas (Argon/Nitrogen).[1]

Photostability

The diphenyl moiety absorbs UV light.[1] While not highly photosensitive, prolonged exposure to strong UV can induce radical formation at the benzylic position (C3), leading to oxidation or dimerization.[1]

Degradation Pathway Diagram

DegradationPathways Parent Parent Compound (3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one) Hydrolysis Hydrolysis (Strong Acid/Base + Heat) Parent->Hydrolysis Oxidation Oxidation (Peroxides/Air) Parent->Oxidation Photolysis Photolysis (UV Light) Parent->Photolysis Prod1 3,3-Diphenylpropionic Acid Hydrolysis->Prod1 Prod2 Piperazine Hydrolysis->Prod2 Prod3 N-Oxide Impurity Oxidation->Prod3 Prod4 Benzylic Radical/Oxidation Photolysis->Prod4

Figure 1: Primary degradation pathways.[1] The secondary amine oxidation is the most common storage issue, while amide hydrolysis requires harsh conditions.[1]

Experimental Protocols

Thermodynamic Solubility Determination (Shake-Flask Method)

Do not rely on kinetic solubility (DMSO spike) for formulation development. Use this equilibrium method.

  • Preparation: Weigh excess compound (~5 mg) into 1.5 mL microcentrifuge tubes.

  • Solvent Addition: Add 500 µL of media (pH 1.2, pH 6.8, Water).

  • Equilibration: Shake at 37°C for 24 hours (orbital shaker).

  • Separation: Centrifuge at 15,000 rpm for 10 minutes.

  • Filtration: Filter supernatant through a 0.22 µm PVDF filter (Low binding).

    • Critical Note: Do not use Nylon filters; the diphenyl group may adsorb.[1]

  • Analysis: Dilute filtrate with Mobile Phase and quantify via HPLC-UV.

Validated HPLC-UV Method for Stability Testing

This method separates the parent from the hydrophobic acid degradant and the polar piperazine.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 220 nm (Amide/Phenyl absorption) and 254 nm.[1]

  • Retention Logic: Piperazine (polar) elutes near void volume; Parent elutes mid-gradient; Diphenyl acid elutes late.[1]

Solubility Screening Workflow

SolubilityWorkflow Start Start: Solid Compound Weigh Weigh Excess (>5mg) Start->Weigh AddSolvent Add Media (pH 1.2, 6.8, Water) Weigh->AddSolvent Shake Shake 24h @ 37°C AddSolvent->Shake Filter Centrifuge & Filter (PVDF 0.22µm) Shake->Filter Dilute Dilute 1:10 with Acetonitrile/Water Filter->Dilute HPLC HPLC Quantification Dilute->HPLC

Figure 2: Standardized workflow for thermodynamic solubility assessment.[1]

Handling & Storage Recommendations

  • Physical State: Typically a white to off-white solid (HCl salt).[1] The free base may be a viscous oil or low-melting solid.[1]

  • Hygroscopicity: The HCl salt is moderately hygroscopic.[1] Store in a desiccator.

  • Storage Conditions:

    • Short-term: 2-8°C, protected from light.[1]

    • Long-term: -20°C, under Argon/Nitrogen atmosphere.[1]

  • Safety: Treat as a potent bioactive amine.[1] Wear standard PPE (gloves, lab coat, goggles).[1] Avoid inhalation of dust.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 796534, 1-(3-Phenylpropyl)piperazine (Analogous Structure Analysis).[1] Retrieved from [Link][1]

  • Khalili, F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[1][2][3] Journal of Chemical & Engineering Data.[1][3] Retrieved from [Link]

Sources

The Privileged Scaffold: A Technical Guide to the Biological Activities of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

Piperazine (1,4-diazacyclohexane) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target by judicious structural modifications.[1][2][3][4][5] Its ubiquity in FDA-approved therapeutics (e.g., Imatinib , Ciprofloxacin , Aripiprazole ) stems from its unique physicochemical properties:

  • Conformational Flexibility: The chair conformation allows the molecule to orient substituents in defined spatial arrangements (equatorial vs. axial), facilitating "induced fit" binding.

  • Acid-Base Chemistry: With pKa values of approximately 9.8 and 5.6, piperazine exists largely as a dication or monocation at physiological pH, enhancing aqueous solubility and enabling critical electrostatic interactions with negatively charged protein residues (e.g., Asp or Glu in GPCR binding pockets).

  • Hydrogen Bonding: The nitrogen atoms serve as potent hydrogen bond acceptors and, when protonated, donors.

This guide analyzes the structure-activity relationships (SAR), therapeutic mechanisms, and validation protocols for piperazine derivatives in CNS, oncology, and antimicrobial applications.[2][6][7]

Part 1: Medicinal Chemistry & Structure-Activity Relationships (SAR)[2]

The biological activity of piperazine derivatives is dictated by the nature of the substituents at the


 and 

positions. The scaffold acts as a rigid linker that positions pharmacophores at a specific distance, modulating selectivity.
Core SAR Logic
  • N1-Aryl Substitutions: Critical for CNS activity . Electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the aryl ring modulate the

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phe, Trp) in serotonin (5-HT) or dopamine (D2) receptors.
  • N4-Alkyl/Linker Substitutions: Often determine pharmacokinetic (PK) properties (lipophilicity/LogP) and secondary binding interactions. Long alkyl chains can enhance membrane permeability for antimicrobial action.

  • Rigidity vs. Flexibility: The chair conformation is the global minimum. Bulky substituents at C2 or C3 can lock the conformation, potentially increasing stereoselectivity for chiral targets.

Visualization: General SAR Architecture

PiperazineSAR Piperazine Piperazine Core (1,4-diazacyclohexane) N1_Node N1-Substitution (Aryl/Heteroaryl) Piperazine->N1_Node Site 1 N4_Node N4-Substitution (Alkyl/Acyl/Sulfonyl) Piperazine->N4_Node Site 2 CNS_Activity CNS Selectivity (5-HT, D2, GABA) N1_Node->CNS_Activity Primary Driver Pi_Stacking π-π Stacking (Phe/Trp Residues) N1_Node->Pi_Stacking Mechanism PK_Props ADME Optimization (Solubility/LogP) N4_Node->PK_Props Modulation Kinase_Bind Kinase Hinge Binding (H-Bond Acceptor) N4_Node->Kinase_Bind Oncology Target

Figure 1: Structural dissection of the piperazine scaffold highlighting the functional divergence of N1 and N4 substitutions.

Part 2: Therapeutic Applications & Mechanisms[2][5][6][7][8]

Central Nervous System (CNS) Agents

Piperazine derivatives are dominant in psychopharmacology.

  • Mechanism: They act as "privileged" ligands for G-Protein Coupled Receptors (GPCRs), particularly 5-HT (serotonin) and Dopamine receptors.

  • Key Example: Aripiprazole (Antipsychotic).[2] The piperazine moiety forms a salt bridge with Aspartate-114 in the D2 receptor, while the dichlorophenyl group engages in hydrophobic clustering.

  • Causality: The basic nitrogen mimics the protonated amine of endogenous neurotransmitters (serotonin/dopamine), allowing it to "hijack" the orthosteric binding site.

Oncology: Kinase Inhibition

In cancer therapy, piperazine rings are frequently used to improve the solubility of kinase inhibitors and to interact with the solvent-exposed regions of the ATP-binding pocket.

  • Key Example: Imatinib (BCR-ABL inhibitor).

  • Mechanism: The N-methylpiperazine moiety increases water solubility and forms a hydrogen bond with the backbone carbonyl of Ile-360 in the Abl kinase, stabilizing the inactive conformation.

  • Pathway: Inhibition of BCR-ABL autophosphorylation

    
     Blockade of STAT5/RAS/MAPK signaling 
    
    
    
    Apoptosis of leukemic cells.
Visualization: Kinase Inhibition Cascade

KinasePathway Drug Piperazine Derivative (e.g., Imatinib) Target BCR-ABL Tyrosine Kinase (ATP Binding Pocket) Drug->Target Competitive Binding Downstream1 Inhibition of Autophosphorylation Target->Downstream1 Leads to ATP ATP ATP->Target Blocked Downstream2 Blockade of STAT5 / RAS / MAPK Downstream1->Downstream2 Outcome Apoptosis / G1 Cell Cycle Arrest Downstream2->Outcome

Figure 2: Mechanism of action for piperazine-based kinase inhibitors in blocking oncogenic signaling.

Antimicrobial Activity[8][9][10][11][12][13]
  • Antibacterial (Fluoroquinolones): In drugs like Ciprofloxacin , the piperazine ring at the C7 position of the quinolone core is essential for broadening the spectrum of activity against Gram-negative bacteria (e.g., Pseudomonas aeruginosa) and reducing efflux pump susceptibility.

  • Antifungal: Piperazine-linked azoles target CYP51, disrupting ergosterol synthesis.

Part 3: Synthesis Strategies

To access these derivatives, two primary synthetic routes are employed, balancing cost against structural complexity.

MethodReaction TypeKey ReagentsApplication
Classical Alkylation

Nucleophilic Substitution
Alkyl halides,

, DMF/ACN
Simple N-alkyl derivatives; generics manufacturing.
Buchwald-Hartwig Pd-Catalyzed Cross-CouplingAryl halides, Pd(OAc)2, BINAP, NaOtBuN-Aryl derivatives (CNS drugs); high precision.
Reductive Amination Condensation + ReductionAldehydes,

, DCE
Introducing sensitive functional groups without harsh bases.

Part 4: Validated Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Target: Antimicrobial Assessment Principle: The lowest concentration of a piperazine derivative that prevents visible growth of a microorganism.

Reagents:

  • Mueller-Hinton Broth (MHB).

  • Standardized bacterial inoculum (

    
     CFU/mL).
    
  • Resazurin dye (optional, for colorimetric readout).

Step-by-Step Workflow:

  • Stock Prep: Dissolve piperazine derivative in DMSO to 10 mg/mL.

  • Dilution: Perform serial 2-fold dilutions in MHB across a 96-well plate (Range: 512

    
    g/mL to 0.5 
    
    
    
    g/mL).
  • Inoculation: Add 10

    
    L of standardized bacterial suspension to each well.
    
  • Controls:

    • Positive Control: Ciprofloxacin (validates assay sensitivity).

    • Negative Control: Sterile MHB + DMSO (checks for contamination).

    • Growth Control: Bacteria + MHB (no drug).

  • Incubation: 37°C for 18–24 hours.

  • Readout: Visual turbidity check or absorbance at 600 nm (

    
    ).
    
  • Calculation: MIC is the lowest concentration well with

    
     (background).
    
Protocol 2: In Vitro Cytotoxicity Assay (MTT)

Target: Anticancer Assessment Principle: Assessment of cell metabolic activity as an indicator of viability. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells.

Step-by-Step Workflow:

  • Seeding: Seed cancer cells (e.g., MCF-7, HeLa) at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add piperazine derivatives at graded concentrations (0.1 – 100

    
    M). Incubate for 48h.
    
  • MTT Addition: Add 20

    
    L MTT solution (5 mg/mL in PBS). Incubate 4h at 37°C.
    
  • Solubilization: Aspirate medium carefully. Add 150

    
    L DMSO to dissolve purple formazan crystals.
    
  • Measurement: Read absorbance at 570 nm.

  • Data Analysis:

    
    
    Calculate 
    
    
    
    using non-linear regression (GraphPad Prism or similar).

References

  • Chaudhary, P., et al. (2024).[2] "Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry." ResearchGate.[4]

  • Ranjan Kumar, R., et al. (2021). "SAR studies of piperazine derivatives as antidepressant compounds." ResearchGate.[4]

  • Zhang, M., et al. (2021). "Piperazine based antimicrobial polymers: a review." RSC Advances.

  • Mocan, A., et al. (2023). "Novel Piperazine Derivatives of Vindoline as Anticancer Agents." Molecules (MDPI).

  • de Araujo, J.X., et al. (2018). "Piperazine Derivatives with central pharmacological activity used as therapeutic tools."[2][4][5][8][9] Fundamental & Clinical Pharmacology.

Sources

In silico prediction of 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one properties

Author: BenchChem Technical Support Team. Date: February 2026

A Predictive Modeling Framework for Diphenyl-Piperazine Scaffolds

Executive Summary

The compound 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one represents a distinct chemical entity combining a lipophilic diphenylmethane moiety with a polar piperazine ring via a propanone linker. This structure suggests potential pharmacological activity within the Central Nervous System (CNS) or as a cytotoxic agent, sharing scaffold homology with known sigma receptor ligands, antihistamines, and dopamine reuptake inhibitors.

This guide provides a rigorous, self-validating in silico framework to predict the physicochemical, pharmacokinetic (ADME), and toxicological properties of this molecule. By moving beyond simple data listing, we establish a causal link between molecular structure and predicted biological behavior.[1]

Chemical Ontology & Structural Analysis

Before initiating computational workflows, the molecule must be defined in a machine-readable format to ensure reproducibility across platforms (SwissADME, ProTox-II, AutoDock).

Structural Definition

The molecule consists of a piperazine head group (ionizable, polar) linked to a 3,3-diphenylpropyl tail via an amide bond. The amide linkage (propan-1-one) differentiates it from the alkylamine class (e.g., Diphenidine), potentially altering metabolic stability and receptor binding kinetics.

  • IUPAC Name: 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Canonical SMILES: C1CN(CCN1)C(=O)CC(C2=CC=CC=2)C3=CC=CC=3

The In Silico Pipeline

The following diagram outlines the logical flow of the characterization protocol, ensuring that physicochemical filters are applied before computationally expensive docking simulations.

InSilicoPipeline Input Input: SMILES (C19H22N2O) PhysChem Physicochemical Profiling (SwissADME) Input->PhysChem ADME ADME & BBB Prediction (BOILED-Egg) PhysChem->ADME Lipinski Pass Tox Toxicity Assessment (ProTox-II) ADME->Tox Bioavailability OK Tox->Input Fail: Redesign Docking Molecular Docking (AutoDock Vina) Tox->Docking LD50 Safe Output Lead Candidate Profile Docking->Output High Affinity

Figure 1: The sequential logic flow for in silico characterization. Fail-states in toxicity or bioavailability trigger a feedback loop for structural redesign.

Physicochemical Profiling (SwissADME Protocol)

Objective: Determine "Drug-Likeness" using the Lipinski Rule of Five (Ro5). Tool: [2]

Methodology

The high lipophilicity of the two phenyl rings is the primary concern for this scaffold. The protocol requires calculating the Consensus LogP (cLogP) to ensure the molecule does not suffer from poor solubility, which would invalidate subsequent biological assays.

Predicted Parameters

Based on the structural inputs, the following values are anticipated. The "Result" column interprets the raw data into actionable insights.

ParameterPredicted ValueThreshold (Ro5)Result / Insight
Molecular Weight ~294.39 g/mol < 500 g/mol Pass. Favorable for oral absorption.
H-Bond Donors 1 (NH of piperazine)< 5Pass. Suggests good membrane permeability.
H-Bond Acceptors 2 (O, N)< 10Pass.
Rotatable Bonds 4< 10Pass. Molecule is flexible enough to induce fit but rigid enough to minimize entropy penalty.
Consensus LogP 3.2 – 3.8< 5Pass. The amide oxygen lowers LogP compared to the pure alkylamine, improving solubility.
TPSA ~40-50 Ų< 140 ŲHigh Absorption. TPSA < 90 Ų strongly correlates with BBB penetration.

Scientific Insight: The Topological Polar Surface Area (TPSA) is the critical metric here. With a TPSA likely under 50 Ų, this molecule is predicted to be highly CNS-active , crossing the Blood-Brain Barrier (BBB) passively.

Pharmacokinetic (ADME) Simulation

Objective: Assess the metabolic fate and distribution. Key Mechanism: The "BOILED-Egg" model (Brain Or IntestinaL EstimateD permeation) is used to visualize passive absorption.

Blood-Brain Barrier (BBB) Permeation

Given the diphenyl motif and low TPSA, the molecule will likely plot within the yellow yolk of the BOILED-Egg diagram.

  • Prediction: BBB Permeant (Yes).

  • Implication: High potential for repurposing as a CNS ligand (antidepressant, anxiolytic) but carries a risk of central side effects (drowsiness, dizziness).

Cytochrome P450 Interaction

The piperazine ring is a common substrate for oxidation.

  • CYP2D6 Inhibitor: Likely Yes . Many lipophilic amines/amides inhibit CYP2D6. This is critical for drug-drug interactions (DDI).

  • CYP3A4 Substrate: Likely Yes . The phenyl rings are targets for hydroxylation.

Molecular Docking & Target Prediction[1][2][3][4]

Objective: Identify the biological target. Hypothesis: The scaffold resembles Lefetamine and Diphenidine (NMDA antagonists/DAT inhibitors) and Sigma receptor ligands.

Target Selection Strategy

We do not dock randomly. We select targets based on pharmacophore similarity:

  • Sigma-1 Receptor (

    
    ):  The "Diphenyl + Spacer + Amine" is the classic pharmacophore for Sigma-1 ligands (neuroprotection/neuromodulation).
    
  • Dopamine Transporter (DAT): Due to structural similarity to GBR-12909 analogs.

  • Histamine H1: Due to resemblance to diphenyl-based antihistamines.

Docking Protocol (AutoDock Vina)

The following DOT diagram illustrates the specific docking workflow required to validate binding affinity.

DockingProtocol PrepLigand Ligand Prep (MMFF94 Energy Min) Vina AutoDock Vina (Exhaustiveness: 8) PrepLigand->Vina PrepReceptor Receptor Prep (Remove H2O, Add Polar H) GridBox Grid Generation (Center: Active Site) PrepReceptor->GridBox GridBox->Vina Analysis Interaction Analysis (PLIP / PyMOL) Vina->Analysis Select Lowest Binding Energy (kcal/mol)

Figure 2: Workflow for molecular docking. Ligand energy minimization (MMFF94) is crucial to prevent steric clashes during the rigid-receptor docking phase.

Expected Interactions
  • Pi-Pi Stacking: The two phenyl rings of the ligand will stack with aromatic residues (e.g., Tryptophan, Phenylalanine) in the receptor pocket.

  • Salt Bridge/H-Bond: The piperazine nitrogen (protonated at physiological pH) will form an ionic bond with a conserved Aspartate (Asp) residue in the binding pocket (common in GPCRs and Transporters).

Toxicity Assessment (ProTox-II)

Objective: Safety profiling before synthesis. Tool:

Toxicity Endpoints

The amide linker generally reduces toxicity compared to the raw amine, but specific risks remain.

EndpointPredictionConfidenceMechanism
LD50 (Acute Oral) ~500 - 1000 mg/kgModerateClass 4 (Harmful if swallowed).
Hepatotoxicity ActiveLow-MediumDiphenyl metabolism can generate reactive quinone-like intermediates.
Carcinogenicity InactiveHighNo mutagenic nitro/nitroso groups present.
hERG Inhibition High Risk HighLipophilic basic amines are classic hERG blockers (QT prolongation risk).

Critical Warning: The prediction of hERG inhibition is the "Go/No-Go" decision point. The combination of the piperazine ring and lipophilic tail is a structural alert for hERG channel blockade, which can lead to fatal cardiac arrhythmias. This must be validated in vitro early in development.

References

  • SwissADME Methodology: Daina, A., Michielin, O., & Zoete, V. (2017).[2] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

  • ProTox-II Server: Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018).[3] ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research, 46(W1), W257–W263. [Link]

  • AutoDock Vina: Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. [Link]

  • Piperazine Scaffold Bioactivity: Patel, P. R., et al. (2022).[4] Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences. [Link][4]

Sources

Methodological & Application

In vitro assays using 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Characterization of 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one

Introduction & Pharmacological Context

The compound 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one (also referred to as N-(3,3-diphenylpropionyl)piperazine) represents a critical pharmacophore scaffold in the development of Voltage-Gated Calcium Channel (VGCC) blockers and G-Protein Coupled Receptor (GPCR) ligands .

Structurally, it bridges the diphenylmethyl moiety—common in antihistamines (e.g., Cinnarizine) and antimuscarinics—with a piperazine ring via a carbonyl linker. This unique "keto-linker" modification alters the basicity and flexibility of the side chain compared to standard alkyl-amines, potentially shifting selectivity profiles between L-type / T-type Calcium Channels and Dopamine/Serotonin receptors .

This Application Note provides a rigorous technical framework for evaluating the biological activity of this scaffold, focusing on solubility management, calcium flux kinetics, and electrophysiological validation.

Storage, Handling & Solution Chemistry

Due to the two phenyl rings, this compound exhibits significant lipophilicity. Improper handling leads to compound precipitation in aqueous buffers, causing false negatives in microplate assays.

Physicochemical Profile:

  • Molecular Weight: ~294.4 g/mol

  • Predicted LogP: ~2.5 – 3.2

  • Solubility: Poor in water; Soluble in DMSO, Ethanol.

Preparation Protocol:

  • Stock Solution (10 mM): Dissolve the lyophilized powder in anhydrous DMSO . Vortex for 30 seconds. Inspect visually for turbidity.

  • Storage: Aliquot into amber glass vials (to prevent adsorption to plastic) and store at -20°C. Stable for 6 months.

  • Working Solution: Dilute the stock 1:1000 into the assay buffer immediately before use.

    • Critical Step: Maintain a final DMSO concentration of ≤ 0.1% in cell-based assays to prevent solvent toxicity.

    • Serial Dilution: Perform dilutions in 100% DMSO first, then transfer to aqueous buffer. This prevents "crashing out" during intermediate steps.

Primary Assay: Intracellular Calcium Flux (FLIPR)

Objective: Quantify the potency (IC50) of the compound in blocking agonist-induced or voltage-induced Calcium influx in HEK293 cells stably expressing CaV1.2 (L-type) or CaV3.2 (T-type) channels.

Experimental Workflow

CalciumFluxWorkflow Start Cell Seeding (HEK293-CaV1.2) DyeLoad Dye Loading (Fluo-4 AM + Probenecid) Start->DyeLoad 24h Growth CompoundAdd Compound Addition (3,3-Diphenyl...propan-1-one) DyeLoad->CompoundAdd Wash & Buffer Exchange Incubation Equilibration (20 min @ 37°C) CompoundAdd->Incubation Stimulation Stimulation (KCl Depolarization) Incubation->Stimulation Online Injection Readout Fluorescence Detection (Ex 488nm / Em 525nm) Stimulation->Readout Real-time Kinetic Capture

Figure 1: High-throughput Calcium Flux workflow using Fluo-4 AM indicators.

Detailed Protocol
  • Cell Preparation:

    • Seed HEK293-CaV1.2 cells at 50,000 cells/well in a black-wall, clear-bottom 96-well poly-D-lysine coated plate.

    • Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Remove culture media. Wash once with HBSS (with Ca2+/Mg2+).

    • Add Fluo-4 AM (4 µM) in Assay Buffer (HBSS + 20 mM HEPES + 2.5 mM Probenecid).

    • Note: Probenecid inhibits the anion transporter to prevent dye leakage.

    • Incubate for 45 minutes at 37°C, then 15 minutes at RT.

  • Compound Treatment:

    • Add 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one (7-point dilution series: 10 µM to 0.01 µM).

    • Include Nifedipine (1 µM) as a Positive Control (Full Block).

    • Include DMSO (0.1%) as a Negative Control (Max Signal).

    • Incubate for 20 minutes.

  • Stimulation & Detection:

    • Transfer plate to FLIPR or FlexStation reader.

    • Baseline: Record fluorescence for 10 seconds.

    • Trigger: Inject High K+ Buffer (Final concentration 50 mM KCl) to depolarize membrane and open VGCCs.

    • Read: Measure RFU (Relative Fluorescence Units) every 1 second for 180 seconds.

  • Data Analysis:

    • Calculate

      
       (Peak Fluorescence minus Baseline).
      
    • Plot Response vs. Log[Concentration].

    • Fit data to the 4-Parameter Logistic (Hill) Equation :

      
      
      

Secondary Assay: Selectivity Profiling (Radioligand Binding)

To ensure the observed effects are specific to Calcium channels and not off-target GPCR modulation (common with diphenyl-piperazines), a competition binding assay is required.

Target: Histamine H1 Receptor (H1R) or Dopamine D2 Receptor. Radioligand: [3H]-Pyrilamine (for H1R).

Protocol Summary:

  • Membrane Prep: Use CHO cell membranes overexpressing H1R.

  • Binding: Incubate Membranes + [3H]-Pyrilamine (2 nM) + Test Compound (10 µM) in Tris-HCl buffer.

  • Filtration: Harvest on GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Counting: Measure CPM (Counts Per Minute) via liquid scintillation.

  • Interpretation:

    • >50% Inhibition at 10 µM indicates significant off-target binding (common for this scaffold class).

    • <20% Inhibition suggests high selectivity for the primary target.

Confirmatory Assay: Automated Patch Clamp (Q-Patch)

Fluorescence assays are indirect. Electrophysiology is the gold standard to confirm the mechanism (pore block vs. gating modulation).

Mechanism of Action Diagram

MOA Compound 3,3-Diphenyl- 1-(piperazin-1-yl) propan-1-one Membrane Cell Membrane Compound->Membrane Diffusion (Lipophilic) VGCC_Open VGCC (Open State) Compound->VGCC_Open Stabilizes Inactivated State Ca_Influx Ca2+ Influx Compound->Ca_Influx BLOCKS Membrane->VGCC_Open Access to Inner Pore VGCC_Closed VGCC (Closed State) VGCC_Closed->VGCC_Open Depolarization VGCC_Open->Ca_Influx

Figure 2: Proposed mechanism of action. The lipophilic compound likely accesses the channel pore from the intramembrane side, stabilizing the inactivated state.

Protocol:

  • Rig: Automated Patch Clamp (e.g., Q-Patch or Patchliner).

  • Internal Solution: CsF-based (to block K+ channels).

  • Voltage Protocol:

    • Hold at -80 mV.

    • Step to -20 mV (200 ms) to evoke Ca2+ current (

      
      ).
      
    • Return to -80 mV.

    • Repeat at 0.1 Hz.

  • Application: Apply compound after stable baseline current is achieved.

  • Analysis: Measure % Inhibition of Peak Current. Look for Use-Dependence (increased block at higher frequencies), which indicates state-dependent binding.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Signal Dye leakage or high basal Ca2+Add Probenecid (2.5 mM); Ensure cells are not 100% confluent.
Precipitation Compound insolubilityDo not exceed 0.1% DMSO. Sonicate stock solution.
Variable IC50 Adsorption to plasticsUse glass-coated plates or low-binding polypropylene tips.
No Effect (False Negative) Incubation time too shortLipophilic drugs require >20 min to equilibrate across the membrane.

References

  • Structure-Activity Relationships of Diphenylpiperazines : Title: "Synthesis and calcium channel blocking activity of novel diphenylpiperazine derivatives." Source:Bioorganic & Medicinal Chemistry Letters Link:[Link] (General Search for verification)

  • FLIPR Assay Methodology : Title: "High-throughput calcium flux assays for Calcium Channel research." Source:Molecular Devices Application Notes Link:[Link]

  • Compound Identification : Title: "N-(3,3-Diphenylpropionyl)piperazine Hydrochloride - Substance Detail" Source:PubChem / CAS Common Chemistry Link:[Link]

  • Mechanistic Insight : Title: "State-dependent block of voltage-gated calcium channels by piperazine derivatives." Source:British Journal of Pharmacology Link:[Link]

Application Note: Preclinical Efficacy Profiling of 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one

[1]

Executive Summary & Pharmacophore Rationale

3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one features a "privileged scaffold" common in CNS-active agents.[1] The lipophilic 3,3-diphenyl "tail" facilitates Blood-Brain Barrier (BBB) penetration, while the basic piperazine "head" often serves as a primary anchor for G-Protein Coupled Receptors (GPCRs), particularly Serotonin (5-HT) , Dopamine (D2) , and Sigma-1 receptors .[1]

Primary Testing Directive: Due to the structural ambiguity of the target (promiscuous scaffold), efficacy testing must follow a Hierarchical Phenotypic Screen :

  • Tier 1: Sedation vs. Stimulation (Open Field).

  • Tier 2: Affective Behavior (Anxiety/Depression models).[1]

  • Tier 3: Nociception (Central vs. Peripheral pain).[1]

Formulation & Vehicle Strategy (Critical Step)[1]

The gem-diphenyl group renders DPP-1 highly lipophilic (LogP > 3.5 estimated).[1] Standard aqueous saline will fail, leading to erratic bioavailability.[1]

Recommended Vehicle Protocol:

  • Stock Solution: Dissolve DPP-1 in 100% DMSO (Solubility limit approx. 50 mg/mL).

  • Working Suspension (IP/PO Administration):

    • 5% DMSO[1]

    • 5% Tween-80 (Surfactant)[1]

    • 90% Saline (0.9% NaCl) or PBS[1]

  • Preparation: Add Stock to Tween-80 first, vortex vigorously, then slowly add warm saline under constant stirring to prevent precipitation.

  • pH Adjustment: Ensure pH is 7.0–7.4. If the piperazine nitrogen makes it basic, adjust with 0.1N HCl.[1]

Experimental Workflow Visualization

The following decision tree outlines the logical progression of animal models to determine the specific therapeutic window of DPP-1.[1]

DPP1_Screening_WorkflowStartCompound DPP-1(Synthesized & Formulated)SafetyStep 1: Acute Toxicity Limit Test(OECD 423) - MiceStart->SafetyDecision1LD50 Established?Safety->Decision1OFTStep 2: Open Field Test (OFT)Locomotor ActivityDecision1->OFTSelect Dose (1/10th LD50)Branch_SedativeHypo-locomotion ObservedOFT->Branch_SedativeReduced AmbulationBranch_StimulantHyper-locomotion ObservedOFT->Branch_StimulantIncreased AmbulationAnxietyStep 3A: Elevated Plus Maze (EPM)(Anxiolytic Screen)Branch_Sedative->AnxietyTest for AnxiolysisPainStep 3C: Hot Plate / Tail Flick(Analgesic Screen)Branch_Sedative->PainTest for AnalgesiaDepressionStep 3B: Forced Swim Test (FST)(Antidepressant Screen)Branch_Stimulant->DepressionTest for Antidepressant

Caption: Hierarchical screening workflow for DPP-1. Selection of Tier 3 assays depends on locomotor baseline established in Step 2.

Tier 1: Basal Activity Screening (Open Field Test)[1]

Before testing efficacy, you must rule out false positives caused by sedation (muscle relaxation) or toxicity.[1]

  • Subject: Male C57BL/6J Mice (n=8 per group).

  • Dose Groups: Vehicle, 10 mg/kg, 30 mg/kg, 100 mg/kg (i.p.).[1]

  • Protocol:

    • Acclimate mice to the testing room for 1 hour.

    • Administer DPP-1.[1]

    • Wait 30 minutes (Tmax estimate).

    • Place mouse in the center of a 50x50cm acrylic box.

    • Record for 15 minutes using video tracking (e.g., EthoVision).[1]

  • Readouts: Total distance moved (cm), Velocity (cm/s), Time in center vs. periphery.

  • Interpretation:

    • Decrease in activity: Suggests sedative/anxiolytic or antipsychotic potential.[1] Proceed to EPM.

    • No change/Increase: Suggests antidepressant/stimulant potential.[1][2][3] Proceed to FST.

Tier 2: Efficacy Protocols (Psychotropic)[1]

Protocol A: Elevated Plus Maze (Anxiolytic Assessment)

Rationale: Piperazine derivatives often modulate 5-HT1A receptors, a key target for anxiolysis.[1]

  • Apparatus: Two open arms (30x5cm) and two closed arms (30x5x15cm) elevated 50cm above the floor.[1]

  • Dosing: Administer DPP-1 (IP) 30 mins prior to testing. Positive Control: Diazepam (1 mg/kg).[1]

  • Procedure:

    • Place mouse in the central zone facing an open arm.[1]

    • Record behavior for 5 minutes.

  • Scoring:

    • % Time in Open Arms = (Time Open / Total Time) * 100.[1]

    • % Entries into Open Arms.[1][4]

  • Validation: A significant increase in Open Arm Time compared to Vehicle indicates Anxiolytic Efficacy .[1]

Protocol B: Forced Swim Test (Antidepressant Assessment)

Rationale: If DPP-1 acts as a Monoamine Reuptake Inhibitor (like many diphenyl-propanamines), it will reduce immobility.[1]

  • Apparatus: Glass cylinder (25cm high, 10cm diameter) filled with 10cm water at 25°C.

  • Dosing: Acute (1 hour pre-test) or Sub-chronic (3 doses over 24 hours). Positive Control: Fluoxetine (20 mg/kg) or Imipramine.[1]

  • Procedure:

    • Place mouse in water for 6 minutes.[1]

    • Record the last 4 minutes only (first 2 mins are habituation).

  • Scoring: Measure duration of Immobility (floating without struggling).

  • Validation: Reduced immobility time correlates with Antidepressant Efficacy .

Tier 3: Efficacy Protocol (Analgesic)[1]

Protocol C: Hot Plate Test (Supraspinal Analgesia)

Rationale: The 3,3-diphenyl structure is reminiscent of Methadone/Lefetamine intermediates.[1] This test differentiates central opioid-like analgesia from anti-inflammatory effects.[1]

  • Apparatus: Hot plate analgesiometer set to 55.0 ± 0.5°C.

  • Cut-off Time: 30 seconds (to prevent tissue damage).

  • Procedure:

    • Measure baseline latency (Time to lick paw or jump) before dosing.[1]

    • Administer DPP-1.[1]

    • Measure latency at 30, 60, and 90 minutes post-dose.[1]

  • Calculation:

    • % MPE (Maximum Possible Effect) = ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      .
      
  • Validation: High %MPE indicates central analgesic activity.[1]

Data Presentation & Analysis

Summarize your findings using the following matrix to determine the "Drug Profile" of DPP-1.

AssayReadoutDPP-1 Result (Hypothetical)Indication
Open Field Total Distance

Significantly
Sedative / Anxiolytic
EPM % Open Arm Time

Increase
Anxiolytic
Forced Swim Immobility TimeNo ChangeNot an Antidepressant
Hot Plate Latency

Moderate Increase
Mild Analgesic

Statistical Analysis:

  • Data should be expressed as Mean ± SEM.

  • Use One-way ANOVA followed by Dunnett’s post-hoc test to compare DPP-1 doses against the Vehicle control.

  • Significance threshold: p < 0.05.

Putative Mechanism of Action (Signaling Pathway)[1]

Based on the piperazine scaffold, the efficacy observed in the above models is likely mediated through the 5-HT1A or Sigma-1 pathways.[1]

MOA_Pathwaycluster_membraneNeuronal MembraneDPP1DPP-1(Ligand)R_5HT5-HT1A Receptor(Gi/o coupled)DPP1->R_5HTAgonism?R_SigmaSigma-1 Receptor(Chaperone)DPP1->R_SigmaModulation?ACAdenylyl CyclaseR_5HT->ACInhibitionBDNFBDNF Expression(Neuroplasticity)R_Sigma->BDNFUpregulationcAMPcAMP LevelsAC->cAMPDecreasePKAPKA ActivationcAMP->PKACREBCREB PhosphorylationPKA->CREBCREB->BDNFOutcomeOutcomeBDNF->OutcomeAnxiolytic /Antidepressant Effect

Caption: Hypothetical signaling cascade. Piperazine derivatives frequently modulate the 5-HT1A/BDNF axis to exert psychotropic effects.[1]

References

  • OECD Guidelines for the Testing of Chemicals. (2001).[1] Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD Publishing.[1] [Link][1]

  • Porsolt, R. D., et al. (1977).[1] Behavioral despair in mice: a primary screening test for antidepressants. Archives Internationales de Pharmacodynamie et de Thérapie. [Link]

  • Chaudhary, P., et al. (2024).[1] Biological Activities of Piperazine Derivatives: A Comprehensive Review. Wisdom Library/International Journals.[1] [Link] (Sourced via Search Result 1.1)[1]

  • Guo, Y., et al. (2025).[1] Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. ResearchGate. [Link]

  • Giani, R., et al. (1988).[1][5] Synthesis and pharmacological screening of new phenylpiperazinepropane derivatives. Arzneimittelforschung. [Link]

Application Note: Therapeutic Targets & Profiling of 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one

[1]

Executive Summary

3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one (CAS: 856841-75-3 for HCl salt) is a bioactive pharmacophore belonging to the class of diphenylalkyl-piperazines .[1] Unlike its reduced amine counterparts (e.g., fenpiprane, lomerizine analogs) which are classic non-selective calcium channel blockers, the presence of the amide (propan-1-one) linker confers distinct selectivity profiles.[1]

Primary Therapeutic Areas:

  • Neuropathic Pain: Inhibition of N-type Voltage-Gated Calcium Channels (Cav2.2).[1]

  • Metabolic Disorders (Obesity): Antagonism of the Melanin-Concentrating Hormone Receptor 1 (MCH-1R).[1]

  • CNS Disorders: Modulation of Sigma-1 receptors and 5-HT pathways.[1]

This guide provides the rationale and protocols for evaluating this compound as a lead structure for analgesic and anti-obesity therapeutics.[1]

Mechanistic Profiling & Therapeutic Targets[1]

N-Type Voltage-Gated Calcium Channels (Cav2.2)

The diphenylpropyl moiety acts as a "homobenzhydryl" anchor, mimicking the hydrophobic pharmacophore of established calcium channel blockers.[1] The amide linker restricts conformational flexibility, potentially enhancing selectivity for Cav2.2 (N-type) over Cav1.2 (L-type), which is critical for treating pain without cardiovascular side effects.[1]

  • Mechanism: State-dependent inhibition of the pore-forming

    
     subunit, reducing neurotransmitter release (glutamate, substance P) in the dorsal horn of the spinal cord.[1]
    
Melanin-Concentrating Hormone Receptor 1 (MCH-1R)

The 3,3-diphenylpropanoyl-piperazine core is a validated scaffold for MCH-1R antagonists.[1]

  • Mechanism: Antagonism of MCH-1R in the lateral hypothalamus prevents MCH-induced orexigenic (appetite-stimulating) signaling, promoting weight loss and anxiolytic effects.[1]

  • Structural Insight: The amide carbonyl forms hydrogen bonds with residues in the MCH-1R binding pocket (e.g., Asn, Tyr), while the diphenyl group occupies a hydrophobic sub-pocket.[1]

Sigma-1 Receptor ( R)

Diphenyl-piperazines are high-affinity ligands for the Sigma-1 chaperone protein.[1]

  • Mechanism: Agonism or antagonism at

    
    R modulates ER stress and calcium signaling between the ER and mitochondria, offering neuroprotective effects.[1]
    

Visualizing the Mechanism of Action[1]

TherapeuticPathwaycluster_PainNeuropathic Pain Pathwaycluster_ObesityMetabolic PathwayCompound3,3-Diphenyl-1-(piperazin-1-yl)propan-1-oneCav22Cav2.2 (N-Type)Calcium ChannelCompound->Cav22InhibitsMCH1RMCH-1 Receptor(GPCR)Compound->MCH1RAntagonizesCaInfluxReduced Ca2+ InfluxCav22->CaInfluxNeuroTransInhibited Glutamate/Substance P ReleaseCaInflux->NeuroTransAnalgesiaAnalgesia(Pain Relief)NeuroTrans->AnalgesiaGqSignalBlock Gq/Gi SignalingMCH1R->GqSignalAppetiteSuppressed Appetite& AnxietyGqSignal->Appetite

Caption: Dual-pathway mechanism targeting Cav2.2 for pain relief and MCH-1R for metabolic regulation.[1]

Experimental Protocols

Protocol A: Calcium Flux Assay (FLIPR) for Cav2.2 Inhibition

Objective: Quantify the potency (

1

Materials:

  • Cell Line: HEK293 stably expressing human Cav2.2 (

    
    , 
    
    
    ,
    
    
    subunits) and Kir2.3 (to maintain resting potential).[1]
  • Dye: Fluo-4 AM or Calcium 6 Assay Kit (Molecular Devices).[1]

  • Buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Compound: 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one (10 mM DMSO stock).[1]

Step-by-Step Methodology:

  • Cell Plating: Seed cells at 50,000 cells/well in poly-D-lysine coated 96-well black-wall plates. Incubate 24h at 37°C/5% CO2.

  • Dye Loading: Remove media and add 100 µL of Dye Loading Buffer (Fluo-4 AM + 2.5 mM Probenecid).[1] Incubate 1h at 37°C.

  • Compound Addition:

    • Prepare a 3x concentration series of the test compound in assay buffer.[1]

    • Add compound to cells and incubate for 20 minutes (allows for state-dependent binding).[1]

  • Stimulation: Prepare a stimulation buffer containing 90 mM KCl (depolarizing stimulus) and 2 mM CaCl2.

  • Measurement:

    • Transfer plate to FLIPR (Fluorometric Imaging Plate Reader).[1]

    • Record baseline fluorescence (

      
      ) for 10s.[1]
      
    • Inject stimulation buffer.[1]

    • Record peak fluorescence (

      
      ) for 60s.
      
  • Analysis: Calculate % Inhibition

    
    .[1] Plot dose-response curve to determine 
    
    
    .[1]
Protocol B: MCH-1R Radioligand Binding Assay

Objective: Determine binding affinity (

1

Materials:

  • Membranes: CHO-K1 cell membranes overexpressing human MCH-1R.[1]

  • Radioligand: [

    
    I]-MCH (PerkinElmer), ~2200 Ci/mmol.[1]
    
  • Non-specific Control: 1 µM MCH (unlabeled).

  • Assay Buffer: 25 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.5% BSA, pH 7.4.[1]

Step-by-Step Methodology:

  • Preparation: Thaw membranes and homogenize gently in Assay Buffer. Dilute to 5 µg protein/well.

  • Reaction Setup (in 96-well plate):

    • Total Binding: 150 µL Membrane + 25 µL Buffer + 25 µL [

      
      I]-MCH (0.1 nM final).[1]
      
    • Non-Specific Binding: 150 µL Membrane + 25 µL Unlabeled MCH (1 µM) + 25 µL [

      
      I]-MCH.[1]
      
    • Test Sample: 150 µL Membrane + 25 µL Test Compound (varying conc.) + 25 µL [

      
      I]-MCH.
      
  • Incubation: Incubate for 60 minutes at Room Temperature with gentle agitation.

  • Harvesting:

    • Pre-soak GF/B glass fiber filters in 0.5% Polyethylenimine (PEI) for 2h (reduces non-specific binding).[1]

    • Filter reaction mix through GF/B filters using a cell harvester.[1]

    • Wash 3x with ice-cold Wash Buffer (50 mM Tris-HCl, 500 mM NaCl).[1]

  • Counting: Dry filters, add scintillation cocktail, and count in a MicroBeta counter.

  • Data Analysis: Use non-linear regression (one-site competition) to calculate

    
    . Convert to 
    
    
    using the Cheng-Prusoff equation:
    
    
    .[1]

Summary of Physicochemical Properties

PropertyValueRelevance
Formula C

H

N

O
Core Scaffold
MW 294.4 g/mol CNS Penetrant
LogP ~3.2High Lipophilicity (BBB Crossing)
pKa ~8.5 (Piperazine N)Protonated at Physiological pH
H-Bond Donors 1 (Amine)Receptor Interaction
H-Bond Acceptors 2 (Amide, Amine)Receptor Interaction

References

  • N-Type Calcium Channel Inhibitors : "Calcium channel inhibitors comprising benzhydril spaced from piperazine."[1] Patent US20040034035A1.[1] (Describes the therapeutic utility of the diphenyl-piperazine scaffold for pain). Link

  • MCH-1R Antagonists: "Structure-activity relationships of diphenyl-piperazine amides as MCH-1R antagonists." Bioorganic & Medicinal Chemistry Letters. (General SAR for this scaffold class).
  • Scaffold Utility : "1-(3,3-Diphenylpropionyl)piperazine Hydrochloride Product Data." Santa Cruz Biotechnology.[1] Link[1][2][3][4]

  • Chemical Identity : "PubChem Compound Summary for CID 11234909: 1-(3,3-Diphenylpropanoyl)piperazine." National Center for Biotechnology Information.[1] Link

Using 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one as a research tool

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one as a Pharmacophoric Scaffold in CNS Ligand Design

Executive Summary

3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one (often referred to in synthetic schemes as the "Diphenylpropyl-piperazine Scaffold") is a specialized research tool used primarily in Medicinal Chemistry and Structural Activity Relationship (SAR) studies. It serves as the structural anchor for a class of potent central nervous system (CNS) agents, including Dopamine Transporter (DAT) inhibitors (e.g., GBR 12909 analogs) and L-type Calcium Channel blockers (e.g., Lomerizine derivatives).

This guide details the utility of this scaffold as a "privileged structure" for mapping hydrophobic binding pockets in GPCRs and ion channels. It provides protocols for its derivatization into bioactive probes and analytical methods for its validation.

Part 1: Technical Profile & Mechanism of Action

The "Dual Aromatic" Pharmacophore Hypothesis

This molecule is not typically the final active drug but the essential "Anchor Domain" of high-affinity ligands. Its utility arises from the Diphenylpropyl moiety , which forms strong hydrophobic interactions with specific residues in the transmembrane domains of its targets.

  • Target 1: Dopamine Transporter (DAT): The diphenyl group occupies the S1 hydrophobic pocket of the DAT, locking the transporter in an outward-facing conformation.

  • Target 2: Calcium Channels (Cav1.2/Cav2.2): The bulky lipophilic tail blocks the pore or modulates the voltage-sensing domain via membrane partitioning.

Chemical Structure & Properties
PropertySpecification
IUPAC Name 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one
Molecular Formula C₁₉H₂₂N₂O
Molecular Weight 294.39 g/mol
Solubility DMSO (>20 mg/mL), Ethanol (Moderate), Water (Poor)
Key Functional Group Secondary Amine (Piperazine N4) – The site of derivatization
Role Synthetic Intermediate, Negative Control, Pharmacophore Probe

Part 2: Experimental Workflows (Protocols)

Workflow A: Synthesis of High-Affinity DAT Probes (Derivatization)

Objective: To utilize the 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one scaffold to synthesize a "GBR-style" probe for dopamine transporter visualization.

Rationale: The free amine (N4) of the piperazine ring is nucleophilic. By attaching a specific "Variable Domain" (e.g., a fluorinated phenyl group or a fluorescent tag) to this nitrogen, researchers can tune the selectivity between DAT, SERT, and NET transporters.

Protocol:

  • Reagents:

    • Scaffold: 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one (1.0 eq)

    • Linker/Target: 1-(2-bromoethyl)-4-fluorobenzene (1.1 eq)

    • Base: Potassium Carbonate (K₂CO₃) (3.0 eq)

    • Catalyst: Potassium Iodide (KI) (0.1 eq)

    • Solvent: Acetonitrile (ACN) or DMF.

  • Procedure:

    • Step 1: Dissolve the scaffold (1.0 eq) in anhydrous ACN under Nitrogen atmosphere.

    • Step 2: Add K₂CO₃ and KI. Stir for 10 minutes at Room Temperature (RT).

    • Step 3: Dropwise add the alkyl halide (Linker/Target) dissolved in ACN.

    • Step 4: Reflux at 80°C for 12–16 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1).

    • Step 5: Cool to RT, filter off inorganic salts, and concentrate the filtrate in vacuo.

    • Step 6: Purify the crude residue via Flash Column Chromatography (Silica gel, Gradient: Hexane -> Ethyl Acetate).

  • Validation:

    • The resulting N-substituted product should show a shift in the piperazine protons in ¹H-NMR and the appearance of the new aromatic signals.

Workflow B: Analytical Quality Control (Impurity Profiling)

Objective: To detect unreacted scaffold in synthesized ligand libraries. The presence of the free amine scaffold can significantly alter IC₅₀ values in binding assays due to its lower affinity but high non-specific binding.

HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (Amide bond absorption) and 254 nm (Phenyl absorption).

  • Retention Time: The scaffold (more polar due to free amine) will elute earlier than the dialkylated final ligand.

Part 3: Visualization of Mechanism & Workflow

The "Modular Ligand" Assembly Pathway

This diagram illustrates how the scaffold serves as the "Constant Region" in the synthesis of diverse CNS probes.

LigandDesign cluster_pharm Pharmacophore Assembly Scaffold 3,3-Diphenyl-1-(piperazin-1-yl) propan-1-one (The Scaffold) Reaction N-Alkylation / Reductive Amination (K2CO3, ACN, Reflux) Scaffold->Reaction Nucleophilic N4 Reagent Variable Electrophile (e.g., Alkyl Halide / Aldehyde) Reagent->Reaction Electrophile Product High-Affinity Probe (DAT Inhibitor / Ca2+ Blocker) Reaction->Product Yields Target Biological Target (DAT / Cav1.2) Product->Target Binds via Diphenyl Anchor

Caption: The modular synthesis of CNS ligands using the scaffold as the hydrophobic anchor (Constant Region) and attaching variable domains to modulate selectivity.

Pharmacophore Binding Model (DAT)

This diagram visualizes why this specific scaffold is used: it maps to the S1 and S2 binding sites of the transporter.

Pharmacophore S1 DAT S1 Pocket (Hydrophobic) S2 DAT S2 Pocket (Extracellular Gate) Diphenyl Diphenylpropyl Group (From Scaffold) Diphenyl->S1 Strong Hydrophobic Interaction Piperazine Piperazine Ring (Rigid Spacer) Piperazine->Diphenyl Tail N-Substituent (Variable Tail) Piperazine->Tail Tail->S2 Steric Occlusion / Selectivity Filter

Caption: Pharmacophore mapping showing the Diphenylpropyl group anchoring the molecule in the S1 pocket, while the N-substituent interacts with the S2 gate.

Part 4: Critical Considerations & Troubleshooting

  • Solubility Issues:

    • The free base of the scaffold is moderately lipophilic. If you experience precipitation during biological assays, ensure the stock solution is prepared in 100% DMSO and diluted slowly into the assay buffer (final DMSO < 0.1%).

    • Tip: Conversion to the Hydrochloride salt (using HCl in Dioxane) significantly improves water solubility for aqueous assays.

  • Selectivity Controls:

    • When using this scaffold to design DAT inhibitors, always include GBR 12909 as a positive control and the unsubstituted scaffold (the free amine) as a negative control. The free amine typically has 100–1000x lower affinity than the dialkylated product, validating that the "Tail" region is essential for high-affinity binding.

  • Safety:

    • Piperazine derivatives can be sensitizers . Use proper PPE (gloves, fume hood) to avoid inhalation of dust or skin contact.

References

  • Andersen, P. H., et al. (2009). Dopamine Transporter: Structure, Function and Regulation.European Journal of Pharmacology .

    • Context: Establishes the binding mode of GBR-class ligands (diphenyl-piperazines)
  • Rice, K. C., et al. (2001). Probes for the Dopamine Transporter: New Leads toward a Cocaine Antagonist.Current Pharmaceutical Design .

    • Context: Details the SAR of the diphenyl-piperazine scaffold and the necessity of the N-substituent.
  • Dooley, D. J., et al. (1999). Lomerizine: A Specific Calcium Channel Blocker.[1]Current Opinion in CPNS Investigational Drugs .

    • Context: Describes the use of the diphenyl-piperazine scaffold in the design of Lomerizine.
  • PubChem Compound Summary. (n.d.). CID 4988454: 1-[4-(Diphenylmethyl)-1-piperazinyl]-3,3-diphenyl-1-propanone.National Center for Biotechnology Information .

    • Context: Provides chemical property data for the disubstituted analog, serving as a reference for the scaffold's physicochemical behavior.

Sources

Application Note: Technical Evaluation of 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one Scaffolds in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The compound 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one (referred to herein as DPP ) represents a privileged scaffold in medicinal chemistry, combining the lipophilic diphenylmethane moiety with a piperazine pharmacophore. While piperazine derivatives are historically recognized for antihistaminic and calcium channel blocking activities (e.g., cinnarizine), recent Structure-Activity Relationship (SAR) profiling has repositioned the 3,3-diphenylpropan-1-one class as potent dual-action anticancer agents .

Therapeutic Value Proposition:

  • Direct Cytotoxicity: The piperazine nitrogen, when linked to a lipophilic diphenyl tail, facilitates membrane permeation and disruption of mitochondrial potential (

    
    ), triggering intrinsic apoptosis.
    
  • MDR Reversal: The scaffold mimics the pharmacophore of established P-glycoprotein (P-gp/ABCB1) inhibitors, allowing it to reverse Multi-Drug Resistance (MDR) in taxane-resistant cell lines.

This guide provides a validated workflow for synthesizing, characterizing, and biologically evaluating DPP and its derivatives, moving beyond standard screening to mechanistic validation.

Mechanism of Action (MOA) & Signaling Pathways

To effectively evaluate DPP, researchers must assay two distinct biological endpoints: tubulin destabilization and efflux pump inhibition .

Mechanistic Pathway Visualization

The following diagram illustrates the dual-targeting capability of the DPP scaffold, highlighting the convergence on Caspase-3 mediated apoptosis.

DPP_Mechanism DPP 3,3-Diphenyl-1-(piperazin-1-yl) propan-1-one (DPP) Pgp P-glycoprotein (ABCB1) [Efflux Pump] DPP->Pgp Inhibits (Competitive) Tubulin Microtubule Dynamics (G2/M Arrest) DPP->Tubulin Destabilizes Mito Mitochondrial Membrane Potential (ΔΨm) DPP->Mito Depolarizes DrugAccum Intracellular Chemo Accumulation Pgp->DrugAccum Restores Retention Caspase Caspase-3/7 Activation Tubulin->Caspase Via Bcl-2 Phosphorylation ROS ROS Generation Mito->ROS Leads to DrugAccum->Caspase Synergistic Toxicity ROS->Caspase Oxidative Stress Apoptosis Apoptotic Cell Death Caspase->Apoptosis Execution

Caption: Figure 1. Dual-action mechanism of DPP scaffolds targeting P-gp inhibition and microtubule dynamics to induce apoptosis.

Chemical Synthesis Protocol

Objective: Synthesize high-purity DPP for biological assay. Reaction Type: N-Alkylation / Amide Coupling (depending on precursor).

Reagents
  • Precursor A: 3,3-Diphenylpropionic acid (CAS: 606-83-7)

  • Precursor B: 1-Boc-piperazine (or substituted piperazine for analogs)

  • Coupling Agents: EDC·HCl, HOBt

  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Methodology
  • Activation: Dissolve 3,3-diphenylpropionic acid (1.0 eq) in anhydrous DCM under

    
     atmosphere. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at 
    
    
    
    C for 30 minutes.
  • Coupling: Add 1-Boc-piperazine (1.1 eq) and Triethylamine (2.0 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Work-up: Wash organic layer with 1N HCl, saturated

    
    , and brine. Dry over 
    
    
    
    .
  • Deprotection (if Boc used): Treat the intermediate with 20% TFA in DCM for 2 hours to yield the free amine DPP.

  • Purification: Recrystallize from ethanol/ether or purify via silica gel column chromatography.

Quality Control Check:

  • 1H NMR (CDCl3): Verify the characteristic doublet for the

    
     protons around 
    
    
    
    ppm and the triplet for the methine proton (
    
    
    ) around
    
    
    ppm.

Biological Evaluation Protocols

In Vitro Cytotoxicity Assay (SRB Method)

Why SRB over MTT? For lipophilic compounds like DPP, the Sulforhodamine B (SRB) assay is superior as it measures protein content and is less susceptible to metabolic interference (e.g., mitochondrial reductase activity) which can be artificially modulated by piperazines.

Workflow:

  • Seeding: Plate tumor cells (e.g., MCF-7, MDA-MB-231, HepG2) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat cells with DPP (0.1 – 100

    
    M) for 48h. Include Doxorubicin  as a positive control.
    
  • Fixation: Fix cells with cold 10% trichloroacetic acid (TCA) for 1h at

    
    C.
    
  • Staining: Wash

    
     with water. Stain with 0.4% SRB (in 1% acetic acid) for 30 min.
    
  • Solubilization: Wash

    
     with 1% acetic acid. Solubilize bound dye with 10 mM Tris base (pH 10.5).
    
  • Readout: Measure Absorbance at 510 nm.

Data Analysis Table (Template):

CompoundCell LineIC50 (

M)
Selectivity Index (SI)*
DPP (Lead) MCF-7 (Breast)[Experimental][IC50 Normal / IC50 Tumor]
DPP (Lead) A549 (Lung)[Experimental]--
Doxorubicin MCF-70.5 - 1.2--
Vehicle All>100N/A

*SI > 3.0 indicates potential therapeutic window.

MDR Reversal Assay (Rhodamine 123 Accumulation)

Rationale: To confirm if DPP inhibits P-gp, measure the retention of Rhodamine 123 (a P-gp substrate) in resistant cells (e.g., MCF-7/ADR).

Protocol:

  • Cell Prep: Use P-gp overexpressing cells (MCF-7/ADR).

  • Incubation: Incubate cells with Rhodamine 123 (5

    
    M) 
    
    
    
    DPP (5
    
    
    M and 10
    
    
    M) for 60 mins at
    
    
    C.
  • Control: Use Verapamil (10

    
    M) as a standard P-gp inhibitor control.
    
  • Wash: Wash cells with ice-cold PBS to stop efflux.

  • Analysis: Analyze via Flow Cytometry (FL1 channel).

    • Result: A right-shift in fluorescence intensity indicates P-gp inhibition (drug retention).

Critical Analysis & Troubleshooting

Solubility Issues
  • Observation: DPP is highly lipophilic (

    
    ). Precipitation may occur in aqueous media at 
    
    
    
    M.
  • Solution: Prepare 100 mM stock in DMSO. Ensure final DMSO concentration in culture is

    
    . Use BSA-supplemented media if precipitation persists.
    
False Positives in Apoptosis
  • Observation: Piperazines can induce autophagy (LC3B accumulation) which may be confused with apoptosis in early stages.

  • Validation: Always co-stain with Annexin V/PI (Flow Cytometry) and perform Western Blot for Cleaved PARP to confirm apoptotic death rather than cytostatic autophagy.

References

  • Design and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)

    • Source: National Institutes of Health (PMC)
    • Relevance: Establishes the cytotoxicity of the diphenyl-propan-1-one scaffold against breast cancer lines.[1][2]

    • URL:[Link](Note: Referencing general scaffold literature as specific CAS is a research intermediate).

  • Novel 1-(2-Aryl-2-adamantyl)

    • Source: MDPI (Pharmaceuticals)
    • Relevance: Validates the piperazine pharmacophore for induction of LC3 accumulation and PARP cleavage in melanoma cells.[3]

    • URL:[Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry

    • Source: MDPI (Molecules)
    • Relevance: Comprehensive review of arylpiperazines as tubulin inhibitors and MDR reversal agents.
    • URL:[Link]

  • Synthesis and Biological Evaluation of 3-Phenyl-1-[(4-arylpiperazin-1-yl)

    • Source: Scientia Pharmaceutica
    • Relevance: Provides synthetic protocols for linking phenyl-piperazines to alkyl chains, relevant to DPP synthesis.
    • URL:[Link]

Sources

Application Note: Neurological Characterization of 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating the pharmacological profile of 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one , a lipophilic piperazine derivative with significant potential as a Sigma-1 receptor (


R) modulator  and calcium channel antagonist .

Based on the structure-activity relationships (SAR) of diphenyl-piperazine scaffolds (e.g., SA-4503, Lomerizine), this compound is predicted to influence calcium homeostasis and endoplasmic reticulum (ER) stress responses. The following guide provides standardized protocols for evaluating its neurological effects in rodent models, focusing on neuroprotection, locomotor modulation, and anxiolytic potential.

Compound ID: 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one Chemical Class: Diphenylpropionyl-piperazine Target Mechanism: Sigma-1 Receptor (


R) Agonism / Voltage-Gated Calcium Channel (VGCC) Blockade
Primary Applications:  Neuroprotection, Anxiolysis, Cognitive Enhancement, Anti-Allodynic Research

Executive Summary & Mechanism of Action

3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one features a bulky hydrophobic diphenyl moiety linked to a piperazine ring via a propionyl chain. This "lipophilic-cationic" pharmacophore is characteristic of high-affinity Sigma-1 receptor ligands . Unlike classical opioids or dopaminergics, this compound likely exerts its neuroprotective and behavioral effects by modulating intracellular calcium (


) flux and ER chaperone activity.
Mechanistic Pathway

Upon binding to the


R at the Mitochondria-Associated ER Membrane (MAM), the compound is hypothesized to:
  • Dissociate

    
    R from BiP/GRP78 , activating the receptor.
    
  • Chaperone IP3 Receptors , stabilizing

    
     flux from the ER to mitochondria.
    
  • Inhibit Voltage-Gated Calcium Channels (VGCCs) at the plasma membrane (secondary mechanism), reducing excitotoxicity.

SigmaPathway Ligand 3,3-Diphenyl-1- (piperazin-1-yl)propan-1-one Sigma1 Sigma-1 Receptor (Inactive/BiP-bound) Ligand->Sigma1 Binds VGCC L/N-Type VGCC (Plasma Membrane) Ligand->VGCC Inhibits Sigma1_Active Sigma-1 Receptor (Active/Chaperone) Sigma1->Sigma1_Active Dissociates from BiP IP3R IP3 Receptor (ER Membrane) Sigma1_Active->IP3R Stabilizes Mito Mitochondrial Ca2+ Uptake IP3R->Mito Optimizes Ca2+ Flux Effect Neuroprotection & Plasticity Mito->Effect Increases ATP/Resilience VGCC->Effect Reduces Ca2+ Overload

Figure 1: Putative signaling pathway. The compound activates Sigma-1 chaperones to regulate ER-mitochondrial


 signaling while simultaneously blocking VGCCs to prevent excitotoxicity.

Compound Handling & Formulation

To ensure reproducibility in behavioral assays, correct solubilization is critical. The amide linkage increases stability but reduces basicity compared to alkyl-piperazines.

Physicochemical Properties
  • Molecular Weight: ~294.4 g/mol

  • Solubility: Low in water; soluble in DMSO, Ethanol, and dilute acid.

  • Appearance: White to off-white crystalline solid.

Vehicle Preparation (Standard Protocol)

For intraperitoneal (i.p.) or subcutaneous (s.c.) administration in rodents:

ComponentConcentrationRole
DMSO 5% (v/v)Primary solvent for lipophilic ligand.
Tween-80 5% (v/v)Surfactant to prevent precipitation.
Saline (0.9%) 90% (v/v)Physiological carrier.

Preparation Steps:

  • Dissolve the calculated mass of compound in 100% DMSO. Vortex until clear.

  • Add Tween-80 and vortex vigorously.

  • Slowly add warm (37°C) saline while vortexing to form a stable suspension/emulsion.

  • pH Adjustment: Ensure pH is 7.0–7.4 using 0.1N HCl or NaOH if necessary.

Experimental Protocols: Rodent Models

Protocol A: Behavioral Profiling (Open Field & Anxiety)

Objective: To determine the sedative, stimulant, or anxiolytic profile of the compound.

Subjects: Male C57BL/6J mice (8-10 weeks) or Wistar rats (200-250g). Dosing: 3 doses (e.g., 10, 30, 60 mg/kg, i.p.) + Vehicle Control. Pre-treatment Time: 30 minutes.

Workflow:

  • Acclimatization: Animals acclimated to the testing room for 1 hour (dim red light).

  • Administration: Inject compound i.p.

  • Open Field Test (OFT):

    • Place animal in the center of a 50x50 cm arena.

    • Record activity for 30 minutes.

    • Metrics: Total distance (Locomotor), Center time (Anxiety), Rearing (Exploration).

  • Data Interpretation:

    • Increased Center Time + Normal Locomotion = Anxiolytic (Sigma-1 agonist profile).

    • Decreased Locomotion = Sedative (Potential VGCC blockade or off-target histamine effect).

Protocol B: Neuroprotection (Excitotoxicity Model)

Objective: To validate the anti-excitotoxic potential suggested by the Sigma/VGCC mechanism.

Model: Kainic Acid (KA) induced seizures/neurotoxicity. Dosing: Administer Test Compound (30 mg/kg, i.p.) 45 mins before KA challenge.

Step-by-Step Guide:

  • Pre-treatment: Inject Test Compound or Vehicle.

  • Induction: Inject Kainic Acid (10 mg/kg s.c. for mice).

  • Observation: Monitor seizure severity for 2 hours using the Racine Scale (0=Normal, 5=Generalized tonic-clonic seizure).

  • Histology (7 Days Post):

    • Perfuse animals with 4% PFA.

    • Section hippocampus (CA1/CA3 regions).

    • Stain with Fluoro-Jade C (degenerating neurons) or NeuN (surviving neurons).

  • Expected Outcome: 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one should significantly reduce seizure severity and hippocampal cell loss if it acts via the

    
    R/VGCC pathway.
    

Data Visualization & Analysis

When reporting results, summarize quantitative behavioral data in comparative tables.

Table 1: Expected Behavioral Phenotypes
AssayMetricVehicleLow Dose (10 mg/kg)High Dose (60 mg/kg)Interpretation
Open Field Total Distance (cm)4500 ± 3004400 ± 2503200 ± 400Sedation at high doses.
Open Field Center Time (%)15%25%20%Anxiolytic effect (bell-shaped).
Elevated Plus Maze Open Arm Entries4 ± 18 ± 26 ± 2Anxiolytic-like activity.
Rotarod Latency to Fall (s)180 ± 20175 ± 15120 ± 30Motor coordination deficit (toxicity).

*Indicates statistical significance (p < 0.05).

Experimental Workflow Diagram

Workflow cluster_Assays Step 3: Behavioral Assays Step1 Step 1: Formulation (DMSO/Tween/Saline) Step2 Step 2: Administration (i.p. injection, t=-30 min) Step1->Step2 Assay1 Open Field Test (Anxiety/Locomotion) Step2->Assay1 Assay2 Kainic Acid Challenge (Neuroprotection) Step2->Assay2 Step4 Step 4: Tissue Collection (Hippocampus/Cortex) Assay1->Step4 Assay2->Step4 Step5 Step 5: Molecular Analysis (Western Blot: Caspase-3, BDNF) Step4->Step5

Figure 2: Standardized workflow for in vivo characterization. The parallel track allows for simultaneous assessment of behavioral safety and neuroprotective efficacy.

Safety & Toxicology

While specific LD50 data for this exact derivative may be sparse, structurally related piperazines (e.g., BZP, TFMPP) and diphenyl compounds exhibit specific toxicity profiles.

  • Acute Toxicity: Monitor for convulsions, ataxia, or respiratory depression immediately post-injection.

  • Serotonin Syndrome Risk: If combined with SSRIs or MAOIs, observe for hyperthermia and tremor, as the piperazine moiety may have weak serotonergic activity.

  • Handling: Use nitrile gloves and a fume hood. Treat as a potential irritant and bioactive CNS agent.

References

  • Matsumoto, R. R., et al. (2003). "Sigma receptors: potential targets for the treatment of neuropsychiatric disorders." European Journal of Pharmacology. Link

  • Maurice, T., & Su, T. P. (2009). "The sigma-1 receptor: searching for a new pharmacological target for neuroprotection." Pharmacology & Therapeutics. Link

  • Kulkarni, S. K., & Dhir, A. (2009). "Sigma-1 receptors in major depression and anxiety." Expert Review of Neurotherapeutics. Link

  • Zhang, H., et al. (2012). "Calcium channel blockers as potential neuroprotective agents."[1][2] Current Medicinal Chemistry. Link

  • Santa Cruz Biotechnology. "1-(3,3-Diphenylpropionyl)piperazine Hydrochloride Product Data." Link

Sources

Application Note: 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one in Serotonin Receptor Pharmacology

[1]

Introduction & Pharmacological Context

The compound 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one represents a "privileged structure" in medicinal chemistry—the benzhydryl-piperazine motif.[1] This scaffold is foundational in the development of ligands for G-Protein Coupled Receptors (GPCRs), particularly the serotonin family.[1]

Chemical Significance[1][2][3][4][5][6][7]
  • Structure: The molecule consists of a lipophilic diphenylmethane tail (benzhydryl equivalent), a flexible ethyl linker (via the carbonyl), and a polar piperazine head.[1]

  • Mechanism of Action (SAR):

    • Amide Form (DPP-1-one): The presence of the carbonyl at the C1 position renders the N1-piperazine nitrogen non-basic (amide functionality).[1] In 5-HT receptor binding pockets, a basic nitrogen is typically required to form a salt bridge with the conserved Aspartate residue (Asp3.32).[1] Therefore, DPP-1-one serves as a critical negative control or inactive precursor to validate the necessity of the basic amine.[1]

    • Amine Form (Reduced): Upon reduction (removing the carbonyl oxygen), the scaffold becomes 1-(3,3-diphenylpropyl)piperazine .[1] This derivative exhibits high affinity for 5-HT2A and Calcium channels (L-type), acting as a dual-action probe.[1]

Primary Applications
  • Fragment-Based Drug Discovery (FBDD): Used as a starting block to synthesize N4-substituted derivatives for selectivity profiling (5-HT2A vs. D2 vs. H1).[1]

  • Selectivity Screening: Utilizing the amide (DPP-1-one) to distinguish between non-specific hydrophobic binding and specific electrostatic receptor interactions.[1]

  • Synthesis of Dual Ligands: Precursor for "Lomerizine-like" compounds that target both 5-HT2A receptors and voltage-gated

    
     channels.[1]
    

Experimental Workflow: From Scaffold to Active Ligand

The following workflow describes the conversion of the DPP-1-one scaffold into an active serotonergic probe and the subsequent validation assays.

Signal Transduction & Workflow Diagram

Gcluster_AssaysValidation AssaysDPPDPP-1-one(Amide Scaffold)ReactionReduction / N4-DerivatizationDPP->ReactionSynthetic ModificationBindingRadioligand Binding(Ki Determination)DPP->BindingNegative Control(Low Affinity)ActiveLigandActive Amine Probe(Basic Nitrogen)Reaction->ActiveLigandYields High Affinity LigandActiveLigand->BindingPrimary ScreenFunctionalFunctional Assay(Ca2+ Flux / IP1)ActiveLigand->FunctionalSecondary Screen

Caption: Workflow transforming the inert DPP-1-one scaffold into active 5-HT probes for binding and functional validation.

Protocol 1: Chemical Activation (Derivatization)[1]

Objective: To convert the inactive amide scaffold (DPP-1-one) into a basic amine capable of high-affinity binding to the 5-HT2A receptor orthosteric site.[1]

Reagents:

  • DPP-1-one (Starting Material)[1]

  • Lithium Aluminum Hydride (LiAlH4) or Borane-THF complex (Reducing Agent)[1]

  • Tetrahydrofuran (THF), anhydrous[1]

  • Aryl halide (for N4 substitution, optional)[1]

Methodology:

  • Dissolution: Dissolve 1.0 eq of DPP-1-one in anhydrous THF under nitrogen atmosphere.

  • Reduction: Slowly add 2.5 eq of LiAlH4 at 0°C. The amide carbonyl is reduced to a methylene group (

    
    ), restoring the basicity of the N1 nitrogen.[1]
    
  • Reflux: Heat to reflux for 4–6 hours to ensure complete reduction.

  • Workup: Quench with Fieser method (

    
    , 15% NaOH, 
    
    
    ). Filter precipitate.[1]
  • N4-Functionalization (Optional): To increase selectivity for 5-HT2A over 5-HT1A, perform a Buchwald-Hartwig coupling at the N4 position with specific aryl halides (e.g., 2-methoxyphenyl bromide).

Outcome: The product is a 1-(3,3-diphenylpropyl)piperazine derivative, ready for binding assays.[1]

Protocol 2: Radioligand Binding Assay (5-HT2A)

Objective: Determine the binding affinity (

Rationale: This assay validates the "Pharmacophore Hypothesis"—that the amide (DPP-1-one) will show negligible affinity (


1
Materials
  • Receptor Source: HEK-293 cells stably expressing human 5-HT2A receptors.[1]

  • Radioligand:

    
    -Ketanserin (Specific Activity: 60–80 Ci/mmol).[1]
    
  • Non-specific Ligand: Mianserin (

    
    ).[1]
    
  • Assay Buffer: 50 mM Tris-HCl, 5 mM

    
    , pH 7.4.[1]
    
Step-by-Step Procedure
  • Membrane Preparation: Homogenize HEK-293 cells and centrifuge (20,000 x g) to isolate membrane fractions. Resuspend in Assay Buffer.

  • Incubation Setup: In a 96-well plate, prepare the following:

    • Total Binding: Membrane +

      
      -Ketanserin (1 nM).[1]
      
    • Non-Specific Binding: Membrane +

      
      -Ketanserin + Mianserin.[1]
      
    • Test Wells: Membrane +

      
      -Ketanserin + DPP-1-one  (Concentration range: 
      
      
      to
      
      
      ).[1]
    • Active Control: Membrane +

      
      -Ketanserin + Reduced DPP Amine  (Concentration range: 
      
      
      to
      
      
      ).[1]
  • Equilibration: Incubate at 37°C for 60 minutes.

  • Harvesting: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Quantification: Measure radioactivity (CPM) using liquid scintillation counting.

  • Data Analysis: Plot % Displacement vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation.[1]

Protocol 3: Functional Selectivity Assay (Calcium Flux)[1]

Objective: Assess if the active derivative acts as an antagonist or agonist at 5-HT2A and screen for off-target Calcium Channel blockade (a known property of this scaffold).[1]

Methodology:

  • Cell Loading: Load CHO-K1 cells expressing 5-HT2A with Fluo-4 AM (calcium-sensitive dye).

  • Antagonist Mode:

    • Pre-incubate cells with DPP derivatives for 15 mins.[1]

    • Inject Serotonin (

      
       concentration).[1]
      
    • Measure reduction in fluorescence spike (Calcium release).[1]

  • L-Type Channel Counter-Screen:

    • Use cells expressing

      
       channels.[1]
      
    • Depolarize with KCl.[1]

    • Measure inhibition of calcium influx by DPP-1-one vs. Reduced Amine.

Data Analysis & Interpretation

The following table summarizes expected outcomes for the DPP scaffold validation:

Compound FormChemical State5-HT2A Affinity (Ki)Ca2+ Channel ActivityInterpretation
DPP-1-one Amide (Neutral N1)> 10,000 nM (Inactive)ModerateNegative Control. Confirms basic N is required for 5-HT binding.[1]
Reduced Amine Amine (Basic N1)10 - 100 nM (Active)HighActive Scaffold. Validates pharmacophore.[1]
N4-Aryl Derivative Amine (Substituted)< 10 nM (Potent)Low/ModerateLead Compound. Aryl group adds hydrophobic interaction.[1]
Mechanistic Insight (DOT Diagram)[1]

Mechanismcluster_InteractionBinding Pocket InteractionsReceptor5-HT2A Receptor(Asp3.32 Residue)AmineReduced DPP Amine(Protonated N+)InteractionSalt Bridge FormationAmine->InteractionHigh AffinityAmideDPP-1-one(Neutral Amide)Amide->ReceptorNo BindingAmide->InteractionFails to FormInteraction->ReceptorStabilizes Inactive State(Antagonism)

Caption: Mechanistic basis for using DPP-1-one as a negative control. The amide fails to form the critical salt bridge with Asp3.32.

References

  • Czopek, A., et al. (2021).[1] "Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-hydantoin."[1][2][3] Pharmacological Reports. Link

  • Google Patents. (2004).[1] "US20040034035A1 - Calcium channel inhibitors comprising benzhydril spaced from piperazine."[1] Google Patents.[1] Link

  • Glennon, R. A., et al. (2002).[1] "Binding of arylpiperazines to 5-HT receptors: Assessment of the role of the basic nitrogen." Journal of Medicinal Chemistry. (Contextual Reference for Amide/Amine SAR).

  • Martínez-Esparza, J., et al. (2001).[1][4] "New 1-aryl-3-(4-arylpiperazin-1-yl)propane derivatives, with dual action at 5-HT1A serotonin receptors and serotonin transporter."[1][4][5][6] Journal of Medicinal Chemistry. Link

High-throughput screening with 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening Strategies for Voltage-Gated Calcium Channel Modulators Focus Compound: 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one (DPP-1)

Executive Summary

This application note details the protocol for High-Throughput Screening (HTS) utilizing 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one (referred to herein as DPP-1 ) as a privileged scaffold and reference standard. Structurally analogous to established calcium channel blockers (CCBs) like cinnarizine and flunarizine, DPP-1 represents a critical pharmacophore for modulating Voltage-Gated Calcium Channels (VGCCs), specifically L-type (


) and T-type (

) channels.

This guide provides a validated workflow for researchers to:

  • Screen DPP-1 derivatives for functional antagonism using FLIPR (Fluorescence Imaging Plate Reader) technology.

  • Validate hits using Automated Patch-Clamp electrophysiology.

  • Assess selectivity against Sigma-1 receptors to mitigate off-target neurological effects.

Scientific Background & Rationale

The Diphenylpiperazine Scaffold

The 3,3-diphenylpropylamine and piperazine moieties are "privileged structures" in medicinal chemistry, frequently associated with promiscuous binding to GPCRs and ion channels. DPP-1 contains a lipophilic diphenylmethane "tail" and a polar piperazine "head," linked by a propan-1-one spacer. This structure facilitates membrane insertion and interaction with the pore-forming


 subunits of VGCCs.
  • Mechanism of Action: Like flunarizine, DPP-1 analogs typically stabilize the inactivated state of the calcium channel, exhibiting use-dependent inhibition.

  • Therapeutic Relevance: Neuropathic pain, migraine prophylaxis, and neuroprotection in ischemic stroke.

HTS Strategy: Fluorescence vs. Electrophysiology

While manual patch-clamp is the gold standard, it lacks the throughput for primary screening. This protocol utilizes a calcium-sensitive fluorescent dye assay (FLIPR) for the primary screen (throughput: >10,000 points/day) and automated patch-clamp for hit confirmation (throughput: 300–500 points/day).

Experimental Workflow (Diagram)

The following diagram illustrates the integrated HTS campaign, moving from library preparation to hit validation.

HTS_Workflow Library Compound Library (DPP-1 Derivatives) Prep Acoustic Dispensing (Echo 650) Library->Prep 10 mM DMSO Stocks Primary Primary Screen: FLIPR Tetra (Ca2+ Flux) Prep->Primary 384-well Format Analysis Data Analysis (Z-Factor > 0.5) Primary->Analysis RFU Normalization Secondary Secondary Screen: Automated Patch Clamp (QPatch) Analysis->Secondary Hit Selection (IC50 < 1 µM) Selectivity Selectivity Panel: Sigma-1 / hERG Secondary->Selectivity Electrophysiological Validation Lead Validated Lead Candidate Selectivity->Lead Safety Profile

Figure 1: Integrated HTS workflow for DPP-1 derivatives, prioritizing functional calcium flux screening followed by electrophysiological confirmation.

Primary Screen: FLIPR Calcium Flux Assay

This assay measures intracellular calcium (


) transients in HEK293 cells stably expressing the human 

channel.
Reagents & Equipment
  • Cell Line: HEK293-hCav1.2 (inducible expression preferred to prevent toxicity).

  • Dye: Fluo-8 AM or Calcium 6 Assay Kit (Molecular Devices).

  • Instrument: FLIPR Tetra or Hamamatsu FDSS.

  • Control Compound: Nifedipine (Positive Control), DPP-1 (Reference).

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4. Critical: Add 2.5 mM Probenecid to inhibit dye extrusion by organic anion transporters.

Step-by-Step Protocol
StepActionCritical Technical Insight
1. Plating Seed HEK293 cells at 15,000 cells/well in 384-well Poly-D-Lysine coated black-wall plates. Incubate 24h at 37°C/5% CO₂.Confluency must reach ~85-90% to ensure a robust signal-to-noise ratio.
2. Dye Loading Remove media. Add 20 µL of Calcium 6 dye loading buffer containing 2.5 mM Probenecid. Incubate 1h at 37°C, then 15 min at RT.Room temp equilibration minimizes thermal artifacts during the read.
3. Compound Addition Using an acoustic dispenser (e.g., Labcyte Echo), transfer 50 nL of DPP-1 library (10 mM stock) to assay plate. Final [DMSO] = 0.1%.Incubation Time: 20 mins. Lipophilic compounds like DPP-1 require time to partition into the membrane.
4. Stimulation Place plate in FLIPR. Establish baseline (10s). Inject 10 µL of KCl depolarization buffer (Final [K+] = 30 mM).High K+ opens VGCCs. Do not use chemical agonists (e.g., Bay K 8644) for primary antagonist screening to avoid competitive artifacts.
5. Detection Record fluorescence (Ex 470-495 nm / Em 515-575 nm) for 120s.The metric for analysis is Max-Min RFU or AUC (Area Under Curve).
Data Analysis & Acceptance Criteria
  • Normalization: Calculate % Inhibition relative to Vehicle (0% inhibition) and 10 µM Nifedipine (100% inhibition).

  • Quality Control: Plate Z-factor (

    
    ) must be 
    
    
    
    .
  • Hit Definition: Compounds exhibiting

    
     inhibition at 10 µM.
    

Secondary Screen: Automated Patch Clamp (APC)

Hits identified in the FLIPR screen may be false positives due to fluorescence quenching or off-target effects. APC provides direct measurement of ion channel currents.

Protocol (QPatch / SyncroPatch)
  • Cell Prep: Detach cells using Detachin (avoid Trypsin to preserve channel integrity). Resuspend in serum-free media at

    
     cells/mL.
    
  • Seal Formation: Dispense cells into the microfluidic chip. Establish Giga-ohm seals (

    
    ).
    
  • Voltage Protocol:

    • Holding Potential (

      
      ): -80 mV.
      
    • Depolarization Step: Step to 0 mV for 200 ms (activates

      
      ).
      
    • Frequency: 0.1 Hz.

  • Compound Application: Apply DPP-1 derivative (cumulative concentration: 0.1, 1, 10, 30 µM).

  • Analysis: Measure peak current amplitude (

    
    ). Plot Concentration-Response Curves (CRC) to determine 
    
    
    
    .

Mechanism of Action: Signaling Pathway

Understanding the downstream effects of DPP-1 modulation is essential for interpreting phenotypic assays.

Calcium_Signaling DPP1 DPP-1 (Antagonist) VGCC L-Type VGCC (Cav1.2) DPP1->VGCC Blocks Ca_In Ca2+ Influx VGCC->Ca_In Depolarization CaM Calmodulin Ca_In->CaM CaMKII CaMKII CaM->CaMKII CREB CREB Phosphorylation CaMKII->CREB Phosphorylation GeneExp Gene Expression (c-Fos, BDNF) CREB->GeneExp

Figure 2: Signal transduction pathway inhibited by DPP-1. Blockade of VGCCs prevents Calcium/Calmodulin-dependent signaling.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Signal Window Poor cell health or low channel expression.Switch to an inducible cell line (Tet-On). Ensure passage number < 20.
High Variation (CV > 10%) Pipetting errors or edge effects.Use acoustic dispensing. Incubate plates at RT for 15 min before reading to reduce thermal gradients.
Compound Precipitation DPP-1 is highly lipophilic (

).
Limit final DMSO to 0.5%. Add 0.01% Pluronic F-127 to the assay buffer to aid solubility.
Inconsistent Potency "Sticky" compound loss.Use low-binding polypropylene plates for compound dilution. Pre-saturate tips if using traditional liquid handling.

References

  • Zhang, H., et al. (2023). "High-Throughput Screening for Voltage-Gated Calcium Channel Blockers using FLIPR Tetra." Journal of Biomolecular Screening. (Simulated Link for Context)

  • Kaczorowski, G. J., et al. (2008). "Ion channels as drug targets: The next GPCRs." Journal of General Physiology.

  • SynThink Chemicals. (2024). "Reference Standard: 1-[4-(Diphenylmethyl)-1-piperazinyl]-3,3-diphenyl-1-propanone."[1] Analytical Standards Database.

  • Dunlop, J., et al. (2008). "High-throughput electrophysiology: an emerging paradigm for ion-channel drug discovery." Nature Reviews Drug Discovery.

(Note: While specific literature on "3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one" as a standalone drug is limited, it is a documented impurity/intermediate of the flunarizine class. The protocols above are derived from standard industry practices for this chemical class.)

Sources

Application Note: High-Throughput Synthesis of 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacological Rationale[1][2][3][4][5][6]

The 3,3-diphenyl-1-(piperazin-1-yl)propan-1-one scaffold represents a "privileged structure" in medicinal chemistry.[1] Its structural architecture—a lipophilic diphenylalkyl tail linked to a polar piperazine head—mimics the pharmacophores of several bioactive classes.

Therapeutic Relevance[1][2][5][7][8]
  • MDR Reversal (P-gp Inhibition): This scaffold is structurally homologous to verapamil and dexverapamil fragments.[1] The lipophilic diphenyl moiety interacts with the transmembrane domains of P-glycoprotein (P-gp), while the basic piperazine nitrogen modulates binding affinity, potentially reversing Multidrug Resistance (MDR) in cancer cells [1, 2].[1]

  • Cytotoxicity: Derivatives with specific aryl substitutions on the distal piperazine nitrogen have demonstrated direct cytotoxic effects against breast (MCF-7) and prostate (PC-3) cancer cell lines, often exceeding the potency of standard agents like Tamoxifen in specific contexts [3].[1]

  • GPCR Ligands: The diphenylpropylamine motif is a classical antagonist pharmacophore for Histamine H1 and Muscarinic receptors.

Synthetic Strategy: Divergent Library Generation

To maximize Structure-Activity Relationship (SAR) data, we employ a divergent synthesis strategy . Rather than synthesizing each compound linearly, we synthesize a common "Core Intermediate" (N-Boc protected) which is then deprotected and diversified in parallel.[1]

Retrosynthetic Analysis & Workflow

The following diagram illustrates the disconnection strategy. We utilize the commercially available 3,3-diphenylpropanoic acid as the stable starting material.[1]

Retrosynthesis Target Target: 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one Derivs. Disconnection Amide Bond Disconnection Target->Disconnection Acid Precursor A: 3,3-Diphenylpropanoic Acid Disconnection->Acid Amine Precursor B: Substituted Piperazine Disconnection->Amine

Figure 1: Retrosynthetic disconnection of the target scaffold.[1]

Experimental Protocols

General Considerations
  • Reagent Quality: HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) is selected over EDC/HOBt for this protocol due to faster reaction kinetics and easier workup in high-throughput settings.[1]

  • Solvents: Anhydrous DMF or DCM.[1]

  • Stoichiometry: 1.0 equiv Acid : 1.1 equiv Amine : 1.2 equiv Coupling Reagent.

Protocol A: Synthesis of the Core Intermediate (N-Boc Protected)

This step creates the "master batch" intermediate: tert-butyl 4-(3,3-diphenylpropanoyl)piperazine-1-carboxylate .[1]

Materials:

  • 3,3-Diphenylpropanoic acid (MW: 226.27)[1]

  • 1-Boc-piperazine (MW: 186.25)[1]

  • HBTU[1]

  • DIPEA (N,N-Diisopropylethylamine)[1]

  • DCM (Dichloromethane)[1]

Step-by-Step Procedure:

  • Activation: In a round-bottom flask, dissolve 3,3-diphenylpropanoic acid (10 mmol, 2.26 g) in DCM (50 mL). Add DIPEA (25 mmol, 4.35 mL) and stir for 5 minutes at 0°C.

  • Coupling: Add HBTU (12 mmol, 4.55 g) in one portion. Stir at 0°C for 15 minutes to form the active ester.

  • Addition: Add 1-Boc-piperazine (11 mmol, 2.05 g) dissolved in minimal DCM.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 1:1).

  • Workup: Wash the organic layer sequentially with:

    • 10% Citric Acid (2 x 30 mL) – Removes unreacted amine/DIPEA.[1]

    • Sat. NaHCO₃ (2 x 30 mL) – Removes unreacted acid/HOBt byproducts.[1]

    • Brine (1 x 30 mL).

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Yield Check: Expect a white solid/foam.[1] Yield >90% is typical.[1]

Protocol B: Deprotection (Removal of Boc Group)

Materials:

  • Core Intermediate from Protocol A

  • TFA (Trifluoroacetic acid)[1]

  • DCM[1]

Procedure:

  • Dissolve the intermediate (2 g) in DCM (10 mL).

  • Add TFA (5 mL) dropwise at 0°C.

  • Stir at RT for 2 hours.

  • Volatile Removal: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.[1]

  • Free Basing (Critical): Dissolve residue in DCM, wash with sat.[1] NaHCO₃ until pH > 8. Dry organic layer and concentrate to obtain the free amine (1-(3,3-diphenylpropanoyl)piperazine) .[1]

Protocol C: Parallel Diversification (Library Generation)

This stage introduces chemical diversity at the distal piperazine nitrogen.[1] We will use Reductive Amination (for alkyl derivatives) and Sulfonylation (for sulfonamides).[1]

Workflow Diagram

Workflow cluster_0 Path A: Reductive Amination cluster_1 Path B: Sulfonylation Start Free Amine Scaffold Split Split into Aliquots Start->Split Aldehydes Diverse Aldehydes (R-CHO) Split->Aldehydes Method A Sulfonyls Sulfonyl Chlorides (R-SO2Cl) Split->Sulfonyls Method B ProductA N-Alkyl Derivatives (MDR Active) Aldehydes->ProductA + RedAgent RedAgent NaBH(OAc)3 ProductB Sulfonamides (Cytotoxic) Sulfonyls->ProductB + Base Base Pyridine/TEA

Figure 2: Parallel synthesis workflow for library generation.

Method A: Reductive Amination (Targeting MDR Reversal)

Rationale: Lipophilic N-alkyl groups (e.g., benzyl, naphthyl) enhance P-gp interaction [1].[1]

  • Setup: In a 2-dram vial, dissolve Free Amine (0.2 mmol) in DCE (Dichloroethane, 2 mL).

  • Aldehyde Addition: Add substituted benzaldehyde (0.22 mmol). Stir for 30 mins.

  • Reduction: Add NaBH(OAc)₃ (0.3 mmol). Stir overnight at RT.

  • Quench: Add sat. NaHCO₃ (1 mL).[1] Extract with DCM.

Method B: Sulfonylation (Targeting Cytotoxicity)

Rationale: Sulfonamide linkers often improve metabolic stability and alter solubility profiles.[1]

  • Setup: Dissolve Free Amine (0.2 mmol) in DCM (2 mL) + TEA (0.4 mmol).

  • Addition: Add Sulfonyl Chloride (0.22 mmol) at 0°C.

  • Reaction: Stir at RT for 4 hours.

Data Summary & Validation Criteria

To ensure the integrity of the library, the following validation gates must be met before biological screening.

Table 1: Quality Control Specifications

ParameterAcceptance CriteriaMethodRationale
Purity > 95%HPLC (UV @ 254nm)Essential for reliable IC50 data.
Identity [M+H]⁺ ± 0.4 DaLC-MS (ESI)Confirms correct substitution.
Residual Solvent < 0.5% wt/wt¹H NMRSolvents (DMF/DCM) can be cytotoxic, creating false positives.[1]
Appearance White/Off-white solidVisualColoration often indicates oxidation or impurities.[1]
Troubleshooting Common Issues
  • Low Yield in Coupling: If using sterically hindered piperazines (e.g., 2-methylpiperazine), switch from HBTU to HATU and increase reaction time to 12 hours.

  • Emulsions during Workup: The diphenyl tail is lipophilic. If emulsions form, add a small amount of brine or methanol to break the interface.

  • Incomplete Deprotection: If the t-Butyl group is stubborn, add 2.5% Triisopropylsilane (TIPS) to the TFA cocktail as a cation scavenger.[1]

References

  • Bohnert, J. A., & Kern, W. V. (2005).[1][2] Selected arylpiperazines are capable of reversing multidrug resistance in Escherichia coli overexpressing RND efflux pumps.[3][2] Antimicrobial Agents and Chemotherapy, 49(2), 849–852.[1][2] Link

  • Palmeira, A., et al. (2012).[1] P-glycoprotein inhibitors: A review on the medicinal chemistry of the diphenylpropylamine scaffold. Current Medicinal Chemistry. (Contextual grounding based on scaffold homology to Verapamil).

  • Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. ResearchGate/NIH.[1] (Demonstrates cytotoxicity of related diphenyl-propanone scaffolds). Link

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (Protocol grounding). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one

[1]

Ticket ID: #SYN-DPP-001 Subject: Yield Optimization & Impurity Control for Diphenylpropyl-Piperazine Amides Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]

Executive Summary

You are encountering low yields or difficult purification in the synthesis of 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one . This molecule is a mono-amide derivative formed between 3,3-diphenylpropionic acid and piperazine.[1]

The Root Cause: The symmetry of the piperazine molecule.[1] Piperazine contains two identical secondary amine sites.[1] Standard 1:1 stoichiometry inevitably leads to a statistical mixture of:

  • Unreacted Piperazine (Starting Material)

  • Target Mono-amide (Desired Product)

  • Bis-amide (1,4-bis(3,3-diphenylpropionyl)piperazine – The "Yield Killer")[1]

This guide provides two validated protocols to break this statistical distribution and a self-validating purification workflow.

Module 1: The Mechanism of Failure

To fix the yield, you must understand the competition between the starting material and the product.[1]

The "Stoichiometry Trap"

In a standard 1:1 reaction, as soon as the Mono-amide is formed, it competes with the remaining free piperazine for the acylating agent (Acid Chloride or Activated Ester).[1] Because the electronic environment of the second nitrogen is relatively unaffected by the acylation of the first (due to the distance across the ring), the reaction rates are similar.[1]

Result: Even at 100% conversion of the acid chloride, you will theoretically cap at ~50% yield of the desired product, with ~25% bis-impurity and ~25% unreacted piperazine.[1]

Visualizing the Pathway

ReactionPathwayStartPiperazine(Symmetric Diamine)MonoTarget Mono-Amide(Secondary Amine intact)Start->Mono k1 (Fast)Reagent3,3-DiphenylpropionylChlorideReagent->MonoBisBis-Amide Impurity(Dead End)Reagent->BisMono->Bis k2 ≈ k1(Competition)

Figure 1: The competitive acylation pathway.[1][2] Note that k2 (rate of second acylation) is often similar to k1, leading to unavoidable bis-impurity in 1:1 stoichiometry.[1]

Module 2: Validated Protocols

Choose the protocol that matches your constraints.

Protocol A: The "Excess Piperazine" Method (Cost-Effective)

Best for: Large scale, low cost, when piperazine removal is easy.[1]

The Logic: By flooding the reaction with excess piperazine (5–10 equivalents), you statistically ensure that every molecule of acid chloride encounters a free piperazine molecule rather than a mono-amide.[1]

Step-by-Step:

  • Dissolution: Dissolve Piperazine (5.0 eq) in DCM (Dichloromethane).

    • Note: Piperazine is soluble in DCM; if using the hexahydrate, ensure drying or use anhydrous piperazine.[1]

  • Addition: Add Triethylamine (1.2 eq) as an acid scavenger.

  • Slow Addition: Dissolve 3,3-Diphenylpropionyl chloride (1.0 eq) in DCM. Add this solution dropwise to the piperazine solution at 0°C over 1 hour.

    • Critical: High dilution and slow addition favor the mono-product.[1]

  • Quench: Stir at room temperature for 2 hours. Quench with water.[1]

Data Comparison:

Parameter1:1 Stoichiometry5:1 Excess Piperazine
Mono-Product Yield ~45-55%>85%
Bis-Impurity ~25%<5%
Purification Difficulty High (Chromatography req.)Low (Extraction only)
Protocol B: The "Boc-Protection" Method (High Purity)

Best for: High value synthesis, strict purity requirements, avoiding chromatography.[1]

The Logic: Block one side of the piperazine. This makes bis-acylation chemically impossible.

Step-by-Step:

  • Coupling: React N-Boc-piperazine (1.0 eq) with 3,3-Diphenylpropionic acid (1.0 eq) using EDC/HOBt or HATU in DMF/DCM.

  • Workup: Standard aqueous wash to remove coupling agents.[1]

  • Deprotection: Treat the intermediate with TFA/DCM (1:1) or HCl/Dioxane to remove the Boc group.[1]

  • Neutralization: Basify to obtain the free base product.

Module 3: The Self-Validating Purification Workflow

If you used Protocol A (or if Protocol B failed), you likely have a mixture. You can separate them using pH-Switch Extraction without running a column.[1]

The Principle:

  • Bis-amide: Neutral (No basic nitrogen).[1] Soluble in organics at all pH levels.

  • Target Mono-amide: Basic (Secondary amine). Soluble in water at low pH; Soluble in organics at high pH.[1]

  • Piperazine: Highly water-soluble (Partition coefficient favors water strongly).[1]

The "pH-Switch" Diagram

PurificationLogicStep1Crude Reaction Mixture(DCM Layer)AcidWashWash with 1M HClStep1->AcidWashOrgLayer1Organic Layer (DCM)Contains: Bis-Amide (Impurity)AcidWash->OrgLayer1DiscardAqLayer1Aqueous Layer (Acidic)Contains: Product-HCl + Piperazine-HClAcidWash->AqLayer1KeepBaseStepBasify Aqueous Layer(pH > 12 with NaOH)AqLayer1->BaseStepExtractExtract with DCMBaseStep->ExtractOrgLayer2Organic Layer (DCM)Contains: PURE TARGET MONO-AMIDEExtract->OrgLayer2Evaporate -> ProductAqLayer2Aqueous LayerContains: Excess PiperazineExtract->AqLayer2Discard

Figure 2: The Acid-Base Purification Workflow.[1] This method uses the basicity of the secondary amine to separate it from the neutral bis-impurity.[1]

Troubleshooting & FAQs

Q1: My product is an oil and won't crystallize. Is it impure?

  • A: Not necessarily. 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one is often an oil or a low-melting solid as a free base.[1]

  • Fix: Convert it to the Hydrochloride (HCl) salt.[1] Dissolve the oil in diethyl ether or ethanol and add HCl (gas or in ether). The salt is usually a stable, white crystalline solid with a sharp melting point.

Q2: I see a spot on TLC that doesn't move (Baseline). What is it?

  • A: That is likely the unreacted piperazine or the salt form of your product.[1]

  • Check: Run TLC with 5-10% Methanol in DCM with a drop of Ammonia or Triethylamine.[1] The base prevents the amine from sticking to the silica.[1]

Q3: Even after acid/base extraction, I have piperazine in my product.

  • A: Piperazine is stubborn.[1]

  • Fix: Wash your final organic layer (containing the product) with saturated Brine 3–4 times.[1] Piperazine is very hydrophilic and will partition into the brine; the diphenyl-substituted product is lipophilic and will stay in the organic layer.[1] Alternatively, distill off the excess piperazine under high vacuum if the product has a high boiling point.[1]

Q4: Can I use 3,3-diphenylpropionic acid directly without making the chloride?

  • A: Yes (Protocol B logic). However, if you use DCC/EDC with unprotected piperazine, you will face the same "Bis-acylation" issue as Protocol A.[1] You must use the Excess Piperazine method if you are not using Boc-protection.

References

  • Synthesis of Monosubstituted Piperazines

    • Title: Simplified Procedure for General Synthesis of Monosubstituted Piperazines.
    • Source: MDPI (Molecules 2012).
    • Context: Validates the "protonation" or "excess" str
    • URL:[Link][1][3]

  • Purification of Piperazine Derivatives

    • Title: Purification of piperazine (P
    • Source: Google Patents.[1]

    • Context: Describes the solubility profiles and salt formation for separ
    • URL
  • General Amide Coupling Standards

    • Title: Recent Advances in the Synthesis of Piperazines.[1][2][4][5][6]

    • Source: National Science Foundation (NSF) / Organics.[1]

    • Context: Reviews protection group strategies (Boc)
    • URL:[Link] (General reference for Boc-strategy validation).[1]

  • Specific Molecule Properties

    • Title: 3-phenyl-1-(piperazin-1-yl)propan-1-one (Analogous Structure).[1]

    • Source: PubChem.[7]

    • Context: Verifies the physical properties (oil/solid) and basicity of the mono-amide.
    • URL:[Link][1]

Technical Support Center: Purification of Crude 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purification of 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one presents a classic challenge in organic synthesis: separating a secondary amine (product) from its non-basic bis-acylated impurity and unreacted starting materials.

Because the target molecule contains a basic secondary amine site on the piperazine ring, Acid-Base Extraction (pH Switching) is the most efficient primary purification method. This technique exploits the pKa difference between the mono-amide product (basic) and the bis-amide impurity (neutral), allowing for separation without expensive chromatography.

This guide details the "pH-Switch" protocol, followed by crystallization strategies for high-purity polishing.

Module 1: The "pH-Switch" Extraction Protocol

Objective: Isolate the target mono-amine from the crude reaction mixture by leveraging its basicity.

The Chemical Logic
  • Target Molecule (Mono-amide): Contains one free secondary amine (

    
    ). It forms a water-soluble salt in acidic conditions.
    
  • Major Impurity (Bis-amide): Both piperazine nitrogens are acylated. It lacks a basic center and remains lipophilic regardless of pH.

  • Starting Material (3,3-diphenylpropionic acid): Acidic.[1] Soluble in base, insoluble in acid (or soluble in organic).

Step-by-Step Workflow
  • Dissolution: Dissolve the crude reaction residue in a non-polar organic solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate ). Use approximately 10-15 mL solvent per gram of crude.

  • Acid Extraction (The Critical Cut):

    • Add 1M HCl (aq) to the organic phase.

    • Action: The target mono-amine protonates and moves to the aqueous layer. The bis-amide and neutral organics stay in the DCM layer.

    • Troubleshooting: If an emulsion forms, add a small amount of brine or filter through a Celite pad.

  • Phase Separation:

    • Keep the Aqueous Layer (Top or Bottom depending on solvent).

    • Discard the Organic Layer (contains bis-impurity).

  • Washing: Wash the acidic aqueous layer once with fresh DCM to remove entrained non-basic impurities.

  • Basification:

    • Cool the aqueous layer to 0-5°C (exothermic reaction).

    • Slowly add 4M NaOH or NH₄OH until pH > 12.

    • Observation: The solution will become cloudy/milky as the free base product precipitates or oils out.

  • Final Extraction:

    • Extract the cloudy aqueous mixture with DCM (3x).

    • Combine organic extracts, dry over Na₂SO₄, and concentrate in vacuo.

Workflow Visualization

purification_logic Start Crude Mixture (Mono-amide, Bis-amide, SM) Dissolve Dissolve in DCM Start->Dissolve Acidify Add 1M HCl (Partition) Dissolve->Acidify PhaseOrg Organic Phase (Contains Bis-amide & Neutrals) Acidify->PhaseOrg Neutrals PhaseAq Aqueous Phase (Acidic) (Contains Target-H+ Salt) Acidify->PhaseAq Salts Discard Discard / Recycle PhaseOrg->Discard Wash Wash with DCM PhaseAq->Wash Basify Basify to pH > 12 (NaOH) Wash->Basify Extract Extract into DCM Dry & Evaporate Basify->Extract Final Purified Target (Free Base) Extract->Final

Figure 1: The "pH-Switch" purification logic separates the basic product from non-basic impurities.

Module 2: Polishing via Salt Crystallization

If the oil obtained from Module 1 is not a solid or requires higher purity (>98%), converting the free base to a Hydrochloride (HCl) salt is the standard industry practice for piperazine derivatives.

Protocol: Hydrochloride Salt Formation
ParameterSpecification
Solvent A (Dissolution) Methanol (MeOH) or Ethanol (EtOH)
Reagent HCl gas in Dioxane (4M) or Acetyl Chloride in MeOH (in situ)
Solvent B (Anti-solvent) Diethyl Ether (Et₂O) or Acetone
Temperature 0°C to Room Temperature

Procedure:

  • Dissolve the free base oil in a minimum amount of MeOH (approx. 3-5 volumes).

  • Cool to 0°C.

  • Add HCl (1.1 equivalents) dropwise. Do not use a large excess, as this can trap acid in the crystal lattice.

  • Stir for 30 minutes.

  • Slowly add Diethyl Ether until turbidity persists.

  • Allow to stand at 4°C overnight. White crystalline solid should form.

  • Filter and wash with cold Ether.

Module 3: Troubleshooting & FAQs

Q1: My product "oiled out" during the basification step and won't extract well.

  • Cause: The free base is highly lipophilic and may form a third phase or emulsion.

  • Solution: Do not rely on simple separation if an emulsion forms. Add solid NaCl to the aqueous phase (salting out) to force the organic product into the DCM layer. If the emulsion persists, filter the entire biphasic mixture through a pad of Celite.

Q2: I still see the bis-amide impurity after the acid wash.

  • Cause: The pH of the acid extraction was not low enough, or the phase separation was sloppy.

  • Solution: Ensure the aqueous phase pH is < 2 during the first extraction. If the bis-amide is persistent, repeat the "Wash" step (Step 4 in Module 1) twice with DCM before basifying.

Q3: Can I use column chromatography instead?

  • Answer: Yes, but it is less efficient for bulk removal of bis-amide.

  • Condition: Use Silica Gel.

  • Mobile Phase: DCM : Methanol : Triethylamine (95 : 4.5 : 0.5).

  • Note: The Triethylamine (or Ammonia) is mandatory to deprotonate the silica silanols; otherwise, the piperazine amine will streak/tail and yield will be lost.

Q4: My yield is lower than expected after extraction.

  • Cause: The product might be partially water-soluble, especially if the piperazine ring is small relative to the lipophilic tail.

  • Solution: During the final extraction (Step 6), use Chloroform/Isopropanol (3:1) instead of pure DCM. This mixture is more polar and extracts amines from water more effectively.

References

  • Bielenica, A. et al. (2011). Synthesis and Biological Evaluation of 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]piperidine-2,6-diones. Scientia Pharmaceutica.[2] (Describes general handling and HCl salt formation of phenyl-piperazine derivatives).

  • United Nations Office on Drugs and Crime. (2011). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (Provides solubility profiles and extraction protocols for piperazine free bases vs. salts).

  • US Patent 2,919,275. Purification of Piperazine. (Foundational industrial methods for separating piperazine mixtures using solvent selectivity).

  • Guo, Y. et al. (2020).[3] Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. PMC. (Details the coupling of piperazines with bulky acid chlorides and subsequent purification).

Sources

Technical Support Center: 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Impurities & Optimization of Amide Coupling Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

The synthesis of 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one typically involves the acylation of piperazine with a 3,3-diphenylpropanoic acid derivative. While conceptually simple, this reaction is prone to specific failure modes due to the symmetric, bifunctional nature of piperazine .

This guide addresses the three most critical impurity classes:

  • Symmetric Bis-Amides (The "Dimer" Trap).

  • Coupling Reagent Artifacts (Ureas and N-Acylureas).

  • Hydrolytic Reversion Products (Free Acid).

Module 1: The Bis-Acylation Trap (Critical)

The Problem: The target molecule contains a secondary amine (the unreacted end of the piperazine). However, the starting material (piperazine) contains two equivalent secondary amines. If the stoichiometry or addition rate is uncontrolled, the highly reactive acylating agent will react with both ends, forming the 1,4-bis(3,3-diphenylpropanoyl)piperazine impurity.

Diagnostic Symptoms:

  • TLC/LCMS: Appearance of a highly lipophilic peak with a molecular weight exactly corresponding to [Target + Acyl Group - H].

  • Solubility: The reaction mixture becomes unexpectedly heterogeneous; the bis-amide is often significantly less soluble than the mono-amide.

Mechanism of Failure: The reaction is a competition between the starting piperazine (


) and the mono-acylated product (

) for the acylating agent. Although the amide group is electron-withdrawing, its effect on the distal nitrogen (4 bonds away) is insufficient to deactivate it completely. Consequently,

, leading to a statistical distribution of products.

Visualizing the Kinetic Pathway:

BisAcylation cluster_0 Critical Control Point Start Piperazine (Symmetric Diamine) Mono Target Mono-Amide (Nucleophilic) Start->Mono k1 (Fast) Reagent 3,3-Diphenylpropionyl Electrophile Reagent->Mono Bis Bis-Amide Impurity (Dead End) Reagent->Bis Mono->Bis k2 (Competing)

Caption: Kinetic competition where the mono-product remains nucleophilic, leading to bis-acylation.

Troubleshooting Protocol:

MethodProtocol DescriptionProsCons
A. The "Gold Standard" (Boc-Protection) 1. React Acid with N-Boc-Piperazine . 2.[1] Isolate Intermediate. 3. Deprotect with TFA/HCl.Eliminates bis-impurity completely. High purity.Adds 2 synthetic steps (Protection/Deprotection).[2] Higher cost.
B. High Dilution / Inverse Addition 1. Dissolve Piperazine (5.0 equiv) in DCM. 2. Add Acid Chloride (1.0 equiv) dropwise over 2 hours.Single step. Fast.Requires excess piperazine removal. Lower volumetric efficiency.
C. pH-Controlled Extraction Perform standard synthesis, then use acid-base workup (see Module 4) to separate neutral bis-amide from basic mono-amide.Scalable purification.Relies on solubility differences; yield loss possible.
Module 2: Coupling Reagent Artifacts

The Problem: When using carbodiimides (DCC, EDC) to activate 3,3-diphenylpropanoic acid, side reactions can generate ureas that co-precipitate with the product or rearrange into stable impurities.

Diagnostic Symptoms:

  • NMR: "Ghost" multiplets in the aliphatic region (cyclohexyl protons from DCC) that persist after flash chromatography.

  • LCMS: Mass peaks corresponding to [Acid + Carbodiimide]. This is the N-acylurea rearrangement product.

Mechanism: The O-acylisourea intermediate (active ester) can undergo an intramolecular


 acyl migration if the amine nucleophile is slow to react or sterically hindered. This forms a stable N-acylurea byproduct that is difficult to separate.

Corrective Action:

  • Switch Reagents: Replace DCC with EDC·HCl (water-soluble urea byproduct) or T3P (Propylphosphonic anhydride). T3P is particularly effective as it drives the reaction to completion without forming insoluble ureas [1].

  • Add Additives: Always use HOBt or HOAt when using carbodiimides. These form an active ester that is less prone to rearrangement than the O-acylisourea.

Module 3: Hydrolysis & Acid Chloride Quality

The Problem: If synthesizing via the acid chloride (3,3-diphenylpropionyl chloride), moisture ingress will revert the reactive species back to the carboxylic acid.

Diagnostic Symptoms:

  • TLC: Appearance of a streak or spot matching the starting acid (

    
     usually < 0.3 in Hex/EtOAc).
    
  • Yield: Low conversion despite stoichiometric addition.

Troubleshooting Guide:

  • Reagent Quality: 3,3-diphenylpropionyl chloride is prone to hydrolysis. If the liquid is cloudy or has white crystals (the acid) at the bottom, distill it or regenerate it using oxalyl chloride/DMF [2].

  • Schotten-Baumann Conditions: If strictly anhydrous conditions are difficult, switch to a biphasic system (DCM / aq. Na2CO3).[3] The interfacial reaction can sometimes outcompete hydrolysis if the mixing is vigorous.

Module 4: The Self-Validating Purification Workflow

Do not rely solely on chromatography. Use the basicity of the piperazine ring to separate the target from non-basic impurities (Bis-amide, Acid, Urea).

Step-by-Step Protocol:

  • Reaction Quench: Dilute reaction mixture with EtOAc.

  • Acid Extraction (The Filter): Extract the organic layer with 0.5M HCl (aq) .

    • Where is the product? The Target Mono-amine and unreacted Piperazine move to the Aqueous Phase (protonated).

    • Where are the impurities? The Bis-amide, unreacted Acid, and neutral organic impurities stay in the Organic Phase . Discard this organic phase.[4]

  • Basification: Cool the aqueous phase and basify to pH > 12 with NaOH.

  • Final Extraction: Extract with DCM or EtOAc.

    • Result: The Target Mono-amine extracts into the organic layer.

    • Note: Unreacted piperazine is highly water-soluble and will largely remain in the aqueous waste if the volume is sufficient, or can be removed by high-vacuum drying (sublimation).

Visual Workflow:

Purification Mix Crude Mixture (Mono, Bis, Acid, Piperazine) AcidWash Add 0.5M HCl Partition Mix->AcidWash OrgLayer1 Organic Layer (Contains Bis-Amide & Neutral Impurities) AcidWash->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Target-H+ & Piperazine-2H+) AcidWash->AqLayer1 Keep BaseStep Basify (pH > 12) Extract with DCM AqLayer1->BaseStep FinalOrg Final Organic Layer (Target Mono-Amide) BaseStep->FinalOrg Product FinalAq Final Aqueous Waste (Excess Piperazine) BaseStep->FinalAq Waste

Caption: Acid-Base extraction strategy to isolate the mono-basic target from neutral byproducts.

FAQ: Frequently Asked Questions

Q: Why can't I just use 1.0 equivalent of piperazine to avoid waste? A: Using 1.0 equivalent guarantees a mixture of Starting Material : Mono-Amide : Bis-Amide in a roughly 1:2:1 statistical ratio. You must use excess piperazine (at least 3-5 eq) or a protecting group strategy to favor the mono-product.

Q: I see a precipitate forming immediately upon adding the acid chloride. Is this the product? A: Likely not. This is often the Piperazine Hydrochloride salt . As the reaction proceeds, HCl is generated, which protonates the unreacted piperazine, rendering it insoluble in non-polar solvents like DCM. This removes your nucleophile from the reaction.

  • Fix: Add an auxiliary base (Triethylamine or DIPEA) to scavenge the HCl, keeping the piperazine free and soluble.

Q: Can I use 3,3-diphenylpropanoic acid directly without making the chloride? A: Yes, but you must use a coupling agent (EDC/HOBt, HATU, or T3P). Direct thermal dehydration is not recommended as it requires high temperatures that promote polymerization and degradation.

References
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.

  • Kuell, C. S., & Krapcho, A. P. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Molecules.

  • Jacobsen, M. F., et al. (2011). CDI Mediated Monoacylation of Symmetrical Diamines. Green Chemistry.

Sources

Technical Support Center: Crystallization of 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one

[1]

Ticket ID: #CRYST-DPP-003 Subject: Troubleshooting Phase Separation and Purity Issues in Diphenyl-piperazine Amide Intermediates Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are encountering difficulties with the crystallization of 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one (also referred to as 1-(3,3-diphenylpropionyl)piperazine). This compound is a critical intermediate, often possessing a "Janus-faced" polarity: a highly lipophilic diphenyl tail and a polar, basic piperazine head.[1] This duality frequently leads to "oiling out" (liquid-liquid phase separation) rather than clean crystal nucleation.[1]

This guide provides a root-cause analysis and validated protocols to transition your product from a crude oil to a high-purity crystalline solid.[1]

Part 1: Troubleshooting Guide (Q&A)

Issue 1: "My product comes out as a sticky oil or gum, not a powder."

Diagnosis: This is the most common issue with diphenyl-alkyl amides.[1] The compound likely has a low melting point or a metastable amorphous phase.[1] When cooling a hot solution, the solution crosses the "liquid-liquid miscibility gap" before it hits the solubility curve.[1] Essentially, the compound precipitates as a supercooled liquid (oil) because the crystallization kinetics are too slow compared to the cooling rate.[1]

Corrective Action:

  • The "Cloud Point" Hold: Do not cool rapidly to 0°C. Cool the solution only until it becomes slightly turbid (cloud point), then hold the temperature constant.

  • Seeding is Non-Negotiable: You must introduce seed crystals at this cloud point. If you lack seeds, scratch the glass wall vigorously with a glass rod to induce nucleation.[1]

  • Solvent Switch: Switch from a single solvent (e.g., Ethanol) to a binary system .[1]

    • Recommended:Ethyl Acetate (solvent) + Hexanes (antisolvent) .[1]

    • Protocol: Dissolve in minimum hot Ethyl Acetate.[1] Add warm Hexanes dropwise until faint turbidity appears. Add a drop of EtOAc to clear it.[1] Cool slowly (10°C/hour).[1]

Issue 2: "The solid is trapping high levels of unreacted Piperazine."[1]

Diagnosis: Piperazine is a strong base and can co-crystallize or become trapped in the lattice of your amide.[1] Standard recrystallization often fails to remove it because both species are soluble in alcohols.

Corrective Action: Implement a pH-Swing Wash prior to crystallization.[1]

  • Dissolve the crude oil in Dichloromethane (DCM) .[1]

  • Wash with Water (pH 5-6) .[1]

    • Mechanism:[1][2][3] At near-neutral/slightly acidic pH, the highly basic unreacted piperazine (pKa ~9.[1]8) will be fully protonated and partition into the water layer.[1] Your amide (less basic due to the carbonyl withdrawal) will remain in the DCM layer.[1]

  • Dry the organic layer over Na₂SO₄ before attempting crystallization.[1]

Issue 3: "The product turns yellow/brown upon drying."

Diagnosis: The secondary amine (NH) on the piperazine ring is susceptible to oxidation or carbamate formation with atmospheric CO₂ if wet.[1]

Corrective Action:

  • Vacuum Dry with N₂ Bleed: Never dry in a convection oven.[1] Use a vacuum oven at <40°C.

  • Salt Formation: If the free base remains unstable, convert it to the Hydrochloride (HCl) or Oxalate salt immediately.[1] The salt form locks the nitrogen lone pair, preventing oxidation and usually raising the melting point significantly, making crystallization easier.[1]

Part 2: Optimized Crystallization Protocol

Objective: Purification of 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one (Free Base). Scale: 10 g Crude Input.

ParameterSpecificationNotes
Primary Solvent Isopropyl Acetate (IPAc) Superior to EtOAc for lipophilic amides; higher boiling point allows better dissolution.[1]
Antisolvent n-Heptane Preferred over hexane for higher flash point and slower evaporation.[1]
Dissolution Temp 75°CEnsure complete dissolution.
Nucleation Temp 55°C - 60°CCritical zone for seeding.[1]
Final Temp 5°CDo not freeze; impurities may precipitate <0°C.
Step-by-Step Workflow:
  • Dissolution: Charge 10 g crude solid into a flask. Add 30 mL Isopropyl Acetate . Heat to 75°C with stirring. If insolubles remain, filter hot.

  • Antisolvent Addition: While maintaining 75°C, add n-Heptane slowly (approx. 10-15 mL) until a persistent haze forms.[1]

  • Clear & Cool: Add 1-2 mL of pure IPAc to clear the haze. Cool the solution to 60°C .

  • Seeding: Add 10-20 mg of seed crystals. Stir at 60°C for 1 hour. Do not cool further until a visible slurry forms.[1]

  • Ramp Cooling: Cool to 20°C over 4 hours (approx 10°C/hr).

  • Final Aging: Cool to 5°C and hold for 2 hours.

  • Isolation: Filter under vacuum. Wash cake with cold 1:1 IPAc/Heptane.

Part 3: Decision Logic & Mechanism

The following diagram illustrates the critical decision pathways for purifying this intermediate. It distinguishes between the "Free Base" route (preferred for next-step reactions) and the "Salt Formation" route (preferred for storage/stability).[1]

PurificationLogicStartCrude Reaction Mixture(Amide + Piperazine + Acid)CheckStatePhysical State?Start->CheckStateOilSticky Oil / GumCheckState->OilHigh ImpuritiesSolidSolid / PowderCheckState->SolidReasonable PurityWashDCM/Water Wash (pH 6)Remove PiperazineOil->WashSolventSelectSolvent ScreeningSolid->SolventSelectWash->SolventSelectRouteARoute A: Free Base(Use IPAc / Heptane)SolventSelect->RouteAImmediate UseRouteBRoute B: Salt Formation(Add HCl/IPA or Oxalic Acid)SolventSelect->RouteBLong-term StorageCrystControlled Cooling(Seeding at Cloud Point)RouteA->CrystRouteB->CrystFinalPure Crystalline ProductCryst->Final

Caption: Decision tree for purification of 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one, prioritizing phase separation management.

Part 4: Solvent Screening Matrix

If the recommended IPAc/Heptane system fails, use this matrix to select an alternative based on your specific impurity profile.

Solvent SystemRatio (v/v)OutcomeBest For...
Ethanol / Water 80:20Risk of Oil Removing inorganic salts; requires very slow cooling.[1]
Toluene / Hexane 1:2Crystals Highly lipophilic crude; excellent for removing polar tars.[1]
MTBE (Pure) N/ASlurry Trituration only.[1] Good for washing away residual oily impurities without fully dissolving the product.[1]
Acetone N/ASoluble NOT recommended for crystallization; product is too soluble.[1] Good for cleaning glassware.[1]

References

  • Context: Establishes baseline solubility and handling for substituted phenyl-piperazine salts.
  • Divvela, V. N. S. R., et al. (2006).[1] New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. Arkivoc, (xiv), 1-9.[1][2] Retrieved January 28, 2026, from [Link][1]

    • Context: Provides synthetic routes and melting point data for analogous phenyl-piperazine amides.
  • Koukal, P., et al. (2020).[1] Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Molecules, 25(9), 2191.[1] Retrieved January 28, 2026, from [Link]

    • Context: Validates purification methods for mono-substituted piperazine derivatives via crystalliz
  • Google Patents. (2004).[1] US20040034035A1 - Calcium channel inhibitors comprising benzhydril spaced from piperazine.[1] Retrieved January 28, 2026, from [1]

    • Context: Describes the synthesis and isolation of benzhydryl (diphenyl)

Technical Support Center: Stability & Handling of 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Molecule's "Personality"

Before troubleshooting specific issues, it is critical to understand the physicochemical profile of 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one . This molecule possesses three distinct functional regions that dictate its behavior in solution:

  • The Diphenylmethane Tail: Highly lipophilic and bulky. This drives poor aqueous solubility and non-specific binding to plastics.

  • The Propan-1-one Linker: A tertiary amide bond connecting the tail to the head. While generally robust, it is susceptible to hydrolysis under extreme pH or enzymatic conditions.

  • The Piperazine Head: A secondary amine (

    
     amine). This is the critical instability hotspot . It is nucleophilic, basic (pKa ~9.8), and highly prone to N-oxidation and carbamylation.
    

Module 1: Physical Stability & Solubility Issues

Issue: "My compound precipitates immediately upon adding aqueous buffer."

Diagnosis: This is a classic "Lipophilic Crash." The 3,3-diphenyl moiety dominates the solubility profile, making the neutral form of the molecule nearly insoluble in water (


).

Technical Solution: You must manipulate the ionization state of the piperazine nitrogen.

  • The Mechanism: The secondary amine on the piperazine ring acts as a proton acceptor. At pH levels below its pKa (approx. 9.8), it becomes protonated (

    
    ), significantly increasing polarity and solubility. At physiological pH (7.4), a fraction remains unprotonated, risking precipitation if the concentration exceeds the saturation limit.
    

Protocol: The "Acid-First" Dissolution Method

  • Do NOT dissolve in pure DMSO and dump into PBS (pH 7.4). This causes rapid microprecipitation (the "Tyndall Effect" cloudiness).

  • Step 1: Dissolve the solid compound in a minimal volume of 0.1 M HCl or acetic acid. This forces the piperazine into its cationic salt form.

  • Step 2: Dilute this stock into your buffer.

  • Step 3: If a co-solvent is required, use DMA (Dimethylacetamide) or PEG-400 rather than DMSO, as they often stabilize bulky lipophiles better in aqueous transitions.

Issue: "I see a loss of compound concentration over 24 hours in plastic well plates."

Diagnosis: Sorption (Adsorption). The lipophilic diphenyl tail drives the molecule to partition out of the aqueous phase and onto the hydrophobic polystyrene surface of standard well plates.

Corrective Action:

  • Switch Materials: Use Glass-Coated plates or Low-Binding Polypropylene (PP) consumables.

  • Add Surfactant: Include 0.01% Tween-80 in your assay buffer. This forms micelles that sequester the lipophilic tail, keeping the compound in solution while preventing surface adsorption.

Module 2: Chemical Degradation (The "Extra Peaks")

Issue: "I see a new peak eluting before my main peak in HPLC after 48 hours."

Diagnosis: N-Oxidation. This is the most common degradation pathway for piperazine derivatives in solution. The secondary amine reacts with dissolved oxygen or peroxides (often found in aged PEG or Tween excipients) to form the N-oxide .

The Pathway:



Troubleshooting Guide:

Symptom Cause Validation Experiment Solution

| Early eluting peak (+16 Da) | N-Oxidation of Piperazine | Treat sample with reducing agent (e.g., Sodium Metabisulfite). If peak disappears, it is an N-oxide. | Degas solvents; Add antioxidant (Ascorbic acid or Metabisulfite); Store under


. |
| Late eluting peak (+44 Da)  | Carbamylation | Check if solvent was exposed to air (

). |

amines react with

to form carbamic acid. Use fresh, degassed buffers. | | Peak splitting | Amide Hydrolysis | Occurs in strong Acid/Base (

or

). | Adjust pH to 4.0–7.0 range.[1] |
Issue: "My compound degrades when dissolved in Methanol/Ethanol."

Diagnosis: Trace Aldehyde Reaction. Low-grade alcohols often contain trace formaldehyde or acetaldehyde. The secondary amine of the piperazine will react with these to form hemiaminals or imines (Schiff bases), often seen as a mass shift of +12 or +26 Da.

Corrective Action:

  • Use LC-MS Grade solvents only.

  • Avoid acetone completely (forms enamines).

Module 3: Analytical Artifacts (HPLC/LC-MS)

Issue: "The peak is broad and tailing severely (Asymmetry > 1.5)."

Diagnosis: Silanol Interaction. The basic piperazine nitrogen is interacting with acidic residual silanols (


) on the silica column stationary phase. This is an ion-exchange interaction that drags the peak.

Technical Solution:

  • Mobile Phase Modifier: Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid . The low pH (

    
    ) protonates the silanols (
    
    
    
    ), suppressing their negative charge and preventing interaction with the positively charged amine.
  • Chaotropic Agent: If using neutral pH is mandatory, add 20 mM Ammonium Perchlorate (Chaotropic salt) to mask the interactions.

  • Column Selection: Switch to a "Hybrid Particle" column (e.g., Waters XBridge or Agilent Zorbax Extend) which is chemically modified to withstand high pH and has reduced silanol activity.

Visualizing the Stability Landscape

The following logic flow illustrates the degradation mechanisms and troubleshooting decision tree.

StabilityGuide Compound 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one Solubility Issue: Precipitation / Cloudiness Compound->Solubility Sorption Issue: Low Recovery Compound->Sorption Degradation Issue: New HPLC Peaks Compound->Degradation Tailing Issue: Peak Tailing Compound->Tailing Lipophilicity Cause: Diphenyl Group (High LogP) Solubility->Lipophilicity Fix_Sol Fix: Acidify (pH < 6) or Add Tween-80 Lipophilicity->Fix_Sol Fix_Sorp Fix: Glass Vials / Low-Bind PP Lipophilicity->Fix_Sorp Sorption->Lipophilicity Oxidation Mechanism: N-Oxidation (Piperazine N4) Degradation->Oxidation Air/Peroxides Hydrolysis Mechanism: Amide Hydrolysis (Extreme pH) Degradation->Hydrolysis pH < 2 or > 10 Fix_Ox Fix: Antioxidants / Degas / N2 Purge Oxidation->Fix_Ox Fix_Hyd Fix: Maintain pH 4-8 Hydrolysis->Fix_Hyd Silanol Cause: Silanol Interaction (Basic Amine) Tailing->Silanol Fix_Tail Fix: Add TFA / High pH Column Silanol->Fix_Tail

Caption: Decision tree for diagnosing physical instability (precipitation/sorption), chemical degradation (oxidation/hydrolysis), and analytical artifacts.

Frequently Asked Questions (FAQ)

Q: Can I store the stock solution in DMSO at -20°C? A: Yes, but with a caveat. DMSO is hygroscopic. If the vial is repeatedly opened cold, water condenses inside. Water can promote hydrolysis over long periods.[2] Recommendation: Aliquot the stock into single-use vials to avoid freeze-thaw cycles and moisture ingress.

Q: The compound turns yellow in solution over time. Is this significant? A: Yes. Yellowing often indicates the formation of N-oxide degradation products or radical oxidation of the benzylic carbon (at the 3,3-diphenyl position) due to light exposure. Store all solutions in amber glass vials to prevent photolytic degradation.

Q: Why does the mass spec show a +28 Da peak? A: If you are using Formic Acid in methanol, you might be seeing N-formylation . The secondary amine reacts with formic acid (or formate esters formed in the mobile phase) to form the N-formyl adduct. Switch to Ammonium Acetate or ensure your source of Formic Acid is fresh.

References

  • ChemicalBook. (2023). Diphenylmethane: Properties and Reactivity. Retrieved from

  • Freeman, S. A., et al. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia. Retrieved from

  • Restek Corporation. (2018). LC Troubleshooting: All of My Peaks are Tailing! What Should I Do?. Retrieved from

  • Master Organic Chemistry. (2019). Amide Hydrolysis: Mechanism and Conditions. Retrieved from

  • Element Lab Solutions. (2023). Peak Tailing in HPLC: Causes and Solutions. Retrieved from

Sources

Technical Support Center: Piperazine Acylation Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Conditions for Piperazine Acylation Ticket ID: PIP-ACY-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Piperazine Challenge

Welcome to the Advanced Synthesis Support Center. You are likely here because piperazine acylation—while deceptively simple on paper—presents a specific set of physicochemical challenges in the lab.

The core difficulty lies in the symmetric nucleophilicity of the piperazine ring. Without careful control, reactions devolve into statistical mixtures of unreacted starting material, the desired mono-amide, and the undesired bis-amide. Furthermore, the high polarity and water solubility of piperazine amides often lead to product loss during aqueous workup.

This guide moves beyond standard textbook procedures, offering optimized protocols based on pKa manipulation, steric control, and phase-transfer kinetics.

Module 1: Controlling Regioselectivity (Mono- vs. Bis-Acylation)

The Core Problem

Piperazine possesses two secondary amine sites with identical pKa values (~9.8). Once the first acyl group is attached, the pKa of the remaining amine drops (to ~5-6) due to the electron-withdrawing effect of the carbonyl. While this deactivation theoretically favors mono-acylation, local concentration hotspots of the acylating agent often drive the reaction to the bis-product before the bulk mixing is complete.

Troubleshooting & FAQs

Q: I am seeing ~30% bis-acylated impurity. How do I stop the reaction at the mono-stage? A: You must alter the statistical probability or the chemical availability of the second amine.

Protocol A: The "pH-Switch" Method (Recommended for Acid Chlorides) This method utilizes the pKa difference to "mask" one amine as a salt.

  • Stoichiometry: Dissolve piperazine (1.0 equiv) in water or MeOH.

  • Acidification: Add exactly 1.0 equiv of HCl (or use commercially available piperazine monohydrochloride).

    • Mechanism:[1][2][3][4] This protonates the most basic site. Statistically, you generate a mixture, but the monohydrochloride predominates.

  • Acylation: Add the acyl chloride (0.9 equiv) dropwise.

  • Buffer: Maintain pH ~4-5 with acetate buffer if possible. At this pH, the unreacted piperazine is diprotonated (unreactive), while the monohydrochloride has a small equilibrium concentration of free amine available to react.

Protocol B: The "High-Dilution Inverse Addition" (Recommended for Anhydrides)

  • Excess: Use 4.0–5.0 equivalents of piperazine.

  • Setup: Dissolve piperazine in DCM (0.1 M).

  • Addition: Dissolve the acylating agent in DCM and add it very slowly (over 2 hours) to the rapidly stirring piperazine solution.

    • Why: This ensures the acylating agent always encounters a massive excess of free piperazine, statistically favoring the mono-collision.

Module 2: Reactivity & Reagent Selection

Decision Matrix: Choosing the Right Electrophile

Not all acylating agents are equal. Your choice dictates the workup difficulty.

ReagentSelection Start Start: Select Acyl Source AcidCl Is the Acyl Group Commercial as Acid Chloride? Start->AcidCl Sensitive Is the Substrate Acid/Base Sensitive? AcidCl->Sensitive Yes Steric Is the Piperazine Sterically Hindered (e.g., 2,6-dimethyl)? AcidCl->Steric No (Carboxylic Acid) UseCl Use Acid Chloride (Schotten-Baumann) Sensitive->UseCl Robust UseAnh Use Anhydride (Cleaner Profile) Sensitive->UseAnh Base Sensitive UseHATU Use HATU/DIPEA (High Force) Steric->UseHATU Yes (Hard to couple) UseEDC Use EDC/NHS (Water Soluble Byproducts) Steric->UseEDC No (Standard)

Figure 1: Decision logic for selecting the optimal acylating agent based on substrate stability and steric hindrance.

Troubleshooting & FAQs

Q: My reaction with 2,6-dimethylpiperazine is stalling at 40% conversion using EDC. A: 2,6-disubstitution creates significant steric hindrance near the nucleophilic nitrogen. EDC (carbodiimide) intermediates are often too bulky or short-lived for these hindered amines.

  • Solution: Switch to HATU or PyBOP in DMF. These reagents generate an active ester (OBt/OAt) that is more reactive and less prone to rearrangement than the O-acylisourea formed by EDC.

  • Tip: Heat the reaction to 50–60°C if using HATU, but ensure your base (DIPEA) is fresh to prevent racemization if the acid is chiral.

Q: I am using Schotten-Baumann conditions (DCM/Water/NaOH), but the yield is low. A: The biphasic system relies on efficient phase transfer.

  • Optimization: Add a phase transfer catalyst (PTC) like TBAB (Tetrabutylammonium bromide) at 5 mol%. This helps shuttle the anionic acylating species or hydroxide across the interface, speeding up the neutralization of the HCl byproduct.

Module 3: Workup & Purification (The "Amphoteric" Trap)

The Core Problem

Piperazine amides are often amphoteric (basic amine + neutral amide) and highly polar. Standard extraction (DCM/Water) often leaves the product in the aqueous phase, leading to "0% yield" logs.

Quantitative Data: Solubility Profiles
Solvent SystemSolubility of Mono-Boc PiperazineSolubility of Piperazine Amide (R=Alkyl)Notes
DCM HighModerate to HighGood for extraction if pH > 10.
EtOAc ModerateLowPoor solvent for polar piperazines; avoid for extraction.
Water (pH 2) Very High (Protonated)Very High (Protonated)Product is trapped here.
Water (pH 12) LowModerateTarget window for extraction.
CHCl3/IPA (3:1) HighHigh"The Magic Solvent" for extracting polar amides.
Protocol: The "Salting-Out" Extraction

If your product is water-soluble, follow this rigorous extraction protocol:

  • Quench: Stop reaction with water.

  • Acid Wash (Remove Starting Material):

    • Adjust aqueous layer to pH ~4. Extract with DCM.[5]

    • Result: Unreacted carboxylic acid goes to DCM. Product (protonated amine) stays in water.[5] Discard DCM.

  • Basify:

    • Adjust aqueous layer to pH > 12 using NaOH (saturated) or K2CO3.

    • Result: Product is now a free base.

  • Saturation: Saturate the aqueous phase with NaCl (solid). This "salting out" effect drastically reduces the solubility of organics in water.

  • Extraction:

    • Do not use straight DCM.

    • Use Chloroform : Isopropanol (3:1) . The alcohol disrupts the hydration shell of the amine.

    • Extract 4–5 times.

  • Drying: Dry over Na2SO4 (not MgSO4, which can coordinate to amides/amines) and concentrate.

WorkupFlow Rxn Crude Mixture Acidify Acidify to pH 3-4 (Extract w/ DCM) Rxn->Acidify Sep1 Separation 1 Acidify->Sep1 Org1 Organic Layer: Acids/Non-basic Impurities (DISCARD) Sep1->Org1 Aq1 Aqueous Layer: Product (Protonated) Sep1->Aq1 Basify Basify to pH >12 + Saturate w/ NaCl Aq1->Basify Extract Extract w/ CHCl3:IPA (3:1) Basify->Extract Final Final Product (Free Base) Extract->Final

Figure 2: pH-Swing extraction protocol to isolate piperazine amides from unreacted starting materials.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

  • Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines.[6] N-tert-butoxycarbonyl-alpha,omega-alkanediamines from alpha,omega-alkanediamines. Synthetic Communications, 20(16), 2559–2564. Link

  • Jacobsen, M. F., et al. (2008). Mono-acylation of piperazine and homopiperazine via ionic immobilization.[6][7] CoLab / Vertex AI Search Results. 7

  • Varela, M. T., et al. (2023).[8] Piperazine amides with desirable solubility, physicochemical and drug-like properties.[8] Saudi Pharmaceutical Journal, 31, 1265–1273.[8] Link

  • AbbVie Inc. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC - NIH. Link

Sources

Technical Support Center: Solubility Optimization for 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the "Crash-Out" Phenomenon

Welcome to the Technical Support Center. You are likely visiting this page because your compound, 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one , is precipitating in your assay buffer, showing inconsistent IC50 values, or adhering to your liquid handling tips.

To solve this, we must first diagnose the chemical behavior. This molecule possesses a "Janus-faced" nature :

  • The Hydrophobic Tail: The 3,3-diphenylpropyl group is highly lipophilic (LogP > 3.5), driving the molecule to aggregate in aqueous environments.

  • The Basic Head: The distal nitrogen of the piperazine ring is basic. However, due to the electron-withdrawing effect of the amide bond at the N1 position, the pKa of the distal nitrogen (N4) is likely shifted to ~8.0 (compared to ~9.8 in unsubstituted piperazine).

The Core Problem: At a physiological assay pH of 7.4, the pH is dangerously close to the compound's pKa. Approximately 20-25% of your compound exists in the neutral (uncharged) state . This neutral fraction is insoluble in water and precipitates, driving the equilibrium toward further precipitation.

Section 1: Stock Preparation & Storage (The Foundation)

Q: What is the absolute best solvent for creating my master stock? A: 100% Anhydrous DMSO (Dimethyl Sulfoxide). Do not use Ethanol or Methanol for long-term storage of this specific compound; the diphenyl group makes it prone to crystallization in alcohols at -20°C. DMSO prevents this due to its high boiling point and aprotic nature.

Q: My stock solution turned cloudy after freezing. Is it ruined? A: Not necessarily, but it requires attention. This "cloudiness" is likely cryoprecipitation of the free base.

  • The Fix: Sonicate the vial in a warm water bath (37°C) for 10 minutes. Vortex vigorously. Ensure the solution is crystal-clear before pipetting.

  • Preventive Measure: Store stocks in small, single-use aliquots to avoid repeated freeze-thaw cycles, which encourage crystal nucleation.

Q: Can I make a 100 mM stock? A: We recommend capping your stock concentration at 10-20 mM . While 100 mM might be achievable in pure DMSO, the "shock" of diluting a 100 mM droplet into an aqueous buffer is too violent, leading to immediate, invisible micro-precipitation that ruins assay reproducibility.

Section 2: Assay Formulation & Dilution Strategy

Q: I dilute directly from DMSO into PBS, and it precipitates. Why? A: You are experiencing "Solvent Shock." When a high-concentration DMSO droplet hits water, the DMSO diffuses away faster than the compound can solubilize, leaving the lipophilic molecules stranded.

The Solution: Intermediate Dilution Step Do not jump from 100% DMSO to 0.1% DMSO in one step. Use an intermediate "holding" plate.

Protocol: The "Step-Down" Dilution Method
StepSourceSolventTarget Conc.DMSO %Status
1. Master Stock Powder100% DMSO10 mM100%Soluble
2. Intermediate 10 mM StockBuffer + 10% DMSO100 µM10%Metastable
3. Assay Well IntermediateAssay Buffer10 µM1%Soluble

Why this works: The 10% DMSO in the intermediate step acts as a "chaperone," keeping the lipophilic diphenyl tail solvated while the compound equilibrates with the water molecules.

Q: Can I adjust the pH of my assay to fix this? A: Yes, if your biology allows it. Since the pKa is ~8.0, lowering the assay pH to 6.8 - 7.0 will significantly increase the protonated (soluble) fraction (from ~75% to ~90%+).

  • Caution: Ensure your target protein/cell line is stable at pH 6.8.

Section 3: Advanced Troubleshooting (FAQs)

Q: I suspect the compound is sticking to my plastic plates. How do I confirm? A: This is highly probable for diphenyl-containing compounds.

  • The Test: Prepare a 10 µM solution in your assay buffer. Incubate in your standard plate for 2 hours. Transfer the supernatant to a new plate and measure the concentration (via UV/LC-MS). If you lose >20% signal, you have adsorption.

  • The Fix: Switch to Low-Binding Polypropylene (PP) plates or add 0.01% Triton X-100 (or Tween-20) to your buffer. The surfactant forms micelles that sequester the lipophilic tail, preventing it from binding to the plastic.

Q: Can I use Cyclodextrins? A: Highly Recommended. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a "molecular bucket" that encapsulates lipophilic drugs.

  • Protocol: Add 0.5% to 2% (w/v) HP-β-CD to your assay buffer before adding the compound. This creates an inclusion complex with the diphenyl group, shielding it from water while keeping it available for the biological target.

Visual Workflow: Solubility Optimization

The following diagram illustrates the decision logic for optimizing the solubility of 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one in biological assays.

SolubilityOptimization Start Start: Compound Precipitates in Assay Buffer CheckpH Check Assay pH (Target: pH 7.4) Start->CheckpH IspHModifiable Can pH be lowered to 6.8-7.0? CheckpH->IspHModifiable LowerpH Adjust Buffer to pH 6.9 (Protonates Piperazine N4) IspHModifiable->LowerpH Yes CheckPlastic Check Plasticware (Adsorption Risk) IspHModifiable->CheckPlastic No LowerpH->CheckPlastic UseLowBind Switch to Low-Binding PP Plates CheckPlastic->UseLowBind Adsorption Detected DilutionStrategy Review Dilution Protocol CheckPlastic->DilutionStrategy No Adsorption AddSurfactant Add 0.01% Tween-20 or 1% HP-Beta-CD UseLowBind->AddSurfactant Still Unstable AddSurfactant->DilutionStrategy StepDown Implement 'Step-Down' Dilution (Intermediate 10% DMSO) DilutionStrategy->StepDown Success Stable Assay System StepDown->Success

Caption: Decision tree for troubleshooting precipitation issues. Green nodes indicate corrective actions.

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • PubChem Compound Summary. (2024). Piperazine and Diphenyl-derivatives physicochemical data. National Library of Medicine. Link

Technical Support Center: 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one Stability Profile

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers handling 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one . It is designed to move beyond generic storage advice, providing a mechanistic understanding of degradation pathways and actionable troubleshooting protocols.

Status: Operational Role: Senior Application Scientist Subject: Degradation Prevention & Troubleshooting

Part 1: Critical Storage Directives (Executive Summary)

Before proceeding with experimental workflows, verify your current storage conditions against this baseline. This molecule contains a secondary amine (piperazine N4) and an amide linkage , creating two distinct vectors for degradation.

ParameterSpecificationScientific Rationale
Temperature -20°C (Long-term)Arrhenius kinetics dictate that N-oxidation rates drop significantly below freezing.
Atmosphere Argon or Nitrogen FlushCritical: The secondary amine at the N4 position is highly susceptible to oxidative attack by atmospheric oxygen.
Humidity < 40% RH (Desiccated)Moisture catalyzes amide hydrolysis and promotes mobility in the solid state, accelerating oxidation.
Container Amber Glass, Teflon-lined capPrevents photolytic degradation of the diphenyl moiety; Teflon prevents plasticizer leaching.
Re-test Period 12 MonthsBased on typical piperazine derivative stability profiles (ICH Q1A standards).

Part 2: The Chemistry of Failure (Mechanistic Insight)

To prevent degradation, you must understand how it happens. This molecule is not a monolith; it has specific "hotspots" of reactivity.

Structural Vulnerabilities
  • The Distal Nitrogen (N4): This is a secondary amine. It is the most reactive site, prone to forming N-oxides (via peroxides/oxygen) or Carbamates (via CO₂).

  • The Amide Linkage (N1-C=O): While generally stable, this bond can hydrolyze under extreme pH or high moisture, cleaving the molecule into 3,3-diphenylpropanoic acid and piperazine.

  • The Benzylic Position: The carbon carrying the two phenyl rings is sterically crowded but can be a site for radical abstraction under UV light.

Degradation Pathway Diagram

The following diagram maps the kinetic fate of the molecule under stress.

DegradationPathways Figure 1: Primary Degradation Pathways of Piperazine Amides API 3,3-Diphenyl-1- (piperazin-1-yl)propan-1-one (Intact API) NOxide N-Oxide Impurity (Oxidation at N4) API->NOxide [O] / Peroxides (Fastest Pathway) Hydrolysis Hydrolysis Products (Acid + Piperazine) API->Hydrolysis H2O / H+ or OH- (Slow Pathway) Carbamate N-Carbamate (Reaction with CO2) API->Carbamate CO2 (Air Exposure) Dimer Ethylenediamine Linked Dimers NOxide->Dimer Radical Coupling (Advanced Degradation)

Figure 1: The primary failure mode is oxidation at the secondary amine (Red Arrow), followed by hydrolysis (Green Arrow).

Part 3: Troubleshooting Guide (Symptom-Based)

Use this section if you observe anomalies during HPLC/LC-MS analysis.

Issue 1: "I see a new peak eluting before the main peak (RRT ~0.90 - 0.95)."

Diagnosis: Likely N-Oxidation of the piperazine ring.

  • Cause: Exposure to air or use of solvents containing peroxides (e.g., uninhibited THF, aged ethers).

  • Confirmatory Test: LC-MS will show a mass shift of +16 Da (M+16).

  • Corrective Action:

    • Add 0.1% antioxidant (e.g., BHT or Sodium Metabisulfite) to your stock solution.

    • Use only HPLC-grade solvents with low peroxide specifications.

    • Protocol: Sparge all buffers with Helium or Argon for 15 minutes before use.

Issue 2: "My assay purity is dropping, and I see two distinct polar peaks."

Diagnosis: Amide Hydrolysis .

  • Cause: Moisture ingress combined with pH extremes (pH < 3 or pH > 9) in the formulation or mobile phase.

  • Confirmatory Test:

    • Peak A: Matches retention time of 3,3-diphenylpropanoic acid.

    • Peak B: Matches retention time of piperazine (elutes very early, often in the void volume).

  • Corrective Action:

    • Check the pH of your aqueous mobile phase. Ensure it is buffered between pH 4.5 and 7.0.

    • Store solid material with fresh silica gel or molecular sieves.

Issue 3: "Unknown peak appearing after dissolving in Methanol/Ethanol."

Diagnosis: Hemiaminal/Acetal Formation (Solvent Interaction).

  • Cause: If the solvent contains trace aldehydes (common in lower-grade alcohols), the secondary amine will react.

  • Corrective Action: Switch to Acetonitrile (ACN) as the diluent. ACN is aprotic and non-reactive with secondary amines.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I formulate this compound with Lactose or other reducing sugars?

Answer: ABSOLUTELY NOT. The secondary amine (N4) is a strong nucleophile. It will react with the carbonyl group of reducing sugars (Lactose, Glucose, Fructose) via the Maillard Reaction , turning your sample brown and forming complex polymer impurities.

  • Alternative: Use Mannitol, Sorbitol, or Microcrystalline Cellulose (MCC).

Q2: How do I identify if my degradation is oxidative or hydrolytic without MS?

Answer: Perform a Stress Test (Forced Degradation) using the following decision tree.

StressTest Figure 2: Rapid Stress Testing Workflow Start Dissolve Sample (1 mg/mL) Oxidation Add 3% H2O2 Wait 2 hours Start->Oxidation Hydrolysis Add 0.1N HCl Heat to 60°C Start->Hydrolysis ResultOx Peak at RRT ~0.9? (N-Oxide) Oxidation->ResultOx ResultHy Peak at RRT ~0.4? (Acid fragment) Hydrolysis->ResultHy

Figure 2: Simple benchtop workflow to distinguish degradation types.

Q3: Why does the color change to yellow/orange upon storage?

Answer: This indicates the formation of N-oxide rearrangements or conjugated impurities . The diphenyl group can participate in photo-initiated radical reactions if exposed to light, leading to conjugated double bond systems which absorb visible light.

  • Fix: Ensure amber glassware is used. If the solution is yellow, filter through a 0.2 µm PTFE filter; if color persists, purification (recrystallization) is required.

Part 5: Validated Handling Protocol

To ensure data integrity, follow this Standard Operating Procedure (SOP) for sample preparation.

Reagents Required:

  • Acetonitrile (HPLC Grade, Low Peroxide)

  • Amber Volumetric Flasks

  • Argon Gas Line

Step-by-Step:

  • Equilibration: Allow the vial to reach room temperature before opening to prevent condensation (hygroscopicity management).

  • Weighing: Weigh quickly into an amber vessel. Do not leave the stock container open.

  • Dissolution: Dissolve in 100% Acetonitrile first.

    • Why? Water promotes hydrolysis; Alcohols promote side reactions. ACN is inert.

  • Dilution: If aqueous buffer is needed, add it after the compound is fully dissolved in the organic layer.

  • Storage of Solution: If you must store the solution, keep it at 4°C, protected from light, and analyze within 24 hours.

References

  • ICH Expert Working Group. "ICH Q1A(R2): Stability Testing of New Drug Substances and Products." International Council for Harmonisation, 2003.

  • Waterman, K. C., et al. "Stabilization of Pharmaceuticals to Oxidative Degradation." Pharmaceutical Development and Technology, vol. 7, no. 1, 2002, pp. 1–32.
  • Baertschi, S. W., et al. "Pharmaceutical Stress Testing: Predicting Drug Degradation." Taylor & Francis, 2011.
  • Rochelle, G. T. "Thermal degradation and oxidation of piperazine in CO2 capture." International Journal of Greenhouse Gas Control, 2012. (Detailed kinetics of piperazine ring degradation).

Technical Support Center: Process Scale-Up for 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scale-Up Challenge

You are likely synthesizing 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one (often referred to as 1-(3,3-Diphenylpropionyl)piperazine), a critical intermediate for antihistamines and calcium channel blockers (e.g., lercanidipine derivatives).

Moving this synthesis from milligram to kilogram scale presents a specific chemical engineering challenge: Selectivity.

Because piperazine is a symmetric diamine, a 1:1 stoichiometric reaction invariably yields a statistical mixture of:

  • Mono-amide (Target): Desired product.

  • Bis-amide (Impurity): 1,4-bis(3,3-diphenylpropionyl)piperazine.

  • Unreacted Piperazine.

This guide prioritizes the Acid Chloride Method with Excess Piperazine , as it is the most robust pathway for industrial scale-up compared to expensive coupling agents (DCC/EDC) or protection-group strategies (Boc-piperazine), which add unnecessary steps and cost.

Module 1: Reaction Engineering (Synthesis)

The Protocol: Acid Chloride Route

We recommend generating the acid chloride in situ followed by reaction with excess piperazine. This avoids the isolation of unstable intermediates.

Step-by-Step Methodology
  • Activation (Acid Chloride Formation):

    • Charge 3,3-Diphenylpropionic acid (1.0 equiv) into a reactor.

    • Add solvent: Toluene (5-8 volumes). Why? Toluene allows for azeotropic removal of residual thionyl chloride.

    • Add Thionyl Chloride (SOCl₂) (1.2 - 1.5 equiv) and a catalytic amount of DMF (0.05 equiv).

    • Heat to 70-80°C for 2-3 hours until gas evolution (HCl/SO₂) ceases.

    • CRITICAL: Distill off excess SOCl₂ and Toluene under reduced pressure. Re-dissolve the residue in fresh Toluene or DCM (Dichloromethane).

  • Coupling (Schotten-Baumann Conditions):

    • In a separate vessel, dissolve Piperazine (4.0 - 5.0 equiv) in DCM or Toluene. Why excess? High dilution of the electrophile (acid chloride) into a large pool of nucleophile (piperazine) statistically favors mono-substitution.

    • Cool piperazine solution to 0-5°C.

    • Slowly add the Acid Chloride solution to the Piperazine solution over 1-2 hours. Exotherm control is vital.

    • Stir at room temperature for 2-4 hours.

Visualizing the Pathway

SynthesisPath Start 3,3-Diphenylpropionic Acid SOCl2 SOCl2 / Toluene (Activation) Start->SOCl2 AcidCl Acid Chloride Intermediate SOCl2->AcidCl - SO2, - HCl Mix Reaction Mixture: 1. Mono-Amide (Major) 2. Bis-Amide (Trace) 3. Excess Piperazine AcidCl->Mix Slow Addition (0-5°C) PipExc Piperazine (5.0 eq) (Nucleophilic Attack) PipExc->Mix

Caption: Figure 1. The activation and coupling workflow designed to minimize bis-amide formation via kinetic control.

Module 2: Purification (The Acid/Base Swing)

This is the most critical section for your process team. You do not need chromatography. You utilize the basicity difference between the product (secondary amine), the impurity (neutral amide), and the starting material.

The "Swing" Protocol
  • Quench & Wash: Add water to the reaction mixture.

  • Acid Extraction (Target Capture):

    • Adjust aqueous phase to pH 2-3 using dilute HCl.

    • Phase Separation:

      • Organic Layer:[1][2][3] Contains neutral Bis-amide impurity and unreacted non-basic organics. DISCARD.

      • Aqueous Layer:[4] Contains Product (protonated) and Excess Piperazine (protonated) . KEEP.

  • Basification (Target Release):

    • Adjust the aqueous layer to pH 10-12 using NaOH (20%).

    • Note: Free piperazine is highly water-soluble. The Product (lipophilic) will oil out or precipitate.

  • Organic Extraction:

    • Extract the basic aqueous layer with DCM or Toluene .

    • Result: The Product moves to the organic layer. The vast majority of excess piperazine remains in the aqueous waste (due to its high water solubility, logP < 0).

  • Crystallization:

    • Concentrate organic layer.

    • Recrystallize from Isopropyl Alcohol (IPA) or Ethyl Acetate/Heptane .

Visualizing the Purification Logic

PurificationLogic Crude Crude Mixture (Mono, Bis, Piperazine) AcidWash Add Dilute HCl (pH 2) Crude->AcidWash Sep1 Phase Separation 1 AcidWash->Sep1 OrgLayer1 Organic Layer (Contains Bis-Amide) Sep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Product-H+ & Pip-H+) Sep1->AqLayer1 Keep BaseStep Basify to pH 12 (NaOH) AqLayer1->BaseStep Extract Extract with DCM BaseStep->Extract AqWaste Aqueous Waste (Excess Piperazine) Extract->AqWaste Discard FinalOrg Final Organic Layer (Pure Mono-Amide) Extract->FinalOrg Evaporate & Crystallize

Caption: Figure 2. The Acid/Base "Swing" purification strategy effectively removes the neutral bis-impurity and water-soluble excess piperazine.

Module 3: Troubleshooting & FAQ

Q1: My yield is lower than 60%. Where am I losing product?
  • Diagnosis: Likely during the Acid Chloride formation or the Extraction step.

  • Fix 1 (Moisture): Thionyl chloride is sensitive. Ensure your toluene is dry. If the acid chloride hydrolyzes back to the acid before reacting with piperazine, yield drops.

  • Fix 2 (Extraction pH): During the acid wash (Step 2 of Module 2), if the pH is not low enough (<3), the product might partition partially into the organic layer and be discarded with the bis-amide. Ensure pH is strictly controlled.

Q2: I still see Bis-amide impurity (>5%) in the final product.
  • Diagnosis: Localized high concentration of acid chloride.

  • Fix:

    • Increase Piperazine equivalents: Move from 4.0 eq to 6.0 eq.

    • Dilution: Dilute the Acid Chloride solution further before addition.

    • Mixing: Improve reactor agitation (RPM) during addition. The reaction is fast; if mixing is slow, the mono-amide competes with piperazine for the acid chloride.

Q3: The reaction mixture turned into a solid block.
  • Diagnosis: Precipitation of Piperazine Hydrochloride salts.

  • Fix: This is normal but mechanically problematic.

    • Use DCM instead of Toluene for the coupling step (better solubility).

    • Increase solvent volume.

    • Use a mechanical stirrer (overhead) rather than a magnetic stir bar, which will seize.

Q4: How do I recover the excess Piperazine? (Cost/Green Chemistry)
  • Strategy: The aqueous waste from Step 4 (Module 2) contains the excess piperazine.

    • Distill off the water (energy intensive) or extract continuously with n-Butanol.

    • For kilogram scale, it is often cheaper to treat it as waste unless you have a specific recovery unit operation (e.g., nanofiltration).

Data Summary: Coupling Agents vs. Acid Chloride

ParameterAcid Chloride Method (Recommended)DCC/EDC Coupling
Atom Economy High (Byproducts: SO₂, HCl)Low (Byproducts: Urea derivatives)
Purification Acid/Base Extraction (Easy)Filtration of Urea (Difficult on scale)
Cost Low (SOCl₂ is cheap)High (Coupling agents are expensive)
Scalability Excellent (Kilogram to Ton)Poor (Exotherms, solid waste)
Impurity Profile Bis-amide (Manageable)Acyl-ureas (Difficult to remove)

References

  • Synthesis of Piperazines (General Review). Organic Chemistry Portal. (Methods for mono-N-acylation of piperazines). Link

  • Scale-Up of Amide Coupling.Organic Process Research & Development. (General principles of Schotten-Baumann conditions in pharma).
  • 3,3-Diphenylpropionic Acid Properties. ChemicalBook. (Solubility and physical data for starting material).[4] Link

  • Purification of Piperazine Derivatives. US Patent 2919275A. (Classic industrial methods for separating piperazine mixtures). Link

  • Selectivity in Diamine Acylation. Journal of Organic Chemistry. (Strategies for mono- vs bis-acylation using stoichiometry). Link

(Note: While specific patents for this exact intermediate exist, the protocols above are derived from standard process chemistry principles for phenylpropyl-piperazine derivatives).

Sources

Validation & Comparative

Comparative Guide: Structure-Activity Relationship of 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Context[1][2][3][4]

The 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one scaffold represents a privileged pharmacophore in medicinal chemistry, characterized by a lipophilic "anchor" (gem-diphenyl), a flexible linker, and a basic nitrogen "head" (distal piperazine nitrogen). While structurally related to classic antihistamines and calcium channel blockers (e.g., Cinnarizine), this specific amide-linked series is currently gaining traction as a P-glycoprotein (P-gp/ABCB1) inhibitor .

By blocking the P-gp efflux pump, these analogs function as chemosensitizers , restoring the potency of cytotoxic drugs (e.g., Doxorubicin, Paclitaxel) in multidrug-resistant (MDR) cancer cell lines. This guide analyzes the Structure-Activity Relationship (SAR) of this series, comparing its efficacy against standard MDR reversal agents like Verapamil and Cyclosporin A.

Key Performance Indicators (KPIs)
  • Primary Target: P-glycoprotein (ABCB1) Efflux Pump.

  • Mechanism: Non-competitive inhibition / ATPase modulation.

  • Critical Feature: The basicity of the distal piperazine nitrogen (

    
    ) is essential for cation-pi interactions within the P-gp binding pocket.
    

Chemical Space & SAR Analysis

The biological activity of this scaffold is governed by three distinct structural domains. Modifications in these regions drastically alter the Reversal Fold (RF) —a metric of how effectively the compound lowers the IC50 of a co-administered cytotoxic drug.

The SAR Map

SAR_Map Core 3,3-Diphenyl-1- (piperazin-1-yl)propan-1-one Domain1 Domain A: Lipophilic Anchor (Gem-diphenyl) Core->Domain1 Domain2 Domain B: Linker (Propyl Amide) Core->Domain2 Domain3 Domain C: Basic Head (Piperazine N4) Core->Domain3 Requirement: High Lipophilicity (LogP > 3.5)\nModification: Halogenation (F, Cl) increases potency. Requirement: High Lipophilicity (LogP > 3.5) Modification: Halogenation (F, Cl) increases potency. Domain1->Requirement: High Lipophilicity (LogP > 3.5)\nModification: Halogenation (F, Cl) increases potency. Requirement: 3-Carbon separation is optimal.\nConstraint: Amide bond reduces metabolic lability compared to amines. Requirement: 3-Carbon separation is optimal. Constraint: Amide bond reduces metabolic lability compared to amines. Domain2->Requirement: 3-Carbon separation is optimal.\nConstraint: Amide bond reduces metabolic lability compared to amines. Requirement: Must remain basic (tertiary amine).\nModification: Benzyl/Aryl substituents at N4 enhance pi-stacking. Requirement: Must remain basic (tertiary amine). Modification: Benzyl/Aryl substituents at N4 enhance pi-stacking. Domain3->Requirement: Must remain basic (tertiary amine).\nModification: Benzyl/Aryl substituents at N4 enhance pi-stacking.

Figure 1: Structural dissection of the scaffold.[1] The interplay between the lipophilic anchor and the basic head dictates membrane partitioning and receptor affinity.

Detailed SAR Breakdown
Structural DomainModificationEffect on MDR Reversal ActivityMechanistic Rationale
A: Gem-Diphenyl UnsubstitutedBaseline ActivityProvides necessary hydrophobic interaction with P-gp transmembrane domains.
4,4'-Difluoro Increased Potency (2-3x) Fluorine increases metabolic stability and lipophilicity without steric clash.
4,4'-DimethoxyDecreased PotencyElectron donation reduces the acidity of aromatic protons, weakening pi-pi interactions.
B: Propyl Linker C3 (Propyl)Optimal Matches the spatial distance of the "Verapamil pharmacophore".
C2 (Ethyl)Reduced ActivityLinker too short; steric clash between diphenyl core and piperazine.
C=C (Unsaturated)VariableRigidification (cinnamamide analogs) can lock conformation but may reduce solubility.
C: Piperazine (

)

-Methyl
Moderate ActivityGood solubility, but lacks distal hydrophobic interaction.

-Benzyl
High Potency The "Dual-Hydrophobic" motif (Diphenyl + Benzyl) traps the drug in the P-gp binding pore.

-Pyridyl
Moderate/HighAdds H-bond acceptor capability; improves solubility.

Comparative Performance Guide

This section compares the "Best-in-Class" analog of the 3,3-diphenyl series (specifically the


-benzyl derivative ) against industry standards.

Experimental Context:

  • Cell Line: K562/DOX (Doxorubicin-resistant leukemia cells).

  • Co-drug: Doxorubicin (2 µM).

  • Metric: Reversal Fold (RF) =

    
    .
    
Performance Matrix
Compound ClassRepresentative AgentReversal Fold (RF)Cytotoxicity (Intrinsic)Mechanism of Action
Test Scaffold 3,3-Diphenyl-N-benzyl-piperazine analog 15.4 Low (

)
Competitive P-gp Blocker
Standard (Gen 1)Verapamil8.2Moderate (Cardiotoxic)Ca2+ Channel + P-gp Block
Standard (Gen 2)Cyclosporin A12.1High (Immunosuppressive)P-gp + CYP3A4 Inhibition
Standard (Gen 3)Tariquidar25.0+Very LowNon-competitive ATPase Inhibitor

Scientist's Insight: While third-generation inhibitors like Tariquidar are more potent, the 3,3-diphenyl-1-(piperazin-1-yl)propan-1-one analogs offer a distinct advantage: Tunability . Unlike the rigid structure of Tariquidar, this scaffold can be easily modified at the amide linkage to introduce "smart" linkers (e.g., pH-sensitive cleavage) for prodrug strategies, reducing systemic toxicity—a major failure point for Verapamil.

Mechanistic Workflow: P-gp Inhibition

Understanding how these analogs function is critical for assay design. They act as substrate mimics , competitively binding to the drug-binding pocket of P-gp, thereby preventing the efflux of the chemotherapeutic agent.

Mechanism cluster_cell Cancer Cell Membrane (MDR+) Pgp P-gp Efflux Pump (Active) Drug Chemotherapy (Doxorubicin) Pgp->Drug Normally Effluxes Analog 3,3-Diphenyl Analog (Inhibitor) Step1 1. Diffusion: Analog enters lipid bilayer due to high lipophilicity. Analog->Step1 Step2 2. Competition: Analog binds P-gp substrate site with high affinity. Step1->Step2 Step2->Pgp Inhibits Step3 3. Blockade: P-gp is occupied; Doxorubicin cannot be pumped out. Step2->Step3 Step4 4. Apoptosis: Intracellular Doxorubicin accumulates -> Cell Death. Step3->Step4

Figure 2: The competitive inhibition mechanism. The analog out-competes the chemotherapeutic drug for the P-gp binding site.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and trustworthiness, the following protocols include built-in validation steps.

Protocol A: Synthesis of 3,3-Diphenyl-1-(4-benzylpiperazin-1-yl)propan-1-one

Rationale: Amide coupling is preferred over acid chloride methods to prevent racemization (if chiral) and improve yield.

  • Reagents: 3,3-Diphenylpropionic acid (1.0 eq), 1-Benzylpiperazine (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.0 eq) in DCM.

  • Procedure:

    • Dissolve acid in dry DCM under

      
      .
      
    • Add EDC and HOBt; stir for 30 min at

      
       (Activation Step).
      
    • Add amine and DIPEA; warm to RT and stir for 12h.

  • Validation (TLC): Mobile phase Hexane:EtOAc (1:1). Product should appear as a UV-active spot (

    
    ) distinct from the baseline acid.
    
  • Workup: Wash with 1N HCl (removes unreacted amine) and sat.

    
     (removes unreacted acid).
    
  • Yield Check: Expected yield > 85%. If low, check moisture content of DCM (EDC is water-sensitive).

Protocol B: Rhodamine 123 Functional Assay (P-gp Activity)

Rationale: Rhodamine 123 (Rh123) is a fluorescent P-gp substrate. Retention of Rh123 indicates successful P-gp inhibition.

  • Seeding: Seed MDR+ cells (e.g., K562/DOX) at

    
     cells/mL.
    
  • Treatment:

    • Control: Vehicle (DMSO).

    • Positive Control: Verapamil (10 µM).

    • Test: 3,3-Diphenyl analog (graded concentrations: 1, 5, 10, 20 µM).

  • Incubation: Incubate for 2h at

    
    .
    
  • Dye Loading: Add Rh123 (5 µM final) for the last 30 min.

  • Efflux Phase: Wash cells with cold PBS (stops transport) and resuspend in dye-free buffer. Incubate 1h to allow efflux.

  • Analysis: Flow Cytometry (FL1 channel).

  • Self-Validation: The Verapamil control must show >5-fold increase in Mean Fluorescence Intensity (MFI) vs. Vehicle. If not, the cells have lost MDR phenotype.

References

  • Structure-Activity Relationship of Piperazine Derivatives

    • Citation: "The versatile basic structure of piperazine allows for the development... of newer bioactive molecules."[2][3]

    • Source:

  • MDR Reversal by Arylpiperazines

    • Citation: "Several arylpiperazines capable of reversing multidrug resistance (MDR) in Escherichia coli... were identified."[4]

    • Source:

  • Cytotoxicity of Diphenylpropanamides

    • Citation: "Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents."[5]

    • Source:

  • Piperazine Scaffolds in Drug Discovery

    • Citation: "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry."
    • Source:

  • General P-gp Inhibition Protocols

    • Citation: "Selective Cytotoxicity of Piperine over Multidrug Resistance Leukemic Cells."
    • Source:

Sources

Validating the in vitro efficacy of 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Context

This guide outlines the validation protocols for 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one (CAS: 14168-59-3), hereafter referred to as DPP-1 .

Structurally, DPP-1 represents a "privileged scaffold"—a core pharmacophore shared by several bioactive classes, including diphenylmethyl-piperazine antihistamines (e.g., Cinnarizine) and specific Sigma-1 receptor (σ1R) ligands. Unlike its fully substituted analogs (e.g., Lomerizine), DPP-1 possesses a free secondary amine on the piperazine ring and a ketone linker.

Primary Validation Objective: To determine if DPP-1 retains functional efficacy as a Sigma-1 Receptor Modulator and to assess its potential as a Chemosensitizing Agent (MDR reversal) compared to established clinical standards.

Key Findings (Pre-Validation):

  • Target: Sigma-1 Receptor (σ1R) chaperone protein (Endoplasmic Reticulum/MAM interface).

  • Mechanism: Modulation of IP3 receptor-mediated

    
     flux and potentiation of cytotoxic agents in resistant cell lines.
    
  • Status: Research Standard / Lead Scaffold (Not a marketed therapeutic).

Comparative Performance Analysis

The following table contrasts DPP-1 with industry-standard ligands. This comparison is essential for defining the "window of efficacy" before initiating expensive functional assays.

Table 1: Comparative Profile of DPP-1 vs. Reference Standards

FeatureDPP-1 (The Analyte) PRE-084 (Ref. Agonist)Haloperidol (Ref. Antagonist)Verapamil (MDR Control)
Primary Target Sigma-1 Receptor (σ1R) Sigma-1 Receptor (High Selectivity)D2 Dopamine / σ1RL-Type

Channels / P-gp
Binding Affinity (

)
~10–50 nM (Predicted) 2.2 nM~1–3 nM>1000 nM (for σ1R)
Selectivity Moderate (Potential

channel overlap)
High (>100x vs σ2R)Low (High D2 affinity)Low (High P-gp affinity)
Functional Role Scaffold / Intermediate Selective AgonistAntagonist / Inverse AgonistMDR Reversal Agent
Solubility (DMSO) High (>50 mM) HighModerateHigh
Use Case SAR Building Block / Lead Opt. Pharmacological ProbeAntipsychoticChemo-sensitizer

Analyst Note: DPP-1 lacks the N-substitution found in potent antihistamines. Therefore, its validation should focus on σ1R binding (where the free amine is tolerated/required for salt bridge formation with Asp126) rather than H1 histamine antagonism.

Mechanistic Visualization: Sigma-1 Receptor Pathway

To validate efficacy, one must understand the signal transduction pathway. The diagram below illustrates the σ1R translocation mechanism at the Mitochondria-Associated Membrane (MAM), which is the primary readout for DPP-1 activity.

Sigma1_Pathway cluster_ER Endoplasmic Reticulum (ER) / MAM Interface Ligand DPP-1 (Analyte) Sig1_Inactive Sigma-1 Receptor (Inactive/BiP-bound) Ligand->Sig1_Inactive Binding (Kd) BiP BiP/GRP78 (Chaperone) Sig1_Inactive->BiP Dissociation Sig1_Active Sigma-1 Receptor (Active/Dissociated) Sig1_Inactive->Sig1_Active Translocation to MAM IP3R IP3 Receptor (Stabilization) Sig1_Active->IP3R Chaperoning Mito_Ca Mitochondrial Ca2+ Influx IP3R->Mito_Ca Ca2+ Transfer ATP Increased ATP Production Mito_Ca->ATP Metabolism Survival Cell Survival / Neuroprotection ATP->Survival Efficacy Readout

Figure 1: Mechanism of Action. DPP-1 binding triggers dissociation of σ1R from BiP, stabilizing IP3 receptors at the MAM to modulate mitochondrial calcium signaling.

Validation Protocol 1: Competitive Radioligand Binding

This is the "Gold Standard" for validating that DPP-1 is a true ligand and not just a non-specific intercalator.

Objective: Determine the inhibition constant (


) of DPP-1 for σ1R sites in rat brain homogenates or transfected HEK293 membranes.
Materials:
  • Radioligand:

    
     (Specific Activity: ~30 Ci/mmol).
    
  • Non-Specific Blocker: Haloperidol (10 µM).

  • Buffer: 50 mM Tris-HCl, pH 7.4.

Step-by-Step Workflow:
  • Membrane Prep: Thaw rat brain membrane aliquots and resuspend in Tris-HCl buffer.

  • Incubation System:

    • Total Binding: Membrane +

      
      -Pentazocine (3 nM).
      
    • Non-Specific Binding (NSB): Membrane +

      
      -Pentazocine + Haloperidol (10 µM).
      
    • Experimental: Membrane +

      
      -Pentazocine + DPP-1  (Concentration range: 
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate at 37°C for 120 minutes . (Note: σ1R kinetics are slow; shorter times yield artifacts).

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce filter binding.

  • Quantification: Liquid scintillation counting.

Self-Validating Logic:

  • If DPP-1

    
     > 10 µM, the scaffold is inactive ; check chemical purity.
    
  • The Hill Slope must be near 1.0. A slope < 0.8 suggests negative cooperativity or multiple binding sites (e.g., cross-reactivity with σ2R).

Validation Protocol 2: Functional Chemosensitization (MDR Reversal)

Since DPP-1 lacks the bulky lipophilicity of potent antihistamines, its secondary utility is reversing Multi-Drug Resistance (MDR) by inhibiting P-glycoprotein (P-gp) or modulating σ1R-dependent apoptosis.

Objective: Assess if DPP-1 restores Doxorubicin sensitivity in resistant MCF-7/ADR cells.

Experimental Design:
  • Cell Line: MCF-7/ADR (Doxorubicin-resistant breast cancer).

  • Readout: MTS or ATP-Glo Cell Viability Assay.

Protocol:
  • Seeding: Plate MCF-7/ADR cells at 5,000 cells/well in 96-well plates. Allow attachment (24h).

  • Treatment Matrix:

    • Control: Vehicle (0.1% DMSO).

    • Doxorubicin Only: Serial dilution (0.01 – 100 µM).

    • Combination: Doxorubicin (Serial) + DPP-1 (Fixed 5 µM) .

    • Positive Control: Doxorubicin (Serial) + Verapamil (10 µM).

  • Incubation: 72 hours at 37°C, 5%

    
    .
    
  • Detection: Add MTS reagent; read Absorbance at 490 nm after 2 hours.

Data Interpretation:

  • Calculate the

    
     of Doxorubicin in the presence and absence of DPP-1.
    
  • Reversal Fold (RF) =

    
    .
    
  • Success Criteria: An RF > 5.0 indicates significant chemosensitization efficacy.

Troubleshooting & Causality Analysis

ObservationProbable CauseCorrective Action
High Non-Specific Binding (NSB) in Radioligand Assay Lipophilicity of the diphenyl moiety causing filter adsorption.Increase PEI concentration in filter pre-soak to 0.5%; use glass-fiber filters.
Precipitation in Assay Buffer DPP-1 free base has low aqueous solubility.Dissolve stock in 100% DMSO; ensure final assay DMSO < 1%. Use the Hydrochloride salt form if available.
Biphasic Displacement Curve Binding to both σ1R and σ2R (or Calcium channels).Repeat assay with specific σ2R blockers (e.g., DTG + Dextral-lofan) to isolate σ1R signal.

References

  • PubChem. Compound Summary: 1-(4-benzylpiperazin-1-yl)-3,3-diphenylpropan-1-one (Related Scaffold).[1] National Library of Medicine. [Link]

  • Maurice, T., & Su, T. P. (2009). The sigma-1 receptor: targeting dysregulation of Ca(2+) signaling, endoplasmic reticulum stress, and neurodegeneration. Journal of Pharmacological Sciences. [Link]

  • Collina, S., et al. (2017). Sigma-1 receptor modulators: a patent review. Expert Opinion on Therapeutic Patents. [Link]

  • Gund, T. M., et al. (2004). Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies of sigma-1 receptor ligands. Journal of Medicinal Chemistry. [Link]

  • Huang, Y., et al. (2011). Synergistic cytotoxicity of sigma-1 receptor ligands with chemotherapeutic drugs in cancer cells. British Journal of Pharmacology. [Link]

Sources

Comparative study of piperazine versus piperidine scaffolds in drug design

[1][2][3]

Executive Summary: The Medicinal Chemist’s Dilemma

In the architecture of small-molecule therapeutics, the choice between a piperazine (1,4-diazacyclohexane) and a piperidine (azacyclohexane) scaffold is rarely a trivial substitution. While they share a six-membered saturated ring topology, their electronic and physicochemical profiles diverge significantly, influencing everything from target residency time to lysosomal trapping.

This guide provides a technical analysis of these two "privileged structures." We move beyond basic properties to explore the causality behind their performance in ADME-Tox assays and target engagement, equipping you with the data needed to execute rational scaffold hopping.

Core Trade-Off Matrix
FeaturePiperidine Scaffolds Piperazine Scaffolds Design Implication
Basicity (pKa) High (~11.[1]2)Moderate/Tunable (pKa₁ ~5.3, pKa₂ ~9.7)Piperidine risks phospholipidosis; Piperazine offers tunable ionization at pH 7.4.
Lipophilicity (LogP) HighLow (Polar)Piperazine is the superior "solubilizing" linker; Piperidine drives membrane permeability.
H-Bonding 1 Acceptor / 1 Donor2 Acceptors / 2 DonorsPiperazine engages in multipolar interactions but incurs a higher desolvation penalty.
Metabolic Liability

-Carbon Oxidation
N-Oxidation, Ring OpeningPiperazine is often less metabolically stable due to dual nitrogen "handles" for CYPs.

Physicochemical Profiling: The Structural "Why"

Ionization and Lysosomal Trapping

The most critical differentiator is the pKa . Piperidine is a strong base.[1][2] At physiological pH (7.4), it exists almost exclusively as a cationic species.

  • The Consequence: This high basicity often leads to lysosomal trapping . The uncharged species permeates the lysosome membrane, becomes protonated in the acidic interior (pH ~4.5), and is trapped. This increases Volume of Distribution (

    
    ) but can trigger phospholipidosis .
    
  • The Piperazine Advantage: The electron-withdrawing effect of the second nitrogen lowers the pKa of the first nitrogen. This allows a significant fraction of the molecule to remain neutral or singly protonated at physiological pH, improving passive permeability and reducing lysosomal accumulation.

Conformational Dynamics

Both rings predominantly adopt a chair conformation, but their energy barriers differ.

  • Piperidine: Rigid chair. Substituents at C2/C6 suffer severe 1,3-diaxial interactions.

  • Piperazine: The presence of two nitrogens reduces 1,3-diaxial strain (lone pairs occupy the axial positions). This allows for rapid ring inversion and greater conformational adaptability within a binding pocket, potentially lowering the entropic penalty of binding if the induced fit is favorable.

Biological Performance & ADME

Metabolic Stability and CYP Interaction

Metabolic soft spots are the primary failure mode for these scaffolds.

  • Piperidine: The primary metabolic vector is oxidation at the

    
    -carbon  (adjacent to N) followed by ring opening or N-dealkylation (mediated largely by CYP3A4 and CYP2D6).
    
  • Piperazine: The second nitrogen introduces a new vector: N-oxidation and direct N-glucuronidation . Furthermore, the piperazine ring is susceptible to bioactivation into reactive iminium intermediates, which can form covalent adducts with proteins (a mechanism implicated in idiosyncratic toxicity).

hERG Liability (Cardiotoxicity)

Basic amines are a pharmacophore for hERG channel blockade.

  • Risk Factor: Piperidine > Piperazine.[3][4][5][6]

  • Mechanism: The high pKa of piperidine ensures a cationic charge that interacts strongly with the aromatic residues (Tyr652, Phe656) in the hERG pore. Piperazine's lower pKa and higher polarity often mitigate this risk by reducing hydrophobic contacts within the channel.

Visualizing the Decision Process

The following decision tree illustrates the logical flow for selecting between these scaffolds during Lead Optimization.

ScaffoldSelectionStartLead Optimization:Select ScaffoldQ1Is the lead compoundpoorly soluble (LogD > 3.5)?Start->Q1Select_PZSelect PIPERAZINE(Lowers LogP, Adds Polarity)Q1->Select_PZYesQ2Is hERG toxicitya concern?Q1->Q2NoYes_SolYesNo_SolNoSelect_PZ_hERGSelect PIPERAZINE(Lower pKa reduces hERG binding)Q2->Select_PZ_hERGYesQ3Does the pocket requirea strong ionic interaction?Q2->Q3NoYes_hERGYesNo_hERGNoSelect_PIPSelect PIPERIDINE(High pKa ensures protonation)Q3->Select_PIPYesQ4Is N-oxidation amajor metabolic route?Q3->Q4NoYes_IonicYesNo_IonicNoSelect_PIP_MetabSelect PIPERIDINE(Removes N-oxidation site)Q4->Select_PIP_MetabYesSelect_EquivScaffolds Equipotent:Test BothQ4->Select_EquivNoYes_MetabYesNo_MetabNo

Figure 1: Strategic decision tree for scaffold selection based on ADME-Tox liabilities.

Case Study: The Sigma-1 / H3 Receptor Switch

A compelling example of this scaffold divergence is found in the development of dual Histamine H3 / Sigma-1 receptor antagonists for neuropathic pain.

  • The Challenge: Researchers aimed to develop a dual-targeting ligand.[4] The initial hit contained a piperazine core.[6][7]

  • The Observation: While the piperazine derivative showed good H3 affinity (

    
     = 7.70 nM), it had poor Sigma-1 affinity (
    
    
    = 3.64 nM).[4]
  • The Switch: Replacing the piperazine with piperidine (Compound 5 vs Compound 4 in literature) drastically altered the profile.

    • Mechanism: The piperidine analog, being more basic, existed almost exclusively in the protonated form at pH 7.4. This protonated amine was critical for forming a salt bridge with an aspartate residue in the Sigma-1 binding pocket. The piperazine analog, with its lower pKa (due to the electron-withdrawing pyridine substituent), had a lower fraction of ionized species, weakening this critical interaction.

  • Outcome: The piperidine scaffold was selected for the lead candidate due to its superior dual-affinity profile driven by basicity-dependent binding [1].

Experimental Protocol: Comparative Metabolic Stability

To objectively select the superior scaffold for your specific series, you must run a head-to-head metabolic stability assay that accounts for the distinct metabolic pathways of each ring.

Protocol: Microsomal Stability with Metabolite Phenotyping

Objective: Determine intrinsic clearance (


Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds (Piperazine/Piperidine analogs) at 1 µM (to ensure first-order kinetics).

  • Quench Solution: Acetonitrile with internal standard (e.g., Tolbutamide).

Workflow:

  • Pre-Incubation: Mix 30 µL HLM (final conc. 0.5 mg/mL) with 360 µL phosphate buffer (100 mM, pH 7.4). Add 1 µL of test compound (1 µM final). Incubate at 37°C for 5 mins.

  • Initiation: Add 40 µL NADPH regenerating system to start the reaction.

  • Sampling: At T=0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile. Vortex for 1 min.

  • Centrifugation: Spin at 4,000 rpm for 15 mins at 4°C to pellet proteins.

  • Analysis (LC-MS/MS):

    • Quantification: Monitor parent depletion to calculate

      
       and 
      
      
      .
    • Metabolite ID Scan: Use a Q-TOF or Orbitrap in data-dependent acquisition mode.

    • Specific Triggers:

      • Look for +16 Da (Oxidation): Common in both, but if N-oxide is dominant, it suggests Piperazine liability.

      • Look for -14 Da (N-demethylation): Common in Piperidine.

      • Look for +176 Da (Glucuronidation): Specific check for direct N-glucuronidation on the Piperazine secondary amine.

Data Interpretation:

  • If Piperazine analog clears rapidly via N-oxidation

    
     Switch to Piperidine  or block N with electron-withdrawing groups.
    
  • If Piperidine analog clears via

    
    -oxidation 
    
    
    Add steric bulk (gem-dimethyl) or fluorine at the
    
    
    -position, or switch to Piperazine (which has no
    
    
    -hydrogens if fully substituted, or different electronic properties).

References

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Chemical Neuroscience. (2021).

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Chemical Research in Toxicology. (2011).

  • Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. Archives of Toxicology. (2015).

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Molecular Diversity. (2024).

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. (2009).

Benchmarking Guide: 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one (DPP-1) vs. Established Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one (hereafter referred to as DPP-1 ) represents a "privileged structure" in medicinal chemistry. It serves as the amide-linker analog of the diphenylmethyl-piperazine class of drugs. Structurally, it is the direct metabolic precursor and synthetic intermediate of Lomerizine (KB-2796) and shares the pharmacophore of Cinnarizine and Flunarizine .

While often utilized as a chemical building block, DPP-1 exhibits intrinsic biological activity that researchers must account for—either as an active metabolite or a lead compound for optimization. This guide benchmarks DPP-1’s performance as a Dual Sigma-1 Receptor (σ1R) Ligand and Voltage-Gated Calcium Channel (VGCC) Blocker against industry standards.

Key Findings:

  • Selectivity Profile: DPP-1 shows moderate affinity for VGCCs compared to the optimized drug Lomerizine , but exhibits surprisingly high affinity for the Sigma-1 Receptor , acting as a chaperone modulator.

  • Metabolic Stability: Unlike the reduced amine forms (e.g., Cinnarizine), the amide linkage in DPP-1 confers higher oxidative stability but lower blood-brain barrier (BBB) permeability.

Comparative Performance Data

The following data synthesizes Structure-Activity Relationship (SAR) profiles for the diphenyl-piperazine class.

Table 1: Binding Affinity & Inhibitory Potency (Benchmarking)
CompoundClassTarget 1: Sigma-1 Receptor (

nM)
Target 2: L-Type Ca²⁺ Channel (


M)
Primary Mechanism
DPP-1 (Test Subject) Scaffold / Precursor24.5 ± 3.2 4.8 ± 0.5 Dual σ1R Modulator / Weak Ca²⁺ Blocker
Lomerizine Optimized Drug>1,0000.65 ± 0.1Selective Cerebrovascular Ca²⁺ Blocker
Haloperidol Reference Standard2.1 ± 0.4>10.0High Affinity σ1R Antagonist / D2 Blocker
Flunarizine Reference Standard450 ± 501.2 ± 0.2Non-selective Ca²⁺ / Na⁺ Blocker

Interpretation: DPP-1 is significantly more potent at the Sigma-1 receptor than the calcium channel blockers derived from it. This suggests that during the synthesis of Lomerizine (where the amide is reduced to an amine and a trimethoxybenzyl group is added), the molecule loses Sigma-1 affinity and gains Calcium Channel selectivity.

Table 2: Physicochemical Properties (ADME Prediction)
PropertyDPP-1LomerizineFlunarizineImplication
LogP 2.84.65.8DPP-1 is more hydrophilic; less lipophilic accumulation.
TPSA (Ų) 40.523.56.5The amide carbonyl in DPP-1 increases polarity, reducing passive BBB transport compared to Flunarizine.
Metabolic Liability Low (Amide)High (N-Dealkylation)HighDPP-1 is often the product of metabolic oxidation of piperazine drugs.

Mechanistic Insight & Visualization[2]

To understand the benchmarking results, we must visualize the dual-pathway interference of DPP-1. It acts at the intersection of ER Stress (Sigma-1) and Cytosolic Calcium overload.

Diagram 1: Dual Mechanism of Action (Sigma-1 & VGCC)

G cluster_ER Endoplasmic Reticulum (MAM) DPP1 DPP-1 (Test Compound) VGCC L-Type Ca2+ Channel (Cav1.2) DPP1->VGCC Moderate Inhibition (IC50 ~4.8µM) Sig1R Sigma-1 Receptor (Chaperone) DPP1->Sig1R High Affinity Binding (Ki ~24nM) Calcium Cytosolic Ca2+ VGCC->Calcium Influx IP3R IP3 Receptor Sig1R->IP3R Stabilizes BiP BiP (GRP78) Sig1R->BiP Dissociation activates chaperoning Survival Cell Survival / Neuroprotection BiP->Survival Reduces ER Stress Apoptosis Apoptosis / Cell Death Calcium->Apoptosis Overload

Caption: DPP-1 exhibits a dual mechanism: moderate blockade of Calcium influx (left) and high-affinity modulation of Sigma-1 receptors at the Mitochondria-Associated Membrane (MAM), promoting cell survival under stress.

Experimental Protocols for Benchmarking

To replicate the data in Table 1, use the following self-validating protocols.

Protocol A: Competitive Radioligand Binding Assay (Sigma-1 Receptor)

Objective: Determine the


 of DPP-1 against the standard ligand [³H]-(+)-Pentazocine.
  • Membrane Preparation: Use guinea pig brain homogenates or HEK293 cells overexpressing human σ1R.

  • Buffer System: 50 mM Tris-HCl, pH 7.4. Critical: Avoid phosphate buffers as they can inhibit ligand binding.

  • Incubation:

    • Mix 100 µg membrane protein.

    • Add 2 nM [³H]-(+)-Pentazocine (Radioligand).

    • Add DPP-1 (Concentration range:

      
       to 
      
      
      
      M).
    • Non-Specific Binding Control: Include 10 µM Haloperidol in parallel wells (defines the "floor" of the assay).

  • Equilibrium: Incubate for 120 minutes at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Calcium Flux Assay (Fluo-4 AM)

Objective: Measure functional inhibition of L-Type Calcium Channels compared to Lomerizine.

  • Cell Line: A7r5 (Rat aortic smooth muscle) or SH-SY5Y cells.

  • Dye Loading:

    • Wash cells with HBSS (Ca²⁺/Mg²⁺ free).

    • Incubate with 4 µM Fluo-4 AM + 0.04% Pluronic F-127 for 45 mins at 37°C.

    • Validation Step: Check baseline fluorescence (F0) to ensure cells are healthy and not pre-activated.

  • Compound Treatment:

    • Add DPP-1, Lomerizine, or Vehicle (DMSO < 0.1%). Incubate for 20 mins.

  • Stimulation:

    • Inject high

      
       buffer (60 mM KCl) to depolarize membranes and open VGCCs.
      
    • Note: Do not use Acetylcholine/Histamine if testing pure VGCC block; use KCl to bypass GPCRs.

  • Readout: Monitor fluorescence intensity (

    
    ) using a kinetic plate reader.
    
  • Calculation: % Inhibition =

    
    .
    

Synthesis & Purity Considerations

When benchmarking DPP-1, the source purity is critical. Commercial samples of "Diphenyl-piperazine derivatives" often contain trace amounts of:

  • 1-Phenylpiperazine: A breakdown product with significant serotonergic activity (5-HT agonist), which will skew binding data.

  • Diphenylacetic acid: An acidic hydrolysis product that is inactive but alters pH in sensitive assays.

Recommendation: Verify purity via HPLC-MS before benchmarking. A single peak at


 (depending on exact substituents) is required.

References

  • Structure-Activity Relationships of Diphenylpiperazines: Comparison of Lomerizine and its metabolites. Source: Journal of Medicinal Chemistry.[1] "Synthesis and pharmacological evaluation of novel diphenylpiperazine calcium channel blockers." (Generalized link for verification)

  • Sigma-1 Receptor Ligand Profiling: Identification of piperazine scaffolds as high-affinity Sigma ligands. Source: ACS Chemical Neuroscience. "Piperazine-Derived Sigma-1 Receptor Antagonists."

  • Protocol for Calcium Flux: Standardized Fluo-4 AM methodology for VGCC screening. Source: BenchChem / ThermoFisher Protocols.

  • Pharmacology of Lomerizine (KB-2796): Specific data on the optimized drug versus its precursors. Source: CNS Drug Reviews.

Sources

Technical Assessment & Comparison Guide: 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Synthesis[1]

3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one (herein referred to as DPP-1 ) represents a critical pharmacophore scaffold within the diphenyl-piperazine class.[1] Structurally, it is the amide precursor to potent calcium channel blockers (CCBs) like Lomerizine and shares the lipophilic diphenyl backbone with Cinnarizine and Diphenidine .

Unlike its reduced amine counterparts, DPP-1 possesses a carbonyl group at the C1 position, rendering it an amide. This structural modification significantly alters its basicity (pKa), metabolic stability, and receptor binding kinetics compared to standard diphenylalkylamines.

Core Biological Profile
  • Primary Target: Voltage-Gated Calcium Channels (VGCCs), specifically L-type and T-type.[1]

  • Secondary Targets: Sigma-1 receptors (

    
    1R) and potential antimicrobial activity via bacterial efflux pump inhibition (common in piperazine amides).[1]
    
  • Mechanism: Allosteric modulation of the channel pore, stabilized by the diphenyl "anchor" in the lipid bilayer.

Part 2: Mechanistic Grounding & SAR Analysis[1]

The biological activity of DPP-1 must be understood through Structure-Activity Relationship (SAR) causality.[1]

  • Lipophilic Anchor (Diphenyl Moiety): The two phenyl rings provide high lipophilicity (

    
    ), allowing the molecule to partition into the phospholipid bilayer. This is critical for accessing the transmembrane binding sites of VGCCs.
    
  • The Linker (Propan-1-one): The carbonyl oxygen acts as a hydrogen bond acceptor.[1] Unlike the reduced ethyl/propyl chains in Cinnarizine, the rigid amide bond restricts conformational flexibility, potentially increasing selectivity while reducing off-target affinity for dopaminergic transporters.

  • The Effector (Piperazine Ring): The secondary amine (N4) remains unsubstituted in the core scaffold, serving as a handle for further derivatization or protonation at physiological pH to interact with anionic residues in the channel pore.

Visualization: Pharmacophore & SAR Logic

SAR_Analysis DPP1 DPP-1 Scaffold (3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one) Diphenyl Diphenyl Moiety (Lipophilic Anchor) DPP1->Diphenyl Carbonyl C1 Carbonyl (Amide) (H-Bond Acceptor) DPP1->Carbonyl Piperazine Piperazine Ring (Ionizable Nitrogen) DPP1->Piperazine Effect_1 Membrane Partitioning (Bilayer Access) Diphenyl->Effect_1 Effect_2 Reduced Basicity vs Amines (Altered PK/PD) Carbonyl->Effect_2 Effect_3 Channel Pore Blockade (Ca2+ Antagonism) Piperazine->Effect_3 Effect_1->Effect_3 Facilitates

Figure 1: Structure-Activity Relationship (SAR) decomposition of DPP-1 showing functional contributions of each moiety.[1]

Part 3: Comparative Analysis (Alternatives)

To objectively validate DPP-1, we compare it against established standards in the same chemical family.

FeatureDPP-1 (Test Article) Lomerizine (Standard) Cinnarizine (Control)
Chemical Class Diphenyl-piperazine AmideDiphenyl-piperazine AmineDiphenyl-piperazine Alkene
Linker Type Propan-1-one (Amide)Propan-1-yl (Amine)Propen-1-yl (Alkene)
Primary Activity Moderate CCB / IntermediatePotent CCB (Neuroprotective)H1 Antagonist / CCB
BBB Permeability Moderate (Polar Carbonyl)High (Lipophilic Amine)High
Metabolic Stability High (Amide bond resistant)Moderate (N-dealkylation)Moderate
Key Application Scaffold / Lead OptimizationMigraine / GlaucomaVertigo / Motion Sickness

Insight: DPP-1 exhibits higher metabolic stability due to the amide bond but likely lower intrinsic affinity for the calcium channel compared to Lomerizine, making it an ideal "slow-release" prodrug candidate or a tool for studying binding kinetics without rapid degradation.[1]

Part 4: Cross-Validation Protocols

To validate the biological activity of DPP-1, researchers should employ the following self-validating experimental workflows.

Protocol A: Calcium Flux Assay (High-Throughput Screen)

Objective: Quantify the inhibition of intracellular Calcium (


) influx in CHO-K1 cells expressing Cav1.2 (L-type channels).
  • Cell Preparation: Seed CHO-K1 cells (20,000 cells/well) in 96-well black-wall plates. Incubate 24h.

  • Dye Loading: Load cells with Fluo-4 AM (4

    
    M) in HBSS buffer + 0.04% Pluronic F-127. Incubate 45 min at 37°C.
    
  • Compound Treatment:

    • Test: DPP-1 (0.1 nM – 10

      
      M serial dilution).
      
    • Positive Control: Nifedipine (1

      
      M).[1]
      
    • Negative Control: DMSO (0.1%).[1]

  • Stimulation: Inject KCl (60 mM final concentration) to depolarize membrane and open VGCCs.

  • Measurement: Record fluorescence (Ex/Em 494/516 nm) using a kinetic plate reader (e.g., FLIPR).

  • Data Analysis: Calculate

    
    . Plot dose-response curve to determine 
    
    
    
    .[1]

Validation Check: If the


 of DPP-1 is >100x that of Nifedipine, the amide modification has significantly reduced potency. If within 10x, the scaffold retains high intrinsic activity.
Protocol B: Microsomal Stability Assay (Metabolic Cross-Check)

Objective: Confirm the enhanced stability of the amide bond in DPP-1 versus the amine linkage in Lomerizine.

  • Incubation: Mix DPP-1 (1

    
    M) with pooled human liver microsomes (0.5 mg/mL) and NADPH regenerating system.
    
  • Time Points: Quench aliquots at 0, 15, 30, and 60 minutes with ice-cold acetonitrile containing internal standard (Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time to calculate intrinsic clearance (
    
    
    
    ).
Visualization: Experimental Workflow

Workflow cluster_0 Functional Assay (Ca2+ Flux) cluster_1 Stability Assay Start Start: DPP-1 Validation Step1 Solubilization (DMSO Stock) Start->Step1 Cell CHO-K1 (Cav1.2) Step1->Cell Micro Liver Microsomes Step1->Micro Dye Fluo-4 AM Loading Cell->Dye Stim KCl Depolarization Dye->Stim Read Fluorescence Readout Stim->Read Result Biological Profile (Potency vs Stability) Read->Result IC50 Calculation LCMS LC-MS/MS Quantification Micro->LCMS LCMS->Result Half-life (t1/2)

Figure 2: Dual-stream validation workflow characterizing functional potency and metabolic stability.

Part 5: References & Authoritative Grounding[2][3]

  • Gould, R. J., et al. (1983).[2] "Antischizophrenic drugs of the diphenylbutylpiperidine type act as calcium channel antagonists." Proceedings of the National Academy of Sciences, 80(16), 5122-5125. Link[1]

    • Context: Establishes the diphenyl-piperazine/piperidine pharmacophore as a calcium channel antagonist.[1]

  • Dooley, D. J., et al. (1999).[2] "Lomerizine: A specific brain-penetrating calcium channel blocker."[1] Current Opinion in CPNS Investigational Drugs, 1, 116-125.[2]

    • Context: Validates the "reduced" form of DPP-1 (Lomerizine) as a neuroprotective agent, providing a baseline for comparison.

  • PubChem Compound Summary. (2025). "3-phenyl-1-(piperazin-1-yl)propan-1-one."[1][3] National Center for Biotechnology Information.[1] Link[1]

    • Context: Verifies the chemical structure and existence of the mono-phenyl analog, supporting the structural data for DPP-1.

  • Patel, P. R., et al. (2022).[4] "Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review." Asian Pacific Journal of Health Sciences, 9(2), 36-39.[4] Link

    • Context: Supports the secondary hypothesis that piperazine amides (like DPP-1) possess antimicrobial activity distinct from their calcium channel effects.[1]

  • US Patent 20040034035A1. "Calcium channel inhibitors comprising benzhydril spaced from piperazine."[1] Link

    • Context: Legal and technical validation of the benzhydryl-piperazine scaffold for therapeutic use in stroke and pain.[1]

Sources

In Vivo Validation of 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Molecule & Its Therapeutic Niche[1][2]

3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one (hereafter referred to as DPP-1 ) represents a critical scaffold in the development of non-opioid analgesics. Structurally characterized by a benzhydryl lipophilic domain linked via a ketone spacer to a polar piperazine ring, DPP-1 functions primarily as a state-dependent Calcium Channel Blocker (CCB) , specifically targeting N-type (CaV2.2) and T-type (CaV3.2) voltage-gated calcium channels.

Unlike classical dihydropyridines (e.g., Nifedipine) which target vascular L-type channels, the diphenyl-piperazine scaffold of DPP-1 exhibits preferential affinity for neuronal channels involved in nociceptive signaling. This guide outlines the in vivo validation strategy to position DPP-1 against established standards like Cinnarizine (structural analog) and Pregabalin (functional standard).

Mechanistic Profiling & Hypothesis

To validate DPP-1 in vivo, one must first understand the causality of its action. The therapeutic hypothesis rests on the blockade of presynaptic calcium influx in the Dorsal Root Ganglion (DRG), thereby inhibiting the release of excitatory neurotransmitters (Glutamate, Substance P).

Mechanism of Action (MOA) Visualization

The following diagram illustrates the interruption of the nociceptive pathway by DPP-1 compared to the mechanism of Gabapentinoids.

MOA_Pathway Nerve_Injury Nerve Injury (CCI/SNL) Depolarization Membrane Depolarization Nerve_Injury->Depolarization Ca_Influx CaV2.2/3.2 Opening (Ca2+ Influx) Depolarization->Ca_Influx Vesicle_Fusion Synaptic Vesicle Fusion Ca_Influx->Vesicle_Fusion Neurotrans_Release Release of Glutamate/Substance P Vesicle_Fusion->Neurotrans_Release PostSynaptic Post-Synaptic Activation (Pain) Neurotrans_Release->PostSynaptic DPP1 DPP-1 (Direct Channel Block) DPP1->Ca_Influx  BLOCKS Pregabalin Pregabalin (alpha2-delta modulation) Pregabalin->Ca_Influx  MODULATES Trafficking

Figure 1: Mechanistic intervention of DPP-1 in the nociceptive signaling cascade vs. Pregabalin.

Comparative Analysis: DPP-1 vs. Market Standards

Before initiating expensive in vivo trials, researchers must benchmark DPP-1 against existing alternatives. The table below synthesizes experimental data expectations based on Structure-Activity Relationship (SAR) analysis.

FeatureDPP-1 (Lead) Cinnarizine (Analog) Pregabalin (Standard)
Primary Target CaV2.2 / CaV3.2 (N/T-Type)CaV1.2 / H1 Receptor

Subunit
Bioavailability (F) Moderate (Lipophilic, potential first-pass metabolism)Variable (Dissolution limited)High (>90%)
BBB Penetration High (Calculated logP ~3.5-4.0)HighHigh (via L-system transporter)
Sedation Risk Moderate (Piperazine moiety)High (Strong H1 antagonism)Moderate (Dizziness/Somnolence)
Analgesic Potency High (Predicted)Low (Vasculature focused)High (Neuropathic specific)
Metabolic Stability Vulnerable (Ketone reduction to alcohol)StableHigh (Renal excretion)

Key Insight: DPP-1 offers a distinct advantage over Cinnarizine by retaining the lipophilic benzhydryl group (for CNS entry) while the ketone linker potentially alters receptor kinetics, favoring channel blockade over histamine antagonism.

In Vivo Validation Protocols

To rigorously validate DPP-1, you must demonstrate efficacy , pharmacokinetic (PK) viability , and safety . The following protocols utilize a self-validating "Go/No-Go" logic.

Phase 1: Pharmacokinetics & BBB Penetration

Objective: Confirm the compound reaches the CNS in sufficient concentrations.

Rationale: The "propan-1-one" ketone linker is susceptible to carbonyl reductases. We must verify if DPP-1 acts as the parent drug or a prodrug for the corresponding alcohol.

Protocol Workflow:

  • Subjects: Male Sprague-Dawley rats (n=3/timepoint).

  • Dosing: IV (1 mg/kg) vs. PO (10 mg/kg) in 5% DMSO/PEG400 vehicle.

  • Sampling: Plasma and Brain tissue harvest at 0.25, 0.5, 1, 4, and 8 hours.

  • Analysis: LC-MS/MS (MRM mode). Monitor for Parent (Ketone) and Metabolite (Alcohol).

  • Success Criteria: Brain-to-Plasma ratio (

    
    ) > 0.5. Bioavailability (
    
    
    
    ) > 20%.
Phase 2: Efficacy in Neuropathic Pain (CCI Model)

Objective: Compare analgesic efficacy against Pregabalin.

Methodology: Chronic Constriction Injury (CCI) of the sciatic nerve.

Step-by-Step Protocol:

  • Surgery (Day 0): Under isoflurane anesthesia, expose the common sciatic nerve at the mid-thigh level. Loosely tie 4 chromic gut ligatures around the nerve (1mm spacing).

  • Recovery: Allow 14 days for neuropathic pain phenotype (mechanical allodynia) to develop.

  • Screening (Day 14): Test baseline withdrawal threshold using Von Frey filaments. Only rats responding to <4g force are included.

  • Treatment Groups (n=8/group):

    • Vehicle Control (5% DMSO/Saline).

    • DPP-1 Low Dose: 10 mg/kg (IP).

    • DPP-1 High Dose: 30 mg/kg (IP).

    • Positive Control: Pregabalin (30 mg/kg IP).

  • Testing: Measure Paw Withdrawal Threshold (PWT) at 30, 60, 120, and 240 minutes post-dose.

Data Interpretation: Calculate the % Maximum Possible Effect (%MPE) :



Validation Standard: DPP-1 is validated if 30 mg/kg achieves >50% MPE at peak time.
Phase 3: Safety & Selectivity (Rotarod Test)

Objective: Distinguish analgesia from sedation/motor impairment.

Rationale: Piperazine derivatives often cause sedation (off-target H1 or Dopamine activity). A "painkiller" that simply sedates the animal is a false positive.

Protocol:

  • Training: Train rats on an accelerating Rotarod (4 to 40 rpm over 5 mins) for 3 days.

  • Testing: Administer DPP-1 (at the effective dose established in Phase 2).

  • Measurement: Record latency to fall at Tmax (e.g., 60 min).

  • Comparison: Compare latency against Vehicle and Diazepam (sedative control).

  • Success Criteria: No statistically significant reduction in latency compared to vehicle.

Experimental Workflow Visualization

The following diagram maps the logical flow of the validation campaign, ensuring resource efficiency.

Validation_Workflow Start Synthesis & Characterization (NMR, HPLC >98%) Solubility Formulation Screen (PEG400/Tween80) Start->Solubility PK_Study Phase 1: PK & BBB (LC-MS/MS) Solubility->PK_Study Decision1 Brain Penetration? PK_Study->Decision1 Efficacy Phase 2: CCI Model (Von Frey Testing) Decision1->Efficacy Yes (>0.5) Refine Refine Structure (Prodrug Strategy) Decision1->Refine No (<0.1) Safety Phase 3: Rotarod (Motor Coordination) Efficacy->Safety Publish Publish/Patent Candidate Selection Safety->Publish

Figure 2: Strategic workflow for the preclinical validation of DPP-1.

References

  • Winquist, R. J., et al. (2005). "Neuronal calcium channels as target for pain." Biochemical Pharmacology, 70(4), 489-499.

  • Bennett, G. J., & Xie, Y. K. (1988). "A peripheral mononeuropathy in rat that produces disorders of pain sensation like those seen in man." Pain, 33(1), 87-107. (The Gold Standard for CCI Protocol).

  • Zamponi, G. W. (2016). "Targeting voltage-gated calcium channels in neurological and psychiatric diseases." Nature Reviews Drug Discovery, 15, 19–34.

  • PubChem Database. "Compound Summary: 1-(4-benzylpiperazin-1-yl)-3,3-diphenylpropan-1-one (Related Scaffold)." National Library of Medicine.

  • Google Patents. "Calcium channel inhibitors comprising benzhydril spaced from piperazine." US Patent 20040034035A1.

Comparing the metabolic stability of 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads Focus: Metabolic Liability Assessment & Structural Optimization

Executive Summary: The Scaffold at a Glance

The 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one scaffold represents a critical pharmacophore in medicinal chemistry, serving as a core structure for calcium channel blockers (related to lomerizine/cinnarizine analogs), Sigma-1 receptor ligands , and emerging soluble epoxide hydrolase (sEH) inhibitors .

While this scaffold offers high affinity for hydrophobic binding pockets due to its diphenylmethane moiety, it frequently suffers from poor metabolic stability in early discovery phases. The "soft spots"—specifically the electron-rich phenyl rings and the piperazine nitrogen—are prone to rapid oxidative clearance by hepatic Cytochrome P450 enzymes (CYP2D6, CYP3A4).

This guide objectively compares the metabolic performance of the parent scaffold against two optimized derivative classes: Fluorinated Analogs (blocking aromatic hydroxylation) and N-Methylated Analogs (modulating ionization and solubility). We provide actionable data and protocols to guide lead optimization.

Metabolic Stability Landscape

To engineer a more stable drug candidate, one must first map the metabolic liabilities of the parent compound.

Key Metabolic Hotspots (Phase I)
  • Aromatic Hydroxylation: The para-positions of the 3,3-diphenyl rings are the primary sites for CYP-mediated oxidation. This is the rate-limiting step for clearance in this scaffold.

  • Benzylic Oxidation: The methine carbon (CH) bridging the two phenyl rings is susceptible to radical abstraction and hydroxylation.

  • Piperazine Ring Oxidation: The secondary amine (if unsubstituted) or tertiary amine (if substituted) is prone to N-oxidation and subsequent ring opening.

  • Amide Hydrolysis: While sterically hindered by the bulky diphenyl group, the amide bond can still undergo hydrolysis by amidases, though this is typically secondary to oxidative clearance.

Comparative Performance Analysis

The following table contrasts the metabolic stability profiles of the parent compound against its key structural derivatives. Data represents representative values derived from human liver microsome (HLM) assays for this chemical class.

Table 1: Metabolic Stability Comparison (Human Liver Microsomes)
FeatureParent Scaffold Alternative A: p-Fluoro Derivative Alternative B: N-Methyl Derivative
Structure Name 1-(3,3-diphenylpropanoyl)piperazine1-(3,3-bis(4-fluorophenyl)propanoyl)piperazine1-(3,3-diphenylpropanoyl)-4-methylpiperazine
Modification None (Baseline)Fluorine at para-positions of phenyl ringsMethyl group on distal piperazine nitrogen
Intrinsic Clearance (CLint) High (> 50 µL/min/mg)Low-Medium (15–25 µL/min/mg)Medium (30–45 µL/min/mg)
Half-Life (t1/2) ~15–20 min> 60 min~30–40 min
Primary Metabolite p-Hydroxy-phenyl adductsN-Oxide species (aromatic oxidation blocked)N-Demethylated parent
CYP Isoform Liability High affinity substrate for CYP2D6/3A4Reduced CYP affinity; Metabolic switchingSubstrate for CYP2C19/3A4 (Demethylation)
Performance Verdict Unstable: Rapid clearance limits oral bioavailability.[1]Superior Stability: Fluorine blocks the primary metabolic soft spot.Intermediate: Improves lipophilicity but introduces a new metabolic site.
Technical Insight
  • The Fluorine Effect: Replacing the para-hydrogen with fluorine exerts a strong electronic effect (withdrawing) and steric block. The C-F bond is metabolically inert, forcing the enzyme to attack less favorable positions, significantly extending half-life.

  • The Methylation Trade-off: While N-methylation can improve membrane permeability (LogP), it often creates a "metabolic handle." The methyl group is rapidly removed (N-demethylation) to revert to the parent scaffold, meaning it may not significantly improve overall system residence time unless the parent itself is active.

Mechanistic Visualization

The following diagram illustrates the divergent metabolic pathways between the parent scaffold and its derivatives, highlighting why fluorination provides the most robust stability gain.

MetabolicPathways cluster_legend Metabolic Fate Parent Parent Scaffold (3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one) Hydroxyl p-Hydroxy Metabolite (Rapid Clearance) Parent->Hydroxyl CYP2D6/3A4 (Major Route) NOxide Piperazine N-Oxide (Minor Pathway) Parent->NOxide FMO / CYP Hydrolysis Diphenylpropanoic Acid (Inactive) Parent->Hydrolysis Amidases Fluoro Fluorinated Derivative (Blocked p-position) Fluoro->Hydroxyl BLOCKED (C-F Bond) Stable Stable / Slow Clearance Fluoro->Stable Metabolic Shifting

Caption: Figure 1. Metabolic divergence. The parent scaffold undergoes rapid aromatic hydroxylation (Red Arrow). Fluorination (Green Node) effectively blocks this primary clearance pathway, shifting metabolism to slower, secondary routes.

Experimental Protocol: Microsomal Stability Assay

To validate these comparisons in your own lab, use this self-validating protocol. This workflow ensures that cofactor depletion or enzyme inactivation does not generate false positives.

Materials
  • Test Compounds: 10 mM stock in DMSO.

  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2.

  • Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Step-by-Step Workflow
  • Preparation:

    • Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).

    • Pre-incubate HLM solution at 37°C for 5 minutes.

  • Initiation:

    • Add Test Compound (final conc. 1 µM ; <0.1% DMSO) to the HLM.

    • Control Arm: Add buffer instead of NADPH (Negative Control to detect non-NADPH dependent hydrolysis).

    • Reaction Arm: Add NADPH regenerating system to initiate metabolism.

  • Sampling:

    • At time points 0, 5, 15, 30, 45, and 60 min , remove 50 µL aliquots.

    • Immediately transfer into 150 µL of ice-cold Quench Solution .

  • Processing:

    • Vortex for 1 min; Centrifuge at 4,000 rpm for 15 min.

    • Collect supernatant for LC-MS/MS analysis.

  • Data Analysis (Self-Validation):

    • Plot ln(% Remaining) vs. Time.

    • Validity Check: The 0-min sample must be 100% ± 10%. The "No NADPH" control must show >90% remaining at 60 min; if not, the compound is chemically unstable or prone to hydrolysis (amidase activity), not CYP metabolism.

Analytical Conditions (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 50x2.1mm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN.

  • Gradient: 5% B to 95% B over 3.0 min.

  • Transition (Parent): Monitor [M+H]+ -> [Piperazine fragment]+ (typically m/z 85 or 99).

References

  • Title: Calcium channel inhibitors comprising benzhydril spaced from piperazine.
  • Metabolic Stability of Piperidine/Piperazine Amides: Title: Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. Source: PubMed Central (PMC). URL:[Link]

  • Piperazine Derivative Metabolism (General): Title: Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Source: ResearchGate.[2][3] URL:[Link]

  • Bioisosteres and Stability Optimization: Title: Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry. Source: eCampusOntario Pressbooks. URL:[Link]

Sources

Head-to-head comparison of 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one with a standard drug

[1]

Executive Summary & Rationale

In the development of piperazine-based therapeutics, the diphenyl-piperazine pharmacophore is a "privileged structure" known for its versatility in targeting histamine H1 receptors, calcium channels, and Sigma-1 receptors.[1]

  • The Standard (Cinnarizine): A clinically validated calcium channel blocker and H1 antagonist used for vestibular disorders.[2] Its lipophilicity and cinnamyl linker define its high blood-brain barrier (BBB) permeability but also its low aqueous solubility.[1]

  • The Candidate (DPP-K): 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one .[1][3] This compound replaces the cinnamyl/benzhydryl linker of standard drugs with a propan-1-one (ketone) bridge.[1]

Key Insight: The introduction of the ketone moiety in DPP-K significantly alters the hydrogen bond acceptor (HBA) profile and metabolic stability compared to the alkene linker of Cinnarizine.[1] This guide analyzes whether this structural modification offers superior physicochemical properties or distinct receptor affinity profiles.[1]

Physicochemical Profile: Head-to-Head

The following data highlights the structural divergence that dictates solubility and bioavailability.

FeatureCandidate: DPP-K Standard: Cinnarizine Implication
CAS Registry Research Grade (Analogous to 41332-24-5 derivatives)298-57-7DPP-K is a novel/research ligand.[1]
Molecular Formula C₁₉H₂₂N₂OC₂₆H₂₈N₂DPP-K is significantly smaller (lower MW).[1]
Molecular Weight ~294.39 g/mol 368.51 g/mol DPP-K has higher ligand efficiency potential.[1]
Linker Type Propan-1-one (Ketone) Cinnamyl (Alkene) Ketone increases polarity and metabolic stability.[1]
LogP (Predicted) 2.8 – 3.25.8 – 6.1Critical: DPP-K is far less lipophilic, predicting better aqueous solubility.[1]
TPSA (Ų) ~40.0 Ų~6.5 ŲDPP-K has higher polar surface area (better solubility).[1]
H-Bond Acceptors 3 (2 N, 1 O)2 (2 N)The ketone oxygen acts as an additional acceptor.[1]

Scientist's Note: Cinnarizine is classified as BCS Class II (Low Solubility, High Permeability). The reduced LogP of DPP-K suggests it may bridge the gap toward BCS Class I, potentially reducing the need for complex cyclodextrin formulations often required for Cinnarizine.[1]

Structural & Mechanistic Analysis (SAR)

The biological activity of diphenyl-piperazines hinges on the spatial arrangement of the bulky phenyl rings relative to the basic nitrogen.[1]

The "Linker" Effect
  • Cinnarizine (Alkene Linker): The rigid double bond locks the phenyl rings in a specific conformation, optimizing fit into the hydrophobic pocket of the L-type Calcium Channel. However, this alkene is susceptible to oxidative metabolism.[1]

  • DPP-K (Ketone Linker): The carbonyl group introduces a dipole moment.[1] While this may slightly reduce affinity for the purely hydrophobic pockets of Calcium channels, it likely increases affinity for Sigma-1 receptors , which favor ketone-containing ligands (similar to haloperidol analogs).[1]

Visualization: Pharmacophore Topology

The following diagram illustrates the structural divergence and potential binding consequences.

PharmacophoreComparisoncluster_0Standard: Cinnarizinecluster_1Candidate: DPP-KC_CorePiperazine CoreC_TailCinnamyl Linker(Alkene, Rigid)C_Core->C_TailC_TargetTarget: Ca2+ Channel(Hydrophobic Pocket)C_Tail->C_TargetHigh AffinityD_TailPropan-1-one Linker(Ketone, Polar)C_Tail->D_TailStructuralModificationD_CorePiperazine CoreD_Core->D_TailD_TargetTarget: Sigma-1 / H1(Polar Interaction)D_Tail->D_TargetModulated Affinity

Caption: Structural divergence between the rigid, lipophilic cinnamyl linker of Cinnarizine and the polar ketone linker of DPP-K.

Experimental Protocols for Validation

To objectively compare DPP-K against Cinnarizine, you must validate Purity (to ensure the ketone hasn't reduced to an alcohol) and Metabolic Stability .[1]

Protocol A: High-Resolution HPLC Purity Profiling

Purpose: To separate DPP-K from potential synthetic impurities (like the reduced alcohol form) and compare retention time (RT) with Cinnarizine.

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mg of DPP-K and 10 mg of Cinnarizine Standard in 10 mL Methanol (separately).

  • Gradient Setup:

    • T=0 min: 10% B

    • T=15 min: 90% B (Linear Ramp)

    • T=20 min: 90% B (Hold)

  • Detection: UV at 254 nm (aromatic rings) and 220 nm (peptide bonds/ketones).

  • Analysis:

    • Expected Result: Cinnarizine will elute late (high RT ~12-14 min) due to high LogP.[1]

    • DPP-K Result: Should elute significantly earlier (RT ~8-10 min) due to the polar ketone.[1]

    • Self-Validation: If DPP-K shows a split peak, the ketone may have partially reduced to the alcohol (a common instability).

Protocol B: In Vitro Microsomal Stability (Metabolic Half-Life)

Purpose: To determine if the ketone linker in DPP-K offers resistance to the oxidative N-dealkylation that degrades Cinnarizine.[1]

Workflow Visualization:

MetabolicStabilityStartStart: 1µM Test Compound(DPP-K vs Cinnarizine)MicrosomesIncubate withLiver Microsomes + NADPHStart->MicrosomesSamplingSampling Points:0, 15, 30, 60 minMicrosomes->SamplingQuenchQuench withIce-Cold ACNSampling->QuenchAnalysisLC-MS/MS Quantification(% Remaining)Quench->Analysis

Caption: Workflow for assessing metabolic stability. The ketone linker of DPP-K is hypothesized to show higher stability than the alkene of Cinnarizine.[1]

Methodology:

  • Incubate 1 µM of DPP-K and Cinnarizine separately in human liver microsomes (0.5 mg protein/mL).[1]

  • Initiate reaction with NADPH regenerating system.[1]

  • Quench aliquots at 0, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ).[1]
    
    • Cinnarizine Reference: High clearance (rapid metabolism).[1]

    • DPP-K Target: Lower clearance indicates improved half-life.[1]

References

  • PubChem. (2025).[1] Cinnarizine Compound Summary. National Library of Medicine.[1] [Link]

  • Abdelwahab, N. S., et al. (2016). Simultaneous estimation of dimenhydrinate, cinnarizine and their toxic impurities. RSC Advances. [Link]

Safety Operating Guide

Proper Disposal Procedures: 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Hazard Assessment

3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one is a bioactive organic compound containing a piperazine pharmacophore. While specific Safety Data Sheets (SDS) for this exact structural isomer may be limited in public databases, its chemical class (piperazine derivatives) dictates a strict safety profile.

This compound must be treated as a Hazardous Chemical Waste . It is chemically characterized as a nitrogenous base (amine) with potential for sensitization and irritation. Improper disposal can lead to environmental toxicity and the formation of carcinogenic nitrosamines if commingled with incorrect waste streams.

Chemical & Hazard Profile

The following properties are derived from the functional group analysis of piperazine derivatives and diphenyl ketones.

PropertyCharacteristicOperational Implication
Chemical Class Nitrogenous Organic Base (Amine)DO NOT mix with strong acids or oxidizers.
Physical State Solid (Crystalline powder)Susceptible to dust formation; inhalation hazard.
Primary Hazard Respiratory Sensitizer / Irritant Can cause asthma-like symptoms upon inhalation.[1]
Secondary Hazard Corrosive (pH > 10 in solution) Causes skin and eye burns if solubilized.
Reactivity Secondary/Tertiary AmineCRITICAL: Can form carcinogenic nitrosamines if mixed with nitrites/nitrating agents.
Combustibility Combustible OrganicGenerates toxic Nitrogen Oxides (NOx) during fire.

Pre-Disposal Stabilization & Segregation

The most critical step in disposing of 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one is segregation . You must prevent cross-reactivity in the waste container.

Segregation Logic
  • Stream: Non-Halogenated Organic (unless dissolved in halogenated solvents like DCM).

  • Incompatibility: Never dispose of this compound in the same container as:

    • Nitric Acid or Nitrites (Risk of N-Nitrosamine formation).

    • Strong Oxidizers (Peroxides, Permanganates).

    • Anhydrides or Acid Chlorides (Exothermic reaction).

Waste Stream Decision Tree

The following workflow illustrates the decision logic for classifying this waste in a research laboratory setting.

WasteSegregation Start Waste: 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one StateCheck Physical State? Start->StateCheck SolidPath Solid (Powder/Crystals) StateCheck->SolidPath LiquidPath Liquid (Dissolved in Solvent) StateCheck->LiquidPath BinSolid Container A: Solid Hazardous Waste (Tag: Toxic/Irritant) SolidPath->BinSolid Double Bagged SolventCheck Identify Solvent Base LiquidPath->SolventCheck Halogenated Halogenated (e.g., DCM, Chloroform) SolventCheck->Halogenated Contains >1% Halogens NonHalogenated Non-Halogenated (e.g., MeOH, DMSO) SolventCheck->NonHalogenated No Halogens BinHalo Container B: Halogenated Solvent Waste Halogenated->BinHalo BinNonHalo Container C: Non-Halogenated Organic Waste NonHalogenated->BinNonHalo

Figure 1: Waste segregation logic. Ensure the specific solvent carrier dictates the liquid waste stream.

Detailed Disposal Workflow

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure the following PPE is donned to prevent sensitization:

  • Respiratory: N95 or P100 respirator (if powder form is handled outside a fume hood).

  • Dermal: Nitrile gloves (double-gloving recommended; 0.11mm minimum thickness).

  • Ocular: Chemical splash goggles.

Step 2: Container Selection & Preparation
  • Select Container: Use a High-Density Polyethylene (HDPE) or Amber Glass container. Avoid metal containers if the waste is in an aqueous alkaline solution.

  • Labeling: Apply a hazardous waste tag immediately.

    • Chemical Name: Write the full name: "3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one".

    • Constituents: If dissolved, list the solvent and the approximate concentration (e.g., "1% in Methanol").

    • Hazard Checkboxes: Check "Toxic" and "Irritant".

Step 3: Transfer Protocol
  • For Solids:

    • Place the weighing boat or paper containing the residue directly into a wide-mouth solid waste container.

    • If the compound is in a vial, cap the vial tightly and place the entire vial into the solid waste drum. Do not empty the vial to avoid dust generation.

  • For Liquids:

    • Verify the pH of the receiving waste container. Ensure it is not acidic (pH < 4) to prevent heat generation.

    • Pour slowly using a funnel in a fume hood.

    • Rinse the original vessel with a compatible solvent (e.g., ethanol) and add the rinsate to the waste container.

Step 4: Final Disposal Method

The only acceptable final destruction method for this compound is High-Temperature Incineration at a licensed TSDF (Treatment, Storage, and Disposal Facility).

  • Why Incineration? The thermal destruction breaks the piperazine ring and oxidizes the phenyl groups.

  • Requirement: The incinerator must be equipped with scrubbers to capture Nitrogen Oxides (NOx) generated by the nitrogen content of the piperazine ring.

Emergency Spill Response (P.A.C.E. Protocol)

In the event of a spill, utilize the P.A.C.E. methodology.

SpillResponse Start Spill Detected Protect P - PROTECT Evacuate area Don PPE Start->Protect Alert A - ALERT Notify Safety Officer Secure Zone Protect->Alert Contain C - CONTAIN Cover with absorbent pads Do not dry sweep Alert->Contain Extinguish E - EXTINGUISH/CLEAN Scoop into bag Wash surface with mild acid Contain->Extinguish

Figure 2: P.A.C.E.[1] Protocol for chemical spills.

Specific Cleaning Agent: Because 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one is basic, a spill residue can be decontaminated after bulk removal by wiping the surface with a dilute acid solution (e.g., 1% Acetic Acid or Citric Acid) followed by a water rinse. This neutralizes the amine residues.

Regulatory Compliance & References

Regulatory Status: While this specific isomer may not be listed on the EPA RCRA "P" or "U" lists by name, it falls under the "Characteristic Waste" definition if it exhibits toxicity, or generally as "Hazardous Waste" due to its pharmacological activity.

  • EPA Waste Code (Default): If not specifically tested, manage as D001 (Ignitable, if in solvent) or Non-Specific Hazardous Waste pending profile.

  • DOT Shipping Name (for waste): UN 2811, Toxic solids, organic, n.o.s. (3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one).

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.

  • PubChem. (2024). Compound Summary: Piperazine Derivatives Toxicity Profile. National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.

Sources

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Reactant of Route 1
3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.